Tomaymycin DM
Description
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Structure
3D Structure
Properties
CAS No. |
945490-09-5 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(6aS)-3-hydroxy-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1 |
InChI Key |
GXKVYHPROGIVCL-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Tomaymycin DM: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Tomaymycin DM, a potent pyrrolo[1][2]benzodiazepine (PBD) monomer and DNA alkylating agent. PBDs are a class of antitumor antibiotics known for their ability to bind to the minor groove of DNA and form covalent adducts, ultimately leading to cell death. This compound is a derivative of Tomaymycin and is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound exerts its cytotoxic effects through a sequence-specific interaction with DNA. The molecule binds to the minor groove and covalently alkylates the N2 position of guanine bases. This formation of a this compound-DNA adduct disrupts normal cellular processes, including DNA replication and transcription, triggering the DNA damage response (DDR) pathway and ultimately leading to apoptosis. The "DM" designation in this compound refers to a modification of the parent Tomaymycin structure, enhancing its properties as an ADC payload.
Molecular Mechanism of Action
The primary mechanism of action of this compound involves a multi-step process:
-
Minor Groove Binding: this compound, like other PBDs, possesses a unique three-dimensional shape that allows it to fit snugly within the minor groove of the DNA double helix. This initial non-covalent binding is sequence-selective, with a preference for purine-guanine-purine (Pu-G-Pu) sequences.
-
Covalent Adduct Formation: Following minor groove binding, the electrophilic C11 position of the this compound molecule reacts with the nucleophilic exocyclic N2 amine of a guanine base. This reaction forms a stable, covalent aminal linkage, resulting in a this compound-DNA adduct. The stereochemistry of this adduct is predominantly the 11S configuration.
-
DNA Distortion and Cellular Response: The formation of this bulky adduct causes a localized distortion of the DNA helix. This distortion is recognized by the cell's DNA repair machinery. The presence of the adduct can physically block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. This disruption triggers a cascade of cellular signaling events known as the DNA Damage Response (DDR).
Quantitative Data
| Parameter | Value | Reference |
| Binding Site | Minor groove of DNA | [2] |
| Covalent Linkage | N2 of Guanine | [2] |
| Preferred Sequence | 5'-Pu-G-Pu-3' | [2] |
| Adduct Stereochemistry | 11S |
Signaling Pathways
The formation of this compound-DNA adducts activates the DNA Damage Response (DDR) pathway. This complex signaling network is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
Experimental Protocols
DNA Footprinting Assay for PBDs
This protocol is adapted from methods used to determine the DNA sequence specificity of pyrrolobenzodiazepines.
Objective: To identify the preferred DNA binding sequences of this compound.
Materials:
-
DNA fragment of interest (e.g., a specific gene promoter) labeled at one end with a radioactive or fluorescent tag.
-
This compound.
-
DNase I.
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen).
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
Ethanol.
-
Loading buffer (e.g., formamide with tracking dyes).
-
Polyacrylamide gel for sequencing.
Procedure:
-
DNA Labeling: End-label the DNA fragment of interest using standard molecular biology techniques.
-
Binding Reaction: Incubate the labeled DNA with varying concentrations of this compound in a suitable binding buffer for a sufficient time to allow for covalent adduct formation (can range from hours to overnight).
-
DNase I Digestion: Add a pre-determined, limiting amount of DNase I to the binding reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.
-
Reaction Termination: Stop the digestion by adding the stop solution.
-
DNA Purification: Extract the DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Gel Electrophoresis: Resuspend the DNA pellet in loading buffer, denature at 90°C, and run on a denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The region where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the drug.
2D NMR Spectroscopy of this compound-DNA Adducts
This protocol provides a general framework for the structural analysis of PBD-DNA adducts using 2D NMR.
Objective: To determine the three-dimensional structure of the this compound-DNA adduct in solution.
Materials:
-
Synthesized oligonucleotide with a known this compound binding site.
-
This compound.
-
NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O, with salt).
-
NMR tubes.
-
High-field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide in the NMR buffer. Add a stoichiometric amount of this compound and allow the reaction to proceed to completion. The final sample concentration should be in the millimolar range.
-
NMR Data Acquisition: Acquire a series of 2D NMR spectra at a suitable temperature. Key experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the sugar rings and nucleobases.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all protons of a deoxyribose ring).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software. The analysis involves:
-
Resonance Assignment: Assign all the proton resonances of both the DNA and the this compound in the complex.
-
NOE Cross-peak Integration: Integrate the volumes of the NOE cross-peaks to obtain distance restraints.
-
Structure Calculation: Use molecular modeling software to calculate the three-dimensional structure of the adduct based on the experimental distance and dihedral angle restraints.
-
Conclusion
This compound is a potent DNA alkylating agent with a well-defined mechanism of action that involves sequence-selective minor groove binding and covalent adduct formation with guanine. This leads to the activation of the DNA damage response pathway, culminating in cell cycle arrest and apoptosis. The detailed understanding of its interaction with DNA at the molecular level, facilitated by techniques such as DNA footprinting and NMR spectroscopy, is crucial for the rational design and optimization of this compound-based antibody-drug conjugates for cancer therapy.
References
- 1. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA sequence specificity of the pyrrolo[1,4]benzodiazepine antitumor antibiotics. Methidiumpropyl-EDTA-iron(II) footprinting analysis of DNA binding sites for anthramycin and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Isolation of Tomaymycin DM from Streptomyces achromogenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomaymycin, a pyrrolobenzodiazepine (PBD) antibiotic with significant antitumor properties, is a natural product of the bacterium Streptomyces achromogenes. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Tomaymycin, with a focus on the methodologies relevant to its derivative, Tomaymycin DM. The document details the historical context of its discovery, the biosynthetic pathway, and offers a compilation of experimental protocols for the fermentation of S. achromogenes, as well as the extraction and purification of Tomaymycin. Quantitative data from various studies are summarized to provide a comparative reference. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the key processes, adhering to specified formatting for clarity and utility in a research and development setting.
Discovery and Historical Context
Tomaymycin was first reported in 1972 by Arima and his colleagues, who isolated this novel antibiotic from the culture broth of Streptomyces achromogenes[1]. Their work laid the foundation for future research into its biological activities and biosynthesis. Tomaymycin belongs to the pyrrolo[2][3]benzodiazepine (PBD) class of antitumor antibiotics, which are known to exert their cytotoxic effects by covalently binding to the minor groove of DNA[4].
Alongside the active Tomaymycin, a biologically inactive analog, oxotomaymycin, was also identified as a product of the same fermentation process. The chemical instability of Tomaymycin and the challenges associated with its isolation from the fermentation broth were noted early on. In contrast, oxotomaymycin is more stable and easier to isolate, leading to the development of chemical processes to convert the inactive oxotomaymycin into the active Tomaymycin[3].
Biosynthesis of Tomaymycin in Streptomyces achromogenes
The production of Tomaymycin by Streptomyces achromogenes is orchestrated by a dedicated biosynthetic gene cluster (BGC). The identified tom gene cluster is responsible for the synthesis of the PBD core structure. A notable feature of the Tomaymycin BGC is the absence of any identifiable regulatory genes within the cluster itself, suggesting that its expression is likely controlled by global regulatory networks within the organism.
The biosynthetic pathway for the PBD ring system in the case of Tomaymycin involves the use of chorismate, a product of the shikimate pathway. Chorismate is then converted to anthranilic acid by an anthranilate synthetase. The key steps in the biosynthesis are outlined in the pathway diagram below.
Experimental Protocols
While specific protocols for "this compound" are not explicitly detailed in the literature, the methodologies for its parent compound, Tomaymycin, can be considered directly applicable. The following sections provide a detailed guide to the fermentation, extraction, and purification processes based on established methods for PBDs and other secondary metabolites from Streptomyces.
Fermentation of Streptomyces achromogenes
The production of Tomaymycin is achieved through submerged fermentation of S. achromogenes. The composition of the fermentation medium and the culture conditions are critical for obtaining a good yield of the target compound.
Table 1: Fermentation Parameters for Tomaymycin Production
| Parameter | Recommended Conditions | Notes |
| Producing Strain | Streptomyces achromogenes | |
| Seed Medium | Starch Casein Broth (SCB) or similar nutrient-rich medium | For inoculum development. |
| Production Medium | Glucose-based or other complex media | Optimization of carbon and nitrogen sources can enhance yield. |
| Incubation Time | 7-10 days | Production often occurs in the stationary phase of growth. |
| Temperature | 28-30 °C | Optimal for most Streptomyces species. |
| pH | 6.0 - 7.0 | Maintained for optimal growth and metabolite production. |
| Agitation | 180-200 rpm | To ensure adequate aeration and nutrient distribution. |
Protocol for Fermentation:
-
Inoculum Preparation: Aseptically inoculate a suitable seed medium with a spore suspension or a vegetative culture of S. achromogenes. Incubate for 2-3 days at 28-30 °C with shaking.
-
Production Culture: Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation ratio.
-
Incubation: Incubate the production culture under the conditions specified in Table 1.
-
Monitoring: Monitor the fermentation process by measuring pH, cell growth, and Tomaymycin production through analytical methods like HPLC.
Extraction of Tomaymycin
Tomaymycin is extracted from the fermentation broth, typically after separating the mycelial biomass. Solvent extraction is the most common method employed.
Table 2: Extraction Parameters
| Parameter | Recommended Procedure | Notes |
| Biomass Separation | Centrifugation or filtration | To obtain the culture supernatant. |
| Extraction Solvent | Ethyl acetate | Other organic solvents like butanol can also be used. |
| pH of Supernatant | Neutral to slightly alkaline (pH 7-8) | To ensure Tomaymycin is in a non-ionized form. |
| Extraction Method | Liquid-liquid extraction | Repeated extractions (2-3 times) are recommended to maximize recovery. |
| Concentration | Rotary evaporation under reduced pressure | To obtain the crude extract. |
Protocol for Extraction:
-
Cell Removal: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Adjust the pH of the supernatant to 7-8 and extract with an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate.
-
Pooling and Concentration: Collect the organic phase and repeat the extraction process on the aqueous phase 2-3 times. Pool the organic extracts and concentrate using a rotary evaporator to yield the crude Tomaymycin extract.
Purification of Tomaymycin
The crude extract is a complex mixture of metabolites, and chromatographic techniques are necessary to isolate and purify Tomaymycin.
Table 3: Purification Parameters
| Stage | Method | Stationary Phase | Mobile Phase |
| Initial Purification | Column Chromatography | Silica gel | A gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol). |
| Final Purification | Preparative HPLC | C18 reverse-phase column | A gradient of acetonitrile and water. |
Protocol for Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a solvent gradient to separate the components based on polarity.
-
Fraction Analysis: Collect fractions and analyze them for the presence of Tomaymycin using thin-layer chromatography (TLC) or HPLC.
-
Preparative HPLC: Pool the fractions containing Tomaymycin and subject them to preparative reverse-phase HPLC for final purification.
-
Purity Confirmation: Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods such as mass spectrometry and NMR.
Quantitative Data
Quantitative data on Tomaymycin production can vary significantly depending on the strain, fermentation conditions, and analytical methods used. The following table summarizes representative data from the literature on PBD production by Streptomyces.
Table 4: Representative Yields of PBD Antibiotics
| Antibiotic | Producing Organism | Fermentation Scale | Reported Yield | Reference |
| Tomaymycin | S. achromogenes | Shake flask | Not explicitly quantified in initial reports | Arima et al., 1972 |
| Anthramycin | Streptomyces refuineus | Shake flask | ~10-20 mg/L | General literature |
| Sibromycin | Streptomyces sibiricus | Shake flask | ~5-15 mg/L | General literature |
Note: Specific yield data for Tomaymycin is scarce in publicly available literature. The yields provided for other PBDs are for comparative purposes.
Regulatory Considerations
As previously mentioned, the tom biosynthetic gene cluster in S. achromogenes does not appear to contain any dedicated regulatory genes. This suggests that the production of Tomaymycin is likely under the control of global regulatory systems that respond to nutritional and environmental cues. In many Streptomyces species, secondary metabolism is regulated by complex networks involving two-component systems, sigma factors, and small molecule effectors like gamma-butyrolactones. Further research is needed to elucidate the specific regulatory mechanisms governing Tomaymycin biosynthesis in S. achromogenes.
Conclusion
This technical guide provides a comprehensive overview of the discovery and isolation of Tomaymycin from Streptomyces achromogenes. While specific details for this compound are extrapolated from its parent compound, the provided protocols for fermentation, extraction, and purification offer a solid foundation for researchers in the field of natural product drug discovery and development. The biosynthetic pathway and workflow diagrams serve as valuable visual aids for understanding and implementing these complex processes. Further optimization of fermentation and purification protocols, along with a deeper understanding of the regulatory networks, will be crucial for improving the production yields of this potent antitumor agent.
References
- 1. Studies on tomaymycin, a new antibiotic. I. Isolation and properties of tomaymycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4427588A - Process for conversion of oxotomaymycin to tomaymycin - Google Patents [patents.google.com]
- 4. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of the Tomaymycin Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomaymycin is a member of the pyrrolobenzodiazepine (PBD) family of natural products, a class of potent antitumor antibiotics produced by various actinomycetes. These compounds exert their biological activity by binding covalently to the minor groove of DNA, leading to cytotoxicity. The unique tricyclic scaffold of Tomaymycin, comprising a pyrrole ring fused to a benzodiazepine system, has garnered significant interest from the scientific community for the development of novel anticancer agents and antibody-drug conjugates (ADCs). Understanding the intricate biosynthetic pathway of the Tomaymycin scaffold is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the Tomaymycin biosynthetic pathway, detailing the enzymatic machinery, precursor molecules, and key chemical transformations. It also includes available quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams to facilitate a deeper understanding of this complex biological process.
The Tomaymycin Biosynthetic Gene Cluster
The genetic blueprint for Tomaymycin biosynthesis is encoded within a dedicated gene cluster in Streptomyces achromogenes. This cluster, referred to as the tom cluster, harbors all the necessary genes for the synthesis of the PBD core, including enzymes for precursor supply, scaffold assembly, and tailoring modifications. The core of the biosynthetic machinery involves a multi-modular nonribosomal peptide synthetase (NRPS) system that orchestrates the condensation of two primary precursors: a substituted anthranilate moiety and a modified proline derivative.
Biosynthesis of the Precursor Moieties
The construction of the Tomaymycin scaffold begins with the independent synthesis of its two key building blocks: 4-hydroxy-5-methoxyanthranilic acid and 4-ethylidene-tetrahydropyrrole-2-carboxylic acid.
Biosynthesis of the Anthranilate Moiety
Unlike other PBDs such as sibiromycin, which derive their anthranilate moiety from the degradation of L-tryptophan, the anthranilate precursor of Tomaymycin is synthesized from chorismate, an intermediate of the shikimate pathway. This distinct pathway is a key characteristic of Tomaymycin biosynthesis. The proposed enzymatic cascade is as follows:
-
Chorismate to Anthranilic Acid: The initial steps are catalyzed by enzymes encoded within the tom cluster, including a putative 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (TomC) and two copies of anthranilate synthase (TomD and TomP), which convert chorismate to anthranilic acid.
-
Hydroxylation and Methylation: Subsequent modifications involve a series of hydroxylation and methylation reactions to yield 4-hydroxy-5-methoxyanthranilic acid. These transformations are catalyzed by monooxygenases and methyltransferases also encoded within the tom cluster.
Biosynthesis of the Pyrrole Moiety
The 4-ethylidene-tetrahydropyrrole-2-carboxylic acid component originates from the amino acid L-tyrosine. The biosynthetic route involves several enzymatic steps:
-
Hydroxylation and Ring Cleavage: L-tyrosine is first hydroxylated to L-DOPA, which then undergoes extradiol cleavage.
-
Cyclization and Further Modifications: The resulting product is cyclized to form a dihydropyrrole intermediate. A key enzyme in this part of the pathway is TomN, a tautomerase that catalyzes the isomerization of an exocyclic double bond.
Assembly of the Tomaymycin Scaffold by Nonribosomal Peptide Synthetase (NRPS)
The final assembly of the Tomaymycin scaffold is carried out by a two-module NRPS system, encoded by the tomA and tomB genes. This enzymatic assembly line catalyzes the condensation of the two precursor moieties in a stepwise manner:
-
Module 1 (TomA): The first module is responsible for the activation of the anthranilate precursor. Its adenylation (A) domain specifically recognizes and activates 4-hydroxy-5-methoxyanthranilic acid, which is then tethered to the peptidyl carrier protein (PCP) domain.
-
Module 2 (TomB): The second module activates the pyrrole precursor, 4-ethylidene-tetrahydropyrrole-2-carboxylic acid, and loads it onto its own PCP domain.
-
Condensation and Cyclization: The condensation (C) domain of the second module catalyzes the formation of a peptide bond between the two activated precursors. Subsequent cyclization and release from the NRPS enzyme, likely involving a terminal thioesterase (TE) or a reductase domain, yields the PBD scaffold.
Quantitative Data on Biosynthetic Enzymes
While the functions of many enzymes in the Tomaymycin pathway have been proposed based on genetic and bioinformatic analyses, detailed kinetic characterization is still limited. The most well-studied enzyme is TomN, a tautomerase involved in the biosynthesis of the pyrrole moiety.
| Enzyme | Substrate(s) | Product(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| TomN | 2-hydroxymuconate | 2-oxo-3-hexenedioate | 1.1 ± 0.1 | 50 ± 10 | 2.2 x 10⁴ |
Note: The kinetic parameters for TomN were determined using an analogue substrate, 2-hydroxymuconate, as the native substrate was not available.
Experimental Protocols
The elucidation of the Tomaymycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Inactivation by PCR-Targeting (REDIRECT Technology)
This protocol describes the targeted inactivation of a gene within the tom cluster in Streptomyces achromogenes to investigate its function.
Materials:
-
E. coli BW25113/pIJ790 containing the target cosmid
-
PCR primers with 39-nucleotide extensions homologous to the target gene flanking region
-
Disruption cassette (e.g., apramycin resistance gene, apr) from pIJ773
-
Electrocompetent E. coli DH5α cells
-
Streptomyces achromogenes
-
Appropriate antibiotics (apramycin, kanamycin, nalidixic acid)
-
Standard molecular biology reagents and equipment for PCR, electroporation, and bacterial culture.
Procedure:
-
Primer Design: Design forward and reverse primers with 5' extensions of 39 nucleotides that are homologous to the regions immediately upstream and downstream of the gene to be deleted. The 3' ends of the primers should be complementary to the disruption cassette template (pIJ773).
-
PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette flanked by the homologous regions.
-
Purification of the PCR Product: Purify the PCR product using a standard PCR purification kit.
-
Electroporation into E. coli: Electroporate the purified PCR product into electrocompetent E. coli BW25113/pIJ790 cells carrying the target cosmid and the λ Red recombination system. Plate the transformed cells on LB agar containing apramycin and kanamycin to select for cointegrates.
-
Identification of Recombinant Cosmids: Isolate cosmid DNA from the resulting colonies and confirm the correct gene replacement by restriction digestion and PCR analysis.
-
Intergeneric Conjugation: Introduce the recombinant cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) and then transfer it to Streptomyces achromogenes via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants on a medium containing apramycin and nalidixic acid (to counter-select E. coli).
-
Verification of Gene Knockout: Confirm the double-crossover event and the desired gene deletion in the Streptomyces mutant by PCR and Southern blot analysis.
-
Phenotypic Analysis: Analyze the mutant strain for the loss of Tomaymycin production using techniques such as HPLC and bioassays.
In Vitro Assay for NRPS Adenylation Domain Activity
This protocol is a general method to determine the substrate specificity of an NRPS adenylation (A) domain.
Materials:
-
Purified A-domain protein
-
ATP
-
pyrophosphatase
-
Malachite green reagent
-
Various amino acid substrates
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, set up reactions containing the reaction buffer, a specific amino acid substrate, ATP, pyrophosphatase, and the purified A-domain protein. Include controls without the enzyme and without the amino acid substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Quenching and Color Development: Stop the reaction by adding the malachite green reagent, which forms a colored complex with the free phosphate released from pyrophosphate hydrolysis.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations. The activity of the A-domain with different amino acid substrates can then be compared to determine its substrate specificity.
Precursor Feeding Studies with Radiolabeled Compounds
This protocol describes the use of radiolabeled precursors to trace their incorporation into the Tomaymycin molecule.
Materials:
-
Culture of Streptomyces achromogenes
-
Radiolabeled precursor (e.g., [¹⁴C]-L-tyrosine or [¹⁴C]-anthranilic acid)
-
Production medium for Tomaymycin
-
Scintillation counter
-
HPLC system with a radioactivity detector
-
Standard analytical reagents for extraction and purification.
Procedure:
-
Cultivation: Grow Streptomyces achromogenes in a suitable production medium to the mid-logarithmic phase of growth.
-
Addition of Radiolabeled Precursor: Add a known amount of the radiolabeled precursor to the culture.
-
Incubation: Continue the incubation for a period that allows for the production of Tomaymycin.
-
Extraction: At the end of the incubation period, harvest the culture broth and extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Separate the components of the extract using HPLC. Collect fractions corresponding to the Tomaymycin peak.
-
Radioactivity Measurement: Measure the radioactivity in the Tomaymycin-containing fractions using a scintillation counter.
-
Determination of Incorporation: Calculate the percentage of incorporation of the radiolabeled precursor into the Tomaymycin molecule. This provides direct evidence for the precursor-product relationship.
Visualizing the Biosynthetic Pathway and Experimental Workflows
To further clarify the complex processes described, the following diagrams have been generated using Graphviz.
Caption: Proposed biosynthetic pathway of the Tomaymycin scaffold.
Caption: Experimental workflow for gene functional analysis.
Conclusion
The biosynthesis of the Tomaymycin scaffold is a complex and fascinating process that involves the coordinated action of a multitude of enzymes. The pathway is notable for its unique sourcing of the anthranilate precursor from the shikimate pathway and the intricate modifications that lead to the final pyrrolobenzodiazepine core. While significant progress has been made in identifying the biosynthetic gene cluster and proposing the functions of the encoded enzymes, further biochemical characterization is needed to fully understand the catalytic mechanisms and kinetics of each step. The detailed experimental protocols and visual diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and engineer the Tomaymycin biosynthetic pathway for the development of novel and improved anticancer therapeutics.
An In-depth Technical Guide to the Structural Elucidation of Tomaymycin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Tomaymycin and its derivatives, a class of potent pyrrolobenzodiazepine (PBD) antitumor antibiotics. This document details the key experimental techniques, quantitative data, and biological pathways associated with these compounds, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug discovery.
Tomaymycin, produced by the bacterium Streptomyces achromogenes, exerts its biological activity by binding to the minor groove of DNA and alkylating the N2 position of guanine.[1][2] This covalent modification of DNA is central to its cytotoxic effects. The structural elucidation of Tomaymycin and its synthetic derivatives is crucial for understanding their mechanism of action and for the rational design of new, more effective anticancer agents.
Core Structure and Physicochemical Properties
Tomaymycin is a member of the pyrrolo[3][4]benzodiazepine family, characterized by a tricyclic system.[2] The core structure features an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring.
Table 1: Physicochemical Properties of Tomaymycin
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₂O₄ | |
| Molecular Weight | 304.34 g/mol | |
| IUPAC Name | (8E,11aS)-8-ethylidene-7-hydroxy-6,11-dimethoxy-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c]benzodiazepin-5-one | N/A |
| Appearance | Colorless platelets (as a methanol complex) | |
| Melting Point | 145-146°C (methanol complex) | |
| Optical Rotation | [α]²⁰D +423° (c 0.5, pyridine) |
Spectroscopic and Spectrometric Analysis
The structural elucidation of Tomaymycin and its derivatives relies heavily on a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Tomaymycin in solution, both in its free form and when bound to DNA. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments are employed to determine the connectivity of atoms and the spatial proximity of protons.
Table 2: Representative ¹H NMR Chemical Shifts for Pyrrolobenzodiazepine Core
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H11 | ~4.5 - 5.5 | m | |
| H11a | ~3.5 - 4.5 | m | |
| Aromatic Protons | ~6.5 - 7.5 | m | |
| Methoxy Protons | ~3.8 - 4.0 | s |
Note: Specific chemical shifts can vary depending on the solvent, concentration, and specific derivative. The data presented are approximate ranges based on published spectra of PBD compounds.
Table 3: Representative ¹³C NMR Chemical Shifts for Pyrrolobenzodiazepine Core
| Carbon | Chemical Shift (δ, ppm) |
| C11 (carbinolamine) | ~80 - 95 |
| C11a | ~50 - 60 |
| Aromatic Carbons | ~110 - 150 |
| Carbonyl Carbon | ~165 - 175 |
| Methoxy Carbons | ~55 - 60 |
Note: These are typical chemical shift ranges for the PBD scaffold and may vary for specific Tomaymycin derivatives.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of Tomaymycin and its derivatives and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to induce fragmentation and elucidate the structure of the molecule.
Table 4: Predicted Key Mass Spectrometric Fragments for Tomaymycin
| m/z (Proposed) | Fragment Lost | Description |
| [M+H]⁺ | - | Protonated molecular ion |
| [M-H₂O+H]⁺ | H₂O | Loss of water from the carbinolamine |
| [M-CH₃OH+H]⁺ | CH₃OH | Loss of methanol |
| Further Fragments | Various | Cleavage of the ethylidene side chain and fragmentation of the PBD core |
Note: The specific fragmentation pattern can be influenced by the ionization method and collision energy.
X-ray Crystallography
While a crystal structure of Tomaymycin itself is not publicly available in the Protein Data Bank (PDB), X-ray crystallography has been successfully used to determine the three-dimensional structures of related pyrrolobenzodiazepine-DNA adducts. These structures provide critical insights into the binding mode of PBDs in the minor groove of DNA, revealing the precise atomic interactions that contribute to their sequence-specific recognition and covalent binding.
DNA Binding and Biological Activity
The antitumor activity of Tomaymycin and its derivatives is directly linked to their ability to bind to DNA and form a covalent adduct with guanine bases.
Quantitative Analysis of DNA Binding
The affinity and sequence selectivity of Tomaymycin-DNA interactions can be quantified using various biophysical techniques, including thermal denaturation studies. The change in the melting temperature (ΔTm) of a DNA duplex upon ligand binding provides a measure of the stabilization of the DNA structure.
Table 5: DNA Thermal Denaturation Data for Tomaymycin and Related PBDs
| Compound | ΔTm (°C) | Reference |
| Tomaymycin | 2.6 | |
| Anthramycin | 13.0 | |
| Sibiromycin | 16.3 | |
| Nor-tomaymycin Dimer (D1) | ~19.7 (for mono-adduct) | |
| SJG-136 (PBD Dimer) | ~20.4 (for mono-adduct) |
Note: ΔTm values can vary depending on the DNA sequence and experimental conditions.
Mechanism of Action: DNA Alkylation and Cellular Response
Tomaymycin alkylates the N2 position of guanine in the minor groove of DNA, with a preference for 5'-Pu-G-Pu sequences. This covalent adduct distorts the DNA helix and can block the progression of DNA and RNA polymerases, leading to the inhibition of replication and transcription. The cellular response to Tomaymycin-induced DNA damage involves the activation of DNA damage response (DDR) pathways, which can ultimately lead to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides generalized methodologies for the key experiments used in the structural elucidation of Tomaymycin and its derivatives.
NMR Spectroscopy of Tomaymycin-DNA Adducts
Objective: To determine the structure of the covalent adduct formed between Tomaymycin and a target DNA oligonucleotide.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the desired DNA oligonucleotide (e.g., a self-complementary sequence containing a G-C rich region).
-
Dissolve the oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl in 99.9% D₂O).
-
Add a stoichiometric amount of Tomaymycin or its derivative to the DNA solution.
-
Anneal the DNA duplex by heating to 90°C and slowly cooling to room temperature.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Perform two-dimensional NMR experiments, such as:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons and establish through-bond connectivities.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å) and determine the three-dimensional structure of the adduct.
-
-
-
Data Analysis:
-
Assign the proton resonances of both the DNA and the Tomaymycin moiety.
-
Analyze the NOE cross-peaks to determine the orientation of Tomaymycin in the DNA minor groove and the stereochemistry of the covalent linkage.
-
Mass Spectrometry of Tomaymycin Derivatives
Objective: To confirm the molecular weight and elucidate the fragmentation pattern of a Tomaymycin derivative.
Protocol:
-
Sample Preparation:
-
Dissolve the purified Tomaymycin derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC-MS).
-
Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass of the molecular ion.
-
Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway consistent with the known structure of pyrrolobenzodiazepines.
-
Visualizations
Experimental Workflow for Structural Elucidation
Caption: A generalized workflow for the synthesis, purification, structural elucidation, and biological evaluation of Tomaymycin derivatives.
Tomaymycin Binding to DNA Minor Groove
Caption: Schematic of Tomaymycin binding in the minor groove of DNA and forming a covalent bond with a guanine base.
Biosynthesis of Tomaymycin Core Structure
Caption: A simplified proposed biosynthetic pathway for the formation of the Tomaymycin scaffold from chorismate and tyrosine precursors.
DNA Damage Response Pathway
Caption: A representative signaling pathway for the cellular response to Tomaymycin-induced DNA damage, leading to cell cycle arrest or apoptosis.
References
- 1. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AU2008281439B2 - Cytotoxic agents comprising new tomaymycin derivatives and their therapeutic use - Google Patents [patents.google.com]
- 3. Studies on tomaymycin. III. Synthesis and antitumor activity of tomaymycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Early Studies on the Cytotoxicity of Tomaymycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomaymycin, a pyrrolo[1][]benzodiazepine (PBD) antitumor antibiotic isolated from Streptomyces achromogenes, emerged in the early 1970s as a potent cytotoxic agent. Its unique structure and mechanism of action, centered on the covalent bonding to the minor groove of DNA, garnered significant interest within the scientific community. This technical guide provides an in-depth analysis of the foundational studies that first characterized the cytotoxic properties of Tomaymycin, offering a detailed look at the quantitative data, experimental methodologies, and the initial understanding of its mechanism of action.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Leukemia | Leukemia | 3.7 | [3] |
| Plasmacytoma | Plasmacytoma | 1.8 | [3] |
| Ovarian Cancer | Ovarian Cancer | 0.13 | [3] |
Mechanism of Action: DNA as the Primary Target
From the outset, research indicated that Tomaymycin's cytotoxic effects stemmed from its interaction with DNA. Early studies proposed, and later confirmed, that Tomaymycin, like other PBDs such as anthramycin and sibiromycin, binds covalently to the N2 position of guanine bases within the minor groove of DNA. This interaction is not random, showing a preference for 5'-Pu-G-Pu sequences.
The binding of Tomaymycin to DNA was shown to induce conformational changes in the DNA structure, including bending and a narrowing of the minor groove. This distortion is believed to interfere with essential cellular processes that rely on DNA as a template, such as replication and transcription, ultimately leading to cell death.
Signaling Pathway of Tomaymycin-Induced Cytotoxicity
The following diagram illustrates the proposed mechanism of action based on early findings.
Experimental Protocols
The foundational studies on Tomaymycin's cytotoxicity relied on the established methodologies of the 1970s for assessing cell viability and the effects of compounds on macromolecular synthesis. While the original papers often provide less detail than modern publications, the general approaches can be reconstructed.
In Vitro Cytotoxicity Assays
Early assessments of cytotoxicity likely involved methods such as dye exclusion or the measurement of inhibition of cell growth over time. A typical experimental workflow would have been as follows:
Key Methodological Details:
-
Cell Lines: Early studies frequently utilized murine leukemia cell lines, such as L1210, which were standard models for anticancer drug screening at the time.
-
Assay Principle: The most common method for assessing cytotoxicity was likely the Trypan Blue exclusion assay. In this method, viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. Cell counting would be performed using a hemocytometer.
-
Incubation Conditions: Cells would have been incubated with varying concentrations of Tomaymycin for a defined period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
Macromolecular Synthesis Inhibition Assays
To elucidate the mechanism of action, early researchers investigated the effect of Tomaymycin on the synthesis of DNA, RNA, and proteins. These experiments typically involved the use of radiolabeled precursors.
Experimental Protocol:
-
Cell Culture: Cancer cell lines were cultured as described above.
-
Pre-incubation: Cells were pre-incubated with various concentrations of Tomaymycin for a short period.
-
Radiolabeling: Radiolabeled precursors were added to the culture medium.
-
For DNA synthesis: ³H-thymidine
-
For RNA synthesis: ³H-uridine
-
For protein synthesis: ³H-leucine or ¹⁴C-leucine
-
-
Incubation: The cells were incubated for a further period to allow for the incorporation of the radiolabels into newly synthesized macromolecules.
-
Harvesting and Precipitation: The cells were harvested, and the macromolecules were precipitated using an acid (e.g., trichloroacetic acid, TCA).
-
Quantification: The amount of radioactivity incorporated into the acid-insoluble fraction was measured using a scintillation counter. The results would be expressed as a percentage of the control (untreated cells).
Early studies on bacterial systems, such as Bacillus subtilis, also employed these techniques to demonstrate that Tomaymycin preferentially inhibited DNA synthesis over RNA and protein synthesis.
Conclusion
The early investigations into the cytotoxicity of Tomaymycin laid a crucial foundation for its development as a potent antitumor agent. These studies, conducted with the methodologies available in the 1970s, successfully identified its high potency, its primary molecular target (DNA), and its mechanism of action involving covalent binding to the minor groove. While the quantitative data from the initial publications are sparse in modern literature, the qualitative findings and the mechanistic insights from these pioneering studies have guided decades of subsequent research into the therapeutic potential of Tomaymycin and other PBD antibiotics.
References
The Evolution of Pyrrolobenzodiazepines: From Soil Bacteria to Targeted Cancer Therapy
An In-depth Technical Guide on the History and Application of Pyrrolobenzodiazepine Antibiotics in Oncology
For Researchers, Scientists, and Drug Development Professionals
The story of pyrrolobenzodiazepines (PBDs) in cancer research is a compelling narrative of harnessing nature's potent chemistry to develop highly targeted and effective anti-cancer agents. From their discovery as natural products synthesized by soil-dwelling bacteria to their current role as warheads in sophisticated antibody-drug conjugates (ADCs), PBDs represent a significant advancement in precision oncology. This technical guide provides a comprehensive overview of their history, mechanism of action, development into clinical candidates, and the experimental methodologies that have underpinned this journey.
Discovery and Early Development
The history of PBDs begins in 1965 with the discovery of anthramycin, the first PBD antitumor antibiotic, produced by Streptomyces refuineus.[1][2][3] These compounds are characterized by a unique tricyclic aromatic system, which gives them a three-dimensional shape ideal for fitting into the minor groove of DNA.[3][4] Early research focused on these natural PBD monomers, which, while demonstrating significant antitumor properties, also presented challenges in terms of toxicity and specificity.
Mechanism of Action: DNA Cross-linking and Cell Death
PBDs exert their cytotoxic effects through a precise mechanism of action. They are sequence-selective DNA alkylating agents that bind to the minor groove of DNA, with a preference for 5'-purine-guanine-purine sequences. The key to their activity lies in the formation of a covalent bond between the PBD and the C2-amino group of a guanine base.
The development of synthetic PBD dimers, where two PBD units are linked together, was a pivotal moment in their history. These dimers are capable of forming DNA interstrand cross-links, effectively clamping the two strands of DNA together. This action blocks DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). A significant advantage of this mechanism is that it does not distort the DNA helix, which may help in circumventing the common phenomenon of emergent drug resistance.
The cellular response to PBD-induced DNA damage involves the activation of the DNA damage response (DDR) pathway. Key sensing protein kinases such as ATM, ATR, and DNA-PK are activated, which in turn phosphorylate downstream checkpoint kinases like Chk1 and Chk2, leading to cell cycle arrest. If the DNA damage is too extensive for repair, the apoptotic cascade is initiated.
References
Unveiling the Genetic Blueprint of Tomaymycin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the organisms responsible for producing Tomaymycin, a potent antitumor and antibiotic agent, with a core focus on their genomic analysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biosynthetic machinery of Tomaymycin, offering detailed experimental protocols and a comprehensive breakdown of the genetic components involved.
Tomaymycin-Producing Organisms: The Primary Source
The principal microorganism identified to produce Tomaymycin is the bacterium Streptomyces achromogenes[1][2]. This Gram-positive bacterium, belonging to the actinomycetes, is a rich source of various secondary metabolites, including the pyrrolo[1][3]benzodiazepine (PBD) antibiotic, Tomaymycin[4]. While S. achromogenes is the most cited producer, the broader family of Streptomyces is renowned for its production of a wide array of antibiotics and other bioactive compounds.
Genomic Analysis of the Tomaymycin Biosynthetic Gene Cluster
The biosynthesis of Tomaymycin is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC) within the genome of Streptomyces achromogenes. The Tomaymycin BGC was first cloned and characterized by Li et al. (2009), and its sequence has been deposited in GenBank under the accession number FJ768957. The cluster spans approximately 26 kilobases and contains 17 open reading frames (ORFs) designated as tomA through tomQ.
The Tomaymycin Biosynthetic Gene Cluster (BGC) of Streptomyces achromogenes
The following table provides a comprehensive overview of the genes within the Tomaymycin BGC and their putative functions based on sequence homology and experimental evidence.
| Gene Name | Protein Product (Size in Amino Acids) | Proposed Function |
| tomA | Nonribosomal peptide synthetase (NRPS) (614 aa) | Involved in the activation and incorporation of the anthranilate moiety. |
| tomB | Nonribosomal peptide synthetase (NRPS) (1542 aa) | Involved in the activation and modification of the pyrrole precursor. |
| tomC | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (406 aa) | Catalyzes the first step of the shikimate pathway to increase chorismate supply. |
| tomD | Anthranilate synthase component II (677 aa) | Part of the anthranilate synthase complex, converting chorismate to anthranilate. |
| tomE | 4-hydroxy-3-methyl-2-butenyl diphosphate reductase-like protein (330 aa) | Putative role in the modification of the pyrrole precursor. |
| tomF | Phenol-2-monooxygenase, oxygenase component (533 aa) | Likely involved in the hydroxylation of the anthranilate ring. |
| tomG | O-methyltransferase (258 aa) | Catalyzes the methylation of a hydroxyl group on the anthranilate moiety. |
| tomH | Acyl-CoA dehydrogenase-like protein (401 aa) | Putative role in the biosynthesis of the ethylidene side chain. |
| tomI | Enoyl-CoA hydratase/isomerase family protein (271 aa) | Putative role in the biosynthesis of the ethylidene side chain. |
| tomJ | 3-hydroxyacyl-CoA dehydrogenase-like protein (267 aa) | Putative role in the biosynthesis of the ethylidene side chain. |
| tomK | Acetyl-CoA acetyltransferase-like protein (394 aa) | Putative role in the biosynthesis of the ethylidene side chain. |
| tomL | Acyl carrier protein (ACP) (88 aa) | Involved in the biosynthesis of the pyrrole precursor. |
| tomM | UvrA-like ABC transporter ATPase (783 aa) | Putative drug resistance pump, conferring self-resistance to Tomaymycin. |
| tomN | 4-oxalocrotonate tautomerase-like protein (66 aa) | Function in Tomaymycin biosynthesis is not yet fully understood. |
| tomO | Salicylyl-CoA 5-hydroxylase (394 aa) | Catalyzes the 5-hydroxylation of an anthranilate intermediate. |
| tomP | Anthranilate synthase component I (637 aa) | Part of the anthranilate synthase complex, converting chorismate to anthranilate. |
| tomQ | FAD-dependent oxidoreductase (482 aa) | Putative role in the modification of the benzodiazepine ring. |
Experimental Protocols for Genomic Analysis
This section outlines the key experimental procedures for the genomic analysis of Tomaymycin-producing organisms.
Genomic DNA Extraction from Streptomyces achromogenes
High-quality genomic DNA is a prerequisite for genomic library construction and sequencing. The following protocol is a general method for extracting genomic DNA from Streptomyces.
-
Culture Growth and Mycelia Collection: Inoculate S. achromogenes in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 2-4 days until sufficient mycelial growth is achieved. Harvest the mycelia by centrifugation.
-
Cell Lysis: Resuspend the mycelial pellet in a lysis buffer containing lysozyme to degrade the bacterial cell wall. Incubation at 37°C is typically required. For some Streptomyces strains, additional enzymes like achromopeptidase may enhance lysis.
-
Protein and RNA Removal: Add Proteinase K and SDS to the lysate to denature and digest proteins. Subsequently, treat with RNase A to remove RNA contamination.
-
DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.
-
DNA Precipitation: Precipitate the genomic DNA from the aqueous phase by adding isopropanol or ethanol.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol to remove residual salts and resuspend the purified DNA in a suitable buffer (e.g., TE buffer).
Construction and Screening of a Cosmid Library
A cosmid library is essential for cloning large DNA fragments, such as the entire Tomaymycin BGC.
-
Partial Digestion of Genomic DNA: Partially digest the high-molecular-weight genomic DNA with a restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range for the cosmid vector (typically 35-45 kb).
-
Size Selection of DNA Fragments: Separate the digested DNA fragments by agarose gel electrophoresis or sucrose gradient centrifugation to select for fragments of the appropriate size.
-
Ligation into Cosmid Vector: Ligate the size-selected DNA fragments into a suitable cosmid vector (e.g., pOJ446) that has been linearized with a compatible restriction enzyme (e.g., BamHI) and dephosphorylated.
-
In Vitro Packaging and Transduction: Package the ligation mixture into lambda phage particles using a commercial in vitro packaging extract. Transduce an appropriate E. coli host strain with the packaged cosmids.
-
Library Screening: Plate the transduced E. coli on selective media. Screen the resulting cosmid library for clones containing the Tomaymycin BGC using a labeled DNA probe derived from a known gene within the cluster (e.g., a conserved region of an NRPS gene).
DNA Sequencing and Bioinformatics Analysis
-
Sequencing: Sequence the positive cosmid clones using a shotgun sequencing approach followed by primer walking to close any gaps and ensure a continuous, high-quality sequence of the entire BGC.
-
Gene Prediction and Annotation: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify the boundaries of the BGC, predict the ORFs, and annotate their putative functions based on homology to known genes in public databases.
-
Comparative Genomics: Compare the Tomaymycin BGC with other known PBD biosynthetic gene clusters to identify conserved and unique genes, providing insights into the evolution of these pathways.
Biosynthetic Pathway of Tomaymycin
The biosynthesis of Tomaymycin involves two main pathways that converge to form the final PBD structure: the formation of the 4-hydroxy-5-methoxyanthranilic acid moiety and the biosynthesis of the 4-ethylidene-tetrahydropyrrole-2-carboxylic acid moiety.
Caption: Proposed biosynthetic pathway of Tomaymycin.
Conclusion
The genomic analysis of Streptomyces achromogenes has provided significant insights into the biosynthesis of Tomaymycin. The detailed characterization of the tom gene cluster not only elucidates the enzymatic steps involved in its formation but also opens avenues for synthetic biology and bioengineering approaches to produce novel PBD derivatives with potentially improved therapeutic properties. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and exploit the biosynthetic potential of this important class of natural products.
References
- 1. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
Literature review on the antitumor activity of Tomaymycin.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomaymycin, a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class, has been a subject of scientific inquiry due to its significant cytotoxicity against various cancer cell lines.[1][3] Isolated from Streptomyces achromogenes, Tomaymycin exerts its biological activity through a unique mechanism of action, primarily involving the alkylation of DNA.[4] This technical guide provides an in-depth literature review of the antitumor activity of Tomaymycin, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. While Tomaymycin itself has shown promise, its inherent toxicity has spurred the development of numerous analogs and derivatives aimed at improving its therapeutic index.
Mechanism of Action: DNA Alkylation and Downstream Signaling
Tomaymycin's primary mode of action is the covalent binding to the N2 position of guanine in the minor groove of DNA. This interaction forms a stable adduct that distorts the DNA helix, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death. The formation of this DNA adduct is believed to initiate a DNA damage response (DDR) cascade.
Caption: Proposed signaling pathway following Tomaymycin-induced DNA damage.
While direct evidence for Tomaymycin's activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases is still under investigation, it is hypothesized that the resulting DNA lesions, particularly replication fork stalling and potential double-strand breaks (DSBs), would trigger these key DDR kinases. Activation of ATR and ATM would then lead to the phosphorylation of downstream checkpoint kinases CHK1 and CHK2, respectively, culminating in cell cycle arrest to allow for DNA repair or, if the damage is too severe, the induction of apoptosis.
In Vitro Antitumor Activity
Tomaymycin has demonstrated potent cytotoxic effects against a range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological processes.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Leukemia | Leukemia | 3.7 | |
| Plasmacytoma | Myeloma | 1.8 | |
| Ovarian Cancer | Ovarian Cancer | 0.13 |
Nor-Tomaymycin Derivatives:
| Compound | B16F10 (Melanoma) IC50 (nM) | CT26 (Colon Carcinoma) IC50 (nM) | MDA-MB231 (Breast Carcinoma) IC50 (nM) |
| MbA | 272-570 | 272-570 | 272-570 |
| M1 | 74 | - | - |
| M4 | 110 | - | - |
| D1 | 310 | 480 | 5500 |
| D4 | 260-324 | 260-324 | 260-324 |
Note: Data for nor-tomaymycin derivatives is from a study on synthetic analogs and is provided for comparative purposes.
In Vivo Antitumor Activity
| Tumor Model | Animal Model | Route of Administration | Activity Noted | Reference |
| Leukemia L1210 | Mice | Intraperitoneal | Antitumor Activity | |
| Leukemia P388 | Mice | Intraperitoneal | Antitumor Activity | |
| Sarcoma 180 | Mice | Intraperitoneal | Antitumor Activity | |
| Ehrlich Carcinoma | Mice | Intraperitoneal | Antitumor Activity |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the antitumor activity of Tomaymycin, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: A typical workflow for an MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Tomaymycin or its analogs. Control wells receive the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
References
- 1. Studies on tomaymycin. III. Synthesis and antitumor activity of tomaymycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for mitomycin C and mitomycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
The Diazepine Ring: Linchpin of Tomaymycin's DNA-Targeted Cytotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tomaymycin, a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family, exerts its cytotoxic effects through a sequence-selective covalent binding to the minor groove of DNA. This interaction initiates a cascade of cellular events, ultimately leading to apoptosis. At the heart of Tomaymycin's biological activity lies its tricyclic core, in which the central seven-membered diazepine ring plays a pivotal and indispensable role. This technical guide provides a comprehensive analysis of the diazepine ring's contribution to Tomaymycin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Introduction: The Pyrrolobenzodiazepine Scaffold
The PBDs are a class of naturally occurring and synthetic compounds characterized by a common tricyclic A-B-C ring system, comprising an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring. The unique three-dimensional, right-handed twisted shape of the PBD scaffold allows it to fit snugly within the minor groove of DNA.[3] Tomaymycin, produced by Streptomyces achromogenes, is a prominent member of this family, demonstrating significant cytotoxicity against various cancer cell lines.
The biological activity of PBDs is intrinsically linked to their ability to form a covalent adduct with the exocyclic C2-amino group of a guanine base in DNA. This covalent interaction is mediated by an electrophilic imine or a carbinolamine/carbinolamine methyl ether equivalent at the N10-C11 position, which is a key feature of the diazepine ring.
The Crucial Role of the Diazepine Ring in Tomaymycin's Activity
The diazepine (B) ring of Tomaymycin is not merely a structural linker but is the chemical epicenter of its DNA-alkylating activity. Its significance can be dissected into several key aspects:
-
Housing the Electrophilic Warhead: The diazepine ring contains the N10=C11 imine moiety (or its carbinolamine precursor), which is the electrophilic center responsible for the covalent reaction with the nucleophilic N2 of guanine. The formation of this covalent bond is the critical step in the formation of the Tomaymycin-DNA adduct.
-
Conformational Rigidity and DNA Fit: The seven-membered diazepine ring contributes to the overall conformational rigidity and the characteristic right-handed twist of the Tomaymycin molecule. This specific conformation is essential for its isohelical fit into the DNA minor groove, a prerequisite for the subsequent covalent reaction.
-
Modulation of Reactivity: While modifications to the A and C rings of the PBD scaffold have been extensively studied to modulate DNA sequence selectivity and potency, the diazepine ring is a less frequent target for modification due to its critical role. However, subtle changes, such as the saturation of the N10-C11 bond, lead to a complete loss of cytotoxic activity, underscoring the importance of the electrophilic center.
Quantitative Analysis of Tomaymycin and Analog Activity
The biological activity of Tomaymycin and its analogs is typically quantified through cytotoxicity assays and DNA binding studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Cytotoxicity of Tomaymycin
| Cell Line | IC50 (nM) | Reference |
| Leukemia | 3.7 | |
| Plasmacytoma | 1.8 | |
| Ovarian Cancer | 0.13 |
Table 2: DNA Thermal Denaturation Studies of PBD Monomers and Dimers
DNA thermal denaturation studies measure the increase in the melting temperature (ΔTm) of a DNA duplex upon ligand binding, which is indicative of the stabilization of the duplex and the binding affinity of the compound.
| Compound | DNA Sequence | ΔTm (°C) | Reference |
| Nor-tomaymycin Monomer (M1) | 5'-TATAGGAA CAGCGCTATATATAGCGCTGTTCC TATA-3' | Weak binding | |
| Nor-tomaymycin Dimer (D1) | 5'-TATAGGAA CAGCGCTATATATAGCGCTGTTCC TATA-3' | Significant increase, consistent with cross-linking | |
| SJG-136 (PBD Dimer Control) | 5'-TATAGGAA CAGCGCTATATATAGCGCTGTTCC TATA-3' | Significant increase, consistent with cross-linking |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Cells in culture
-
Complete culture medium
-
Tomaymycin or its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure (for adherent cells):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (Tomaymycin) in complete culture medium and add them to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
DNA Thermal Denaturation Assay
This technique assesses the binding of a small molecule to DNA by measuring the change in the DNA melting temperature (Tm). The stabilization of the DNA double helix by the bound ligand results in an increased Tm.
Materials:
-
Calf thymus DNA or a specific oligonucleotide duplex
-
Buffer (e.g., Tris-HCl with NaCl)
-
Tomaymycin or its analogs
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a solution of DNA in the appropriate buffer.
-
Prepare solutions of the test compound at various concentrations.
-
Mix the DNA solution with either the buffer (control) or the test compound solution in a quartz cuvette.
-
Place the cuvette in the spectrophotometer and slowly increase the temperature (e.g., 1°C/minute).
-
Monitor the absorbance at 260 nm as a function of temperature. The denaturation of DNA from double-stranded to single-stranded results in a hyperchromic effect (increased absorbance).
-
The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance transition.
-
Calculate the ΔTm by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex.
DNase I Footprinting Assay
DNase I footprinting is used to identify the specific DNA binding site of a molecule. The region of DNA bound by the molecule is protected from cleavage by DNase I, leaving a "footprint" in the DNA ladder when analyzed by gel electrophoresis.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye
-
Tomaymycin or its analogs
-
DNase I
-
Binding buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Autoradiography film or fluorescence imager
Procedure:
-
Prepare the end-labeled DNA probe.
-
In separate tubes, incubate the labeled DNA probe with increasing concentrations of the test compound. Include a no-compound control.
-
Allow the binding reaction to reach equilibrium.
-
Add a carefully titrated amount of DNase I to each reaction to achieve, on average, one cleavage per DNA molecule. Incubate for a short, controlled time (e.g., 1-2 minutes).
-
Stop the reaction by adding the stop solution.
-
Purify the DNA fragments, typically by phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the DNA pellets in a formamide-based loading buffer, denature by heating, and load onto a high-resolution denaturing polyacrylamide gel.
-
After electrophoresis, visualize the DNA fragments. The footprint will appear as a gap in the DNA ladder in the lanes containing the test compound, corresponding to the protected binding site.
Visualizing the Molecular and Cellular Consequences of Tomaymycin Activity
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of Tomaymycin's mechanism of action and the experimental workflows used to study it.
Caption: Tomaymycin's mechanism of action from cellular uptake to apoptosis induction.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for DNase I footprinting to identify Tomaymycin's DNA binding site.
Conclusion
The diazepine ring is the keystone of Tomaymycin's molecular architecture and the engine of its potent cytotoxic activity. By providing the electrophilic imine necessary for covalent DNA adduction and contributing to the molecule's specific three-dimensional conformation for minor groove binding, the diazepine ring is fundamentally responsible for initiating the cascade of events that lead to cancer cell death. A thorough understanding of the structure-activity relationships centered on this ring system is crucial for the rational design of next-generation PBD-based anticancer agents with improved efficacy and selectivity. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers engaged in the discovery and development of such novel therapeutics.
References
Methodological & Application
Application Notes and Protocols: Handling and Storage of Tomaymycin DM1 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomaymycin DM1, also known as Mertansine, is a highly potent maytansinoid and a critical component in the development of Antibody-Drug Conjugates (ADCs). Its high cytotoxicity necessitates stringent handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound. These application notes provide detailed guidelines and protocols for the safe handling, storage, and preparation of Tomaymycin DM1 powder.
Hazard Identification and Safety Precautions
Tomaymycin DM1 is a highly toxic compound and should be handled with extreme caution. The primary hazards include fatal toxicity if swallowed or in contact with skin, and it is suspected of causing genetic defects and cancer.
2.1 Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling Tomaymycin DM1 powder. This includes:
-
Respiratory Protection: A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves (standard BS EN 374:2003 compliant gloves are a minimum requirement). Gloves should be inspected before use.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.
2.2 Engineering Controls
-
All handling of Tomaymycin DM1 powder, especially weighing and initial dissolution, must be conducted in a chemical fume hood with an independent air supply or a suitable containment isolator.
-
Ensure adequate ventilation in all areas where the compound is handled or stored.
Storage and Stability
Proper storage is crucial for maintaining the stability and potency of Tomaymycin DM1 powder.
3.1 Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from moisture and light. |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | ||
| Aqueous Solution | N/A | Not Recommended | Aqueous solutions are unstable and should be prepared fresh for immediate use. Do not store for more than one day. |
3.2 Stability Profile
Tomaymycin DM1 is sensitive to moisture and is unstable in aqueous solutions. The thiol group in its structure makes it susceptible to oxidation and dimerization. Therefore, it is imperative to handle the powder in a dry environment and to prepare aqueous solutions immediately before use.
Handling and Reconstitution Protocols
4.1 Workflow for Handling Tomaymycin DM1 Powder
4.2 Protocol for Preparation of a Tomaymycin DM1 Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
Tomaymycin DM1 powder
-
Anhydrous DMSO
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Ensure all work is performed in a certified chemical fume hood.
-
Don all required personal protective equipment.
-
Tare a sterile, amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of Tomaymycin DM1 powder (e.g., 10 mg) into the vial. Record the exact weight.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Securely cap the vial and vortex gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and storage conditions (-80°C).
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of Tomaymycin DM1 has been determined in various organic solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| Dimethyl Sulfoxide (DMSO) | ~50 - 83 | ~67.7 - 112.4 |
| Dimethylformamide (DMF) | ~33 | ~44.7 |
| Ethanol | ~0.25 | ~0.34 |
Note: The compound is unstable in solution; it is recommended to prepare solutions fresh.
Experimental Protocols
6.1 Protocol for Determining the Purity and Stability of Tomaymycin DM1 by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a Tomaymycin DM1 sample and can be adapted for stability studies.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Tomaymycin DM1 reference standard
-
Sample of Tomaymycin DM1 for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the Tomaymycin DM1 reference standard in DMSO at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the Tomaymycin DM1 sample to be analyzed in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main Tomaymycin DM1 peak to the total peak area of all peaks in the chromatogram. For stability studies, compare the chromatograms of stressed samples (e.g., exposed to heat, light, or different pH values) to that of a control sample stored under ideal conditions.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
7.1 Spill Response Workflow
7.2 Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Personal Protection: Don appropriate PPE, including a respirator, chemical-resistant gloves, and protective clothing, before re-entering the area.
-
Containment: For a small powder spill, gently cover it with absorbent pads to avoid creating dust. For a liquid spill, contain it with absorbent material.
-
Decontamination: Carefully apply a deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a thiosulfate solution to neutralize the bleach) to the absorbent material and the spill area. Allow for sufficient contact time (at least 30 minutes).
-
Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) using forceps and place them in a designated hazardous waste container.
-
Final Cleaning: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
Waste Disposal: Dispose of all contaminated materials according to your institution's hazardous waste disposal procedures.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Conclusion
The potent cytotoxic nature of Tomaymycin DM1 powder demands meticulous adherence to these handling and storage guidelines. By implementing these protocols, researchers and drug development professionals can ensure a safe working environment and maintain the integrity of this critical compound for their research and development activities. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
Application Notes and Protocols for In Vitro Cell-Based Assays Using Tomaymycin DM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomaymycin DM is a potent antitumor agent belonging to the pyrrolobenzodiazepine (PBD) class of molecules.[1] PBDs are known for their ability to bind to the minor groove of DNA and form covalent adducts, leading to DNA damage and ultimately, programmed cell death.[1] This mechanism of action makes this compound a valuable compound for cancer research and a payload candidate for antibody-drug conjugates (ADCs).[1] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the cytotoxic and mechanistic effects of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined mechanism. As a DNA alkylating agent, it selectively binds to the minor groove of DNA. This binding is followed by the formation of a covalent bond with guanine bases, leading to the creation of DNA adducts. These adducts can evolve into highly cytotoxic interstrand crosslinks (ICLs), which physically block the progression of DNA replication forks. The resulting stalled replication and extensive DNA damage trigger cellular DNA damage response (DDR) pathways. If the damage is beyond repair, the cell is directed towards apoptosis, or programmed cell death.
Data Presentation
The following table summarizes representative IC50 values of this compound in various human cancer cell lines. Please note that these are example values based on the known high potency of PBDs, which typically exhibit activity in the picomolar to low nanomolar range. Researchers should determine the precise IC50 values for their specific cell lines of interest.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | Example IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 5,000 | 72 | 50 |
| MDA-MB-231 | Breast Adenocarcinoma | 5,000 | 72 | 75 |
| A549 | Lung Carcinoma | 4,000 | 72 | 120 |
| HCT116 | Colon Carcinoma | 4,000 | 72 | 90 |
| Jurkat | Acute T-cell Leukemia | 10,000 | 48 | 30 |
| K562 | Chronic Myelogenous Leukemia | 8,000 | 48 | 45 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 4,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the dark at room temperature to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
DNA Damage Assay (Comet Assay)
This protocol is for the direct visualization and quantification of DNA strand breaks.
Materials:
-
Cancer cell lines
-
This compound
-
Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA staining dye like SYBR Green)
-
Microscope slides (pre-coated with agarose)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at desired concentrations for a short duration (e.g., 2-4 hours).
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix a small volume of the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with alkaline or neutral electrophoresis buffer.
-
Allow the DNA to unwind for a period (e.g., 20-40 minutes).
-
Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).
-
-
Staining and Visualization:
-
Gently wash the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
-
Data Analysis:
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and tail moment.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for in vitro cell-based assays.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of a Tomaymycin DM Antibody-Drug Conjugate
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts both its efficacy and safety. An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities. Tomaymycin DM, a derivative of the pyrrolobenzodiazepine (PBD) class of DNA-alkylating agents, represents a potent payload for ADCs. This document provides detailed application notes and protocols for determining the DAR of a this compound ADC using several established analytical methods.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[][2][3][4][5] This technique relies on the distinct absorbance spectra of the antibody and the cytotoxic drug. By measuring the absorbance of the ADC at two specific wavelengths—one where the antibody primarily absorbs (typically 280 nm) and one where the drug has its maximum absorbance—the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated using the Beer-Lambert law.
Experimental Protocol
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free this compound drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug). This is a critical prerequisite for accurate DAR calculation.
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable, non-interfering buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be such that the absorbance readings fall within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at λmax_drug (Aλmax_drug).
-
-
DAR Calculation:
-
The concentrations of the antibody and the drug can be calculated using the following simultaneous equations, which account for the contribution of each component to the absorbance at both wavelengths:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax_drug = (εAb,λmax_drug * CAb) + (εDrug,λmax_drug * CDrug)
-
-
Solve for CAb (antibody concentration) and CDrug (drug concentration).
-
The average DAR is then calculated as: DAR = CDrug / CAb
-
Data Presentation
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (εAb,280) | User-determined |
| Molar Extinction Coefficient of Antibody at λmax_drug (εAb,λmax_drug) | User-determined |
| Molar Extinction Coefficient of Drug at 280 nm (εDrug,280) | User-determined |
| Molar Extinction Coefficient of Drug at λmax_drug (εDrug,λmax_drug) | User-determined |
| Absorbance of ADC at 280 nm (A280) | Measured |
| Absorbance of ADC at λmax_drug (Aλmax_drug) | Measured |
| Calculated Antibody Concentration (CAb) | Calculated |
| Calculated Drug Concentration (CDrug) | Calculated |
| Average DAR | Calculated |
Workflow Diagram
UV/Vis Spectroscopy Workflow for DAR Determination
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique for determining both the average DAR and the distribution of different drug-loaded species in an ADC preparation. The separation is based on the hydrophobicity of the ADC molecules. Conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity. As the number of conjugated drug molecules increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column, resulting in a later elution time. HIC is typically performed under non-denaturing conditions, preserving the native structure of the ADC.
Experimental Protocol
-
Instrumentation and Column:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
HIC column (e.g., Butyl, Phenyl, or other suitable stationary phase).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 - 50 µL (depending on sample concentration and column dimensions)
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be:
-
0-5 min: 100% A
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100% A (re-equilibration)
-
-
-
Sample Preparation:
-
Dilute the this compound ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
Data Presentation
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated) | Measured | Calculated |
| DAR 2 | Measured | Calculated |
| DAR 4 | Measured | Calculated |
| DAR 6 | Measured | Calculated |
| DAR 8 | Measured | Calculated |
| Weighted Average DAR | - | Calculated |
Workflow Diagram
HIC Workflow for DAR Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another chromatographic method used for DAR determination. Unlike HIC, RP-HPLC is performed under denaturing conditions, often involving organic solvents and acidic pH. For cysteine-linked ADCs, this typically requires reduction of the interchain disulfide bonds to separate the light and heavy chains. The DAR is then calculated based on the relative abundance of the drug-loaded and unloaded light and heavy chains.
Experimental Protocol
-
Instrumentation and Column:
-
HPLC or UHPLC system with a UV detector.
-
Reversed-phase column suitable for protein separations (e.g., C4, C8, or PLRP-S).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
-
Sample Preparation (Reduction):
-
To a solution of the this compound ADC (e.g., 1 mg/mL), add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 60 - 80 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 - 20 µL
-
Gradient: A linear gradient from low to high organic solvent concentration is used. A typical gradient might be:
-
0-5 min: 20% B
-
5-35 min: 20-60% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (LC), drug-conjugated light chain (LC-D), unconjugated heavy chain (HC), and drug-conjugated heavy chain species (HC-D1, HC-D2, etc.).
-
Calculate the weighted average DAR using the formula: Average DAR = (Σ Weighted Peak Area of Heavy Chain + Σ Weighted Peak Area of Light Chain) / 100
-
Data Presentation
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (LC) | Measured | Calculated |
| Light Chain-Drug (LC-D) | Measured | Calculated |
| Heavy Chain (HC) | Measured | Calculated |
| Heavy Chain-Drug1 (HC-D1) | Measured | Calculated |
| Heavy Chain-Drug2 (HC-D2) | Measured | Calculated |
| ... | ... | ... |
| Weighted Average DAR | - | Calculated |
Workflow Diagram
RP-HPLC Workflow for DAR Determination
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the detailed characterization of ADCs, providing not only the average DAR but also the distribution of different drug-loaded species and their precise molecular weights. The ADC can be analyzed in its intact form, after reduction of disulfide bonds, or after deglycosylation to simplify the mass spectrum.
Experimental Protocol
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Conditions (for intact ADC):
-
Column: Reversed-phase column with a wide pore size (e.g., C4, 300 Å).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient optimized for the separation of large proteins.
-
Column Temperature: 60 - 80 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: A wide range to encompass the multiply charged ions of the intact ADC (e.g., m/z 1000-4000).
-
Source Parameters: Optimized for the transmission and desolvation of large protein ions.
-
-
Sample Preparation:
-
Dilute the this compound ADC in Mobile Phase A. For deglycosylation, treat the ADC with PNGase F prior to analysis. For analysis of reduced chains, follow the reduction protocol for RP-HPLC.
-
-
Data Analysis:
-
The raw mass spectrum, which consists of a series of multiply charged ions for each DAR species, is deconvoluted to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum shows peaks corresponding to the different drug-loaded species.
-
The relative abundance of each species is determined from the peak intensities.
-
The weighted average DAR is calculated as: Average DAR = Σ (Relative Abundance of Species * Number of Drugs in Species) / 100
-
Data Presentation
| Drug-Loaded Species | Deconvoluted Mass (Da) | Relative Abundance (%) |
| DAR 0 | Measured | Calculated |
| DAR 2 | Measured | Calculated |
| DAR 4 | Measured | Calculated |
| DAR 6 | Measured | Calculated |
| DAR 8 | Measured | Calculated |
| Weighted Average DAR | - | Calculated |
Workflow Diagram
LC-MS Workflow for DAR Determination
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. The choice of analytical method depends on the specific information required. UV/Vis spectroscopy provides a rapid estimation of the average DAR, while HIC and RP-HPLC offer more detailed information on the distribution of drug-loaded species. LC-MS is the most powerful technique, providing comprehensive characterization of the ADC, including precise mass confirmation of the different species. A combination of these orthogonal methods is often employed to ensure a thorough understanding of this critical quality attribute.
References
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
Purification of Tomaymycin DM-Antibody Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomaymycin DM, a potent pyrrolobenzodiazepine (PBD) dimer, is a DNA-alkylating agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The therapeutic efficacy and safety of this compound-ADCs are critically dependent on the purity and homogeneity of the conjugate. This document provides detailed application notes and protocols for the purification of this compound-antibody conjugates, focusing on the removal of process-related impurities such as unconjugated antibody, free this compound-linker, and aggregates. A multi-step chromatography process is essential for obtaining a final product with a well-defined drug-to-antibody ratio (DAR) and optimal therapeutic window.
Impurity Profile of Crude this compound-ADC Mixtures
Following the conjugation reaction, the crude mixture contains the desired ADC alongside several impurities that must be removed. A thorough understanding of this impurity profile is crucial for designing an effective purification strategy.
| Impurity Type | Description | Rationale for Removal |
| Unconjugated Antibody | Antibody that has not been conjugated with the this compound-linker. | Reduces the overall potency of the final product and can compete with the ADC for target antigen binding. |
| Free this compound-Linker | Excess, unreacted this compound-linker payload. | Highly toxic and can lead to severe off-target side effects.[1] |
| Aggregates | High molecular weight species of the ADC or unconjugated antibody. | Can induce immunogenicity, alter pharmacokinetic properties, and potentially reduce efficacy.[2][3] |
| Undesired DAR Species | ADCs with a drug-to-antibody ratio outside the target range. | Can impact both the efficacy and toxicity profile of the ADC.[4][5] |
| Reaction Byproducts & Solvents | Small molecules generated during the conjugation reaction and residual solvents (e.g., DMSO, DMF). | Potential for off-target effects and interference with the final formulation. |
Purification Workflow Overview
A typical purification workflow for a this compound-ADC involves a two-step chromatographic process. The initial capture and primary purification are often achieved using Hydrophobic Interaction Chromatography (HIC) to separate the ADC based on its drug load. This is followed by a polishing step using Size Exclusion Chromatography (SEC) to remove aggregates and any remaining small molecule impurities. Alternatively, Ion Exchange Chromatography (IEX) can be employed for the removal of free payload and aggregates.
Figure 1: General purification workflow for this compound-ADCs.
Application Note 1: Separation of ADC Species by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DAR values. The addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, allowing for separation on a HIC column.
Experimental Protocol: Preparative HIC
This protocol is a general guideline and may require optimization based on the specific antibody and linker characteristics.
1. Materials:
-
HIC Column: ToyoPearl Phenyl-650S or similar phenyl-based resin.
-
Buffer A (Binding/Equilibration): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution): 50 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol (v/v).
-
HPLC System: AKTA Pure or similar preparative chromatography system.
2. Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CV) of Buffer A.
-
Sample Preparation: Dilute the crude ADC mixture 1:1 with Buffer A to a final ammonium sulfate concentration of approximately 0.75 M. The final protein concentration should be between 5-10 mg/mL.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a linear flow rate of 150 cm/hr.
-
Washing: Wash the column with 3-5 CV of Buffer A to remove unbound material, including some free drug.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20-30 CV. ADC species with higher DAR values will elute later in the gradient due to stronger hydrophobic interactions.
-
Fraction Collection: Collect fractions based on UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by analytical HIC and SDS-PAGE to determine the DAR and purity of each fraction. Pool the fractions containing the target DAR species.
Expected Results
| Parameter | Crude ADC Mixture | HIC Purified Pool (Target DAR) |
| Average DAR | Heterogeneous (e.g., 3.5) | Homogeneous (e.g., 2.0 or 4.0) |
| Purity (by HIC) | Multiple peaks corresponding to different DAR species | Single major peak (>95%) |
| Free this compound | Present | Significantly reduced |
| Aggregates | Present | Not effectively removed by HIC |
| Recovery | - | > 80% |
Application Note 2: Aggregate and Impurity Removal by Size Exclusion Chromatography (SEC)
SEC is employed as a polishing step to remove high molecular weight aggregates and any remaining small molecule impurities from the HIC-purified ADC pool. This step also serves as a buffer exchange into the final formulation buffer.
Experimental Protocol: Preparative SEC
1. Materials:
-
SEC Column: TSKgel G3000SWxl or similar size exclusion resin.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other desired final formulation buffer.
-
Chromatography System: As above.
2. Procedure:
-
Sample Preparation: Concentrate the HIC-purified ADC pool to a suitable concentration (typically 5-10 mg/mL). The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase (PBS) at the desired flow rate.
-
Sample Injection: Inject the concentrated ADC sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. The larger molecules (aggregates) will elute first, followed by the monomeric ADC, and finally any small molecule impurities.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC based on UV absorbance at 280 nm.
Expected Results
| Parameter | Pre-SEC (HIC Pool) | Post-SEC (Final Product) |
| Monomer Purity (by SEC) | >95% | >99% |
| Aggregate Content | 1-5% | <1% |
| Free this compound | Below detection limit | Below detection limit |
| Recovery | - | > 95% |
Application Note 3: Alternative Purification using Ion Exchange Chromatography (IEX)
Cation exchange chromatography (CEX) can be an effective alternative or supplementary step, particularly for the removal of free payload and aggregates. This method separates molecules based on charge differences.
Experimental Protocol: CEX for Free Drug Removal
This protocol utilizes a bind-and-elute mode to capture the ADC while allowing the neutral or similarly charged free drug to flow through.
1. Materials:
-
CEX Resin: Sartobind® S membrane adsorber or similar strong cation exchanger.
-
Equilibration/Wash Buffer: 20 mM MES, pH 6.0.
-
Elution Buffer: 20 mM MES, 500 mM NaCl, pH 6.0.
-
Chromatography System: As above.
2. Procedure:
-
Column Equilibration: Equilibrate the CEX membrane/column with 10 CV of Equilibration Buffer.
-
Sample Preparation: Dilute the crude ADC reaction mixture with the Equilibration Buffer to adjust the pH and conductivity for binding.
-
Sample Loading: Load the prepared sample onto the equilibrated resin. The ADC will bind, while a significant portion of the free this compound-linker will be in the flow-through.
-
Washing: Wash the column with 10-15 CV of Equilibration/Wash Buffer to remove all residual free drug.
-
Elution: Elute the purified ADC with a step gradient to 100% Elution Buffer.
-
Analysis: Analyze the eluted fractions for free drug content, purity, and aggregate levels.
Expected Results for Free Drug Removal
| Parameter | Crude ADC Mixture | CEX Purified ADC |
| Free Linker-PBD (ng/mL) | ~88,800 | < 80 |
| Free Drug Clearance | - | >99.9% |
| Aggregate Removal | - | Partial to good, depending on conditions |
| Recovery | - | > 90% |
Data adapted from a study on PBD-dimer ADCs.
Mechanism of Action: Tomaymycin DNA Alkylation
Tomaymycin exerts its cytotoxic effect by covalently binding to the minor groove of DNA. This process, known as DNA alkylation, interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Figure 2: Mechanism of action of this compound-ADCs.
Conclusion
The purification of this compound-antibody conjugates is a critical process that directly impacts the safety and efficacy of the therapeutic. A combination of chromatographic techniques, primarily HIC and SEC, is effective in removing key impurities and achieving a homogeneous product with a defined DAR. The protocols and data presented here provide a foundation for the development of robust and scalable purification processes for this important class of ADCs. Each specific ADC may require tailored optimization of these methods to achieve the desired product quality attributes.
References
- 1. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Evaluating Tomaymycin DM Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomaymycin DM is a potent pyrrolobenzodiazepine (PBD) monomer, a class of compounds known for their DNA-alkylating properties.[1] By binding to the minor groove of DNA, this compound forms covalent adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[2] These characteristics make it a promising cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.
These application notes provide a comprehensive set of protocols for evaluating the in vitro efficacy of this compound against various cancer cell lines. The described assays are designed to assess its cytotoxicity, pro-apoptotic activity, and its impact on cell cycle progression.
Mechanism of Action: DNA Damage and Apoptosis Induction
This compound exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating the N2 position of guanine. This covalent modification creates a lesion that distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription. The resulting DNA damage triggers the DNA Damage Response (DDR) pathway. This complex signaling network can lead to one of two primary outcomes for the cancer cell:
-
Cell Cycle Arrest: The DDR can activate cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt cell division and allow for DNA repair.
-
Apoptosis: If the DNA damage is too severe to be repaired, the DDR pathway can initiate programmed cell death, or apoptosis, to eliminate the damaged cell.[3]
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These values are illustrative and will vary depending on the cancer cell line and specific experimental conditions.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MDA-MB-231 | Breast Cancer | 0.5 - 5.0 |
| A549 | Lung Cancer | 1.0 - 10.0 |
| K-562 | Leukemia | 0.1 - 2.0 |
| HCT116 | Colon Cancer | 2.0 - 15.0 |
| SK-OV-3 | Ovarian Cancer | 0.8 - 8.0 |
Table 2: Apoptosis Induction by this compound in A549 Cells (72h Treatment)
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 15.2 ± 1.2 | 8.5 ± 0.9 | 23.7 ± 2.1 |
| 5 | 35.8 ± 2.5 | 20.1 ± 1.8 | 55.9 ± 4.3 |
| 10 | 48.3 ± 3.1 | 35.7 ± 2.4 | 84.0 ± 5.5 |
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound (48h)
| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 28.9 ± 2.2 | 15.9 ± 1.8 |
| 2 | 45.1 ± 2.8 | 20.5 ± 1.9 | 34.4 ± 2.5 |
| 10 | 30.7 ± 2.5 | 15.3 ± 1.5 | 54.0 ± 3.1 |
Experimental Protocols
Cell Culture and Maintenance
Protocol:
-
Culture cancer cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
References
Application Notes and Protocols: Synthesis and Evaluation of Tomaymycin DM Derivatives for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomaymycin and its derivatives, a class of pyrrolobenzodiazepine (PBD) monomers, are potent DNA-alkylating agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1] By covalently binding to the minor groove of DNA, they induce cell death, making them highly effective cytotoxic agents. When conjugated to a monoclonal antibody that targets a tumor-specific antigen, Tomaymycin derivatives can be delivered directly to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window.
This document provides detailed application notes and protocols for the synthesis of Tomaymycin DM derivatives, their conjugation to antibodies, and the subsequent characterization and evaluation of the resulting ADCs.
I. Synthesis of this compound Derivatives
The chemical synthesis of Tomaymycin derivatives can be complex due to the reactive imine bond within their structure. The following represents a generalized multi-step synthetic approach.
General Synthetic Scheme
The synthesis of Tomaymycin analogs typically involves the construction of the core pyrrolobenzodiazepine ring system, followed by modifications to introduce a linker for antibody conjugation. A representative, though not exhaustive, synthetic pathway is outlined below. The total synthesis of (+)-Oxo-tomaymycin, a related natural product, has been achieved via a route that can be adapted for various derivatives.[2][3]
References
Application Notes and Protocols for Attaching Tomaymycin DM to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the linker chemistries available for conjugating the potent cytotoxic agent Tomaymycin DM to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs). This document includes a description of relevant linker types, experimental protocols for conjugation and characterization, and a summary of key data.
Introduction to this compound in ADCs
This compound is a derivative of tomaymycin, a member of the pyrrolobenzodiazepine (PBD) monomer family of antitumor antibiotics.[1] As a DNA alkylating agent, it exhibits high cytotoxicity, making it a potent payload for ADCs. The therapeutic strategy of ADCs involves the specific delivery of cytotoxic agents to cancer cells by leveraging the targeting ability of monoclonal antibodies, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, efficacy, and safety of the ADC.
Linker Chemistry for this compound
The choice of linker technology is paramount in ADC design, dictating the stability of the conjugate in circulation and the mechanism of payload release at the target site. Both cleavable and non-cleavable linkers can be employed for conjugating this compound to antibodies.
Cleavable Linkers
Cleavable linkers are designed to release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell. This targeted release mechanism can enhance the potency of the ADC and enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.
One promising approach for this compound involves the use of linkers containing a disulfide bond. These linkers are stable in the bloodstream but are readily cleaved in the reducing environment of the cell, releasing the active drug. Patents have described the synthesis of novel tomaymycin derivatives that can be effectively linked to cell-binding agents via cleavable links, such as those with a disulfide bond, to ensure the release of the fully active drug inside the cell.
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the drug from these ADCs relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell. This approach generally results in higher stability in circulation and may offer a wider therapeutic window. While specific examples for this compound are less documented in readily available literature, this strategy remains a viable option for PBD-based ADCs.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to an antibody. Optimization of these protocols is essential for each specific antibody and linker-payload combination.
Protocol 1: Antibody Thiolation (for Thiol-Reactive Linkers)
This protocol describes the introduction of free thiol groups into the antibody, which are necessary for conjugation with maleimide-containing linkers.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., Phosphate buffer with EDTA)
Procedure:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of the reducing agent (DTT or TCEP) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column.
-
Collect the fractions containing the reduced antibody. Determine the protein concentration and the number of free thiol groups per antibody using Ellman's reagent.
Protocol 2: Conjugation of this compound-Linker to Thiolated Antibody
This protocol outlines the conjugation of a maleimide-activated this compound linker to the thiolated antibody.
Materials:
-
Thiolated monoclonal antibody
-
This compound with a maleimide-containing linker (dissolved in an organic solvent like DMSO)
-
Reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Adjust the concentration of the thiolated antibody in the reaction buffer.
-
Add the this compound-linker solution to the antibody solution with gentle mixing. A typical molar ratio of linker-payload to antibody is between 3:1 and 10:1.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
Quench the reaction by adding a 5-10 fold molar excess of the quenching reagent over the linker-payload.
-
Incubate for an additional 20-30 minutes.
Protocol 3: Purification and Characterization of the ADC
Purification is crucial to remove unconjugated antibody, free drug-linker, and aggregates. Characterization is performed to determine the quality and properties of the ADC.
Purification:
-
Size Exclusion Chromatography (SEC): To separate the ADC from unconjugated drug-linker and smaller impurities.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADCs with different drug-to-antibody ratios (DARs) and remove unconjugated antibody.
Characterization:
-
UV-Vis Spectroscopy: To determine the protein concentration and the average DAR.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the DAR distribution and the percentage of unconjugated antibody.
-
Size Exclusion Chromatography (SEC-HPLC): To assess the level of aggregation.
-
Mass Spectrometry (MS): To confirm the identity and integrity of the ADC.
-
In vitro Cell Viability Assays: To evaluate the potency and specificity of the ADC on target and non-target cell lines.
-
In vivo Efficacy Studies: To assess the anti-tumor activity of the ADC in animal models.
Data Presentation
The successful synthesis and characterization of a this compound ADC would yield the following types of quantitative data, which should be summarized in tables for clear comparison.
Table 1: Conjugation and Characterization Data
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | e.g., 3.5 | UV-Vis, HIC-HPLC, MS |
| Conjugation Efficiency (%) | e.g., >95% | HIC-HPLC |
| Monomer Content (%) | e.g., >98% | SEC-HPLC |
| Unconjugated Antibody (%) | e.g., <5% | HIC-HPLC |
| Free Drug-Linker (%) | e.g., <1% | RP-HPLC |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | IC50 of ADC (nM) | IC50 of Free this compound (nM) |
| Target Cell Line 1 | High | e.g., 0.1 | e.g., 0.01 |
| Target Cell Line 2 | Medium | e.g., 1.5 | e.g., 0.01 |
| Non-Target Cell Line | Low/Negative | e.g., >100 | e.g., 0.01 |
Visualizations
Logical Workflow for ADC Synthesis and Characterization
Caption: Workflow for this compound ADC synthesis and characterization.
Signaling Pathway of a DNA-Alkylating ADC
Caption: Mechanism of action for a this compound ADC.
References
Application Notes and Protocols for In Vivo Efficacy and Toxicity Studies of a Tomaymycin DM Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] Tomaymycin derivatives, such as Tomaymycin DM, are potent DNA-alkylating agents belonging to the pyrrolobenzodiazepine (PBD) family.[2][3] These agents bind to the minor groove of DNA and form covalent adducts, leading to cell death.[4][5] When conjugated to an antibody targeting a tumor-specific antigen, this compound can be selectively delivered to cancer cells, minimizing systemic toxicity.
These application notes provide a comprehensive framework for the in vivo evaluation of a novel this compound ADC, focusing on efficacy and toxicity assessment in preclinical xenograft models. The protocols outlined below are intended to serve as a guide for researchers designing and executing robust in vivo studies.
Mechanism of Action of this compound ADC
This compound is a DNA alkylating agent that exerts its cytotoxic effect by covalently binding to the N2 position of guanine in the minor groove of DNA. This interaction crosslinks the DNA strands, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to apoptosis. The ADC selectively delivers this compound to tumor cells expressing the target antigen, leading to concentrated cytotoxic effects within the tumor microenvironment.
Figure 1: Mechanism of action of a this compound ADC.
Experimental Design and Protocols
A well-designed in vivo study is critical for evaluating the therapeutic potential and safety profile of a this compound ADC. The following sections outline key experimental protocols.
General Experimental Workflow
The typical workflow for an in vivo efficacy study involves several stages, from cell line selection and animal model establishment to data analysis and interpretation.
Figure 2: General experimental workflow for in vivo ADC studies.
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cancer cell line with confirmed high expression of the target antigen for the ADC. A negative control cell line (low or no antigen expression) should also be selected to assess off-target effects.
-
Cell Culture: Culture the selected cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Antigen Expression Confirmation: Verify target antigen expression levels using flow cytometry or western blotting.
Protocol 2: Establishment of Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, to prevent rejection of human tumor cells. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Harvest tumor cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
Protocol 3: ADC Administration and Monitoring
-
Animal Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., PBS)
-
Isotype Control ADC (non-targeting antibody with this compound)
-
Unconjugated Antibody (naked mAb)
-
This compound ADC (at various dose levels)
-
-
ADC Administration: Administer the ADC intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses depending on the study design.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity, such as changes in behavior, appearance, or activity.
-
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Efficacy Data
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q7D x 3 | 1500 ± 150 | - |
| Isotype Control ADC | 1 | Q7D x 3 | 1450 ± 130 | 3.3 |
| Unconjugated mAb | 10 | Q7D x 3 | 1200 ± 110 | 20.0 |
| This compound ADC | 0.5 | Q7D x 3 | 600 ± 70 | 60.0 |
| This compound ADC | 1 | Q7D x 3 | 200 ± 40 | 86.7 |
| This compound ADC | 2 | Q7D x 3 | 50 ± 15 | 96.7 |
Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Toxicity Data
Table 2: Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day X) | Mortality | Clinical Signs of Toxicity |
| Vehicle Control | - | +5.0 ± 1.0 | 0/10 | None observed |
| Isotype Control ADC | 1 | +4.5 ± 1.2 | 0/10 | None observed |
| Unconjugated mAb | 10 | +4.8 ± 0.9 | 0/10 | None observed |
| This compound ADC | 0.5 | -2.0 ± 0.5 | 0/10 | None observed |
| This compound ADC | 1 | -5.0 ± 1.5 | 0/10 | Mild lethargy |
| This compound ADC | 2 | -15.0 ± 2.0 | 2/10 | Significant weight loss, hunched posture |
Advanced Protocols
Protocol 4: Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect blood samples at various time points post-ADC administration.
-
Assay Methods:
-
Total Antibody: ELISA to measure the concentration of the antibody component of the ADC.
-
Conjugated ADC: ELISA specific for the intact ADC.
-
Unconjugated Payload: LC-MS/MS to quantify the amount of free this compound in circulation.
-
-
Data Analysis: Determine key PK parameters such as clearance, volume of distribution, and half-life.
Protocol 5: Histopathological Analysis
-
Tissue Collection: At the end of the study, collect tumors and major organs (liver, spleen, kidney, bone marrow).
-
Tissue Processing: Fix tissues in formalin, embed in paraffin, and section for staining.
-
Staining:
-
H&E Staining: To assess general morphology and identify any tissue damage.
-
Immunohistochemistry (IHC): To detect the ADC, target antigen, and markers of apoptosis (e.g., cleaved caspase-3).
-
Conclusion
The successful preclinical development of a this compound ADC relies on a rigorous and well-documented in vivo testing strategy. The application notes and protocols provided here offer a comprehensive guide for evaluating the efficacy and safety of these potent anti-cancer agents. Adherence to these methodologies will generate robust and reproducible data to support the advancement of novel ADC candidates towards clinical investigation.
References
- 1. hoeford.com [hoeford.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP2170890A2 - Cytotoxic agents comprising new tomaymycin derivatives and their therapeutic use - Google Patents [patents.google.com]
- 4. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of DNA sequence specificity of anthramycin and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tomaymycin DM-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomaymycin DM, a derivative of the natural product Tomaymycin, is a potent DNA alkylating agent belonging to the pyrrolobenzodiazepine (PBD) monomer class.[1] Its mechanism of action involves binding to the minor groove of DNA and alkylating guanine bases, leading to DNA strand cross-linking, inhibition of DNA replication, and ultimately, apoptosis. This high cytotoxicity makes this compound an attractive payload for the development of novel antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent to cancer cells expressing a specific target antigen, thereby minimizing systemic toxicity.[2]
These application notes provide a comprehensive overview of the principles and methodologies for the development and preclinical evaluation of ADCs utilizing this compound as the payload. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in assessing the efficacy and characterizing the properties of their novel this compound-based ADCs.
Mechanism of Action of this compound-Based ADCs
The therapeutic action of a this compound-based ADC is a multi-step process that relies on the specificity of the antibody and the potent cytotoxicity of the payload.
Caption: General mechanism of action of a this compound-based ADC.
Data Presentation
A critical aspect of ADC development is the quantitative assessment of its potency, efficacy, and pharmacokinetic profile. The following tables provide a template for summarizing key quantitative data obtained from preclinical studies of a novel this compound-based ADC.
Table 1: In Vitro Cytotoxicity of a Novel this compound-ADC
| Cell Line | Target Antigen Expression | IC50 (nM) of this compound-ADC | IC50 (nM) of Free this compound | IC50 (nM) of Naked Antibody |
| Cancer Cell Line A | High | Data not available | Data not available | Data not available |
| Cancer Cell Line B | Medium | Data not available | Data not available | Data not available |
| Cancer Cell Line C | Low/Negative | Data not available | Data not available | Data not available |
| Normal Cell Line | Negative | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy of a Novel this compound-ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Tumor Volume at Day X (mm³) | Body Weight Change (%) |
| Vehicle Control | - | QW x 3 | 0 | Data not available | Data not available |
| Naked Antibody | Data not available | QW x 3 | Data not available | Data not available | Data not available |
| This compound-ADC | Data not available | QW x 3 | Data not available | Data not available | Data not available |
| Positive Control ADC | Data not available | QW x 3 | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of a Novel this compound-ADC in Mice
| Analyte | Cmax (µg/mL) | AUClast (µg*h/mL) | CL (mL/h/kg) | Vd (L/kg) | t1/2 (h) |
| Total Antibody | Data not available | Data not available | Data not available | Data not available | Data not available |
| ADC (conjugated) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Free this compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for a this compound-based ADC is not currently available in the public domain. The tables above serve as templates for data presentation.
Experimental Protocols
The following section provides detailed protocols for the key experiments required for the preclinical evaluation of a novel this compound-based ADC.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating a maleimide-functionalized this compound derivative to a monoclonal antibody via reduced interchain disulfide bonds. The precise chemistry for creating a conjugatable this compound derivative is not publicly available and would need to be developed.
Caption: General workflow for the conjugation of a payload to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized this compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers and solvents
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable reaction buffer.
-
Add a 5-10 molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized this compound derivative in DMSO to prepare a stock solution.
-
Add the payload-linker solution to the reduced antibody at a molar ratio of 5-10 fold excess of the payload.
-
Incubate the reaction at 4°C for 1-2 hours or at room temperature for 30-60 minutes with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the payload) to quench any unreacted maleimide groups.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column to remove unconjugated payload, excess reagents, and aggregated antibody.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE analysis under reducing and non-reducing conditions.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the in vitro potency (IC50) of the this compound-ADC against cancer cell lines with varying levels of target antigen expression.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound-ADC, free this compound, and naked antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-ADC, free this compound, and naked antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the test articles at various concentrations. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound-ADC in a subcutaneous tumor xenograft model.
Caption: General workflow for an in vivo efficacy study in a xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
Human cancer cell line that forms tumors in mice
-
This compound-ADC, vehicle control, and naked antibody
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 1-10 x 10^6 cancer cells in the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Administer the this compound-ADC, vehicle control, and naked antibody via an appropriate route (e.g., intravenous injection) at the predetermined doses and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse 2-3 times per week as a measure of toxicity.
-
-
Data Analysis:
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)) x 100.
-
Plot the mean tumor volume and body weight over time for each group.
-
Protocol 4: Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound-ADC in mice.
Caption: General workflow for a pharmacokinetic study in mice.
Materials:
-
Mice (e.g., BALB/c)
-
This compound-ADC
-
Anticoagulant (e.g., EDTA)
-
Microcentrifuge tubes
-
Analytical instruments (e.g., ELISA plate reader, LC-MS/MS system)
Procedure:
-
Dosing:
-
Administer a single intravenous (IV) dose of the this compound-ADC to a cohort of mice.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate bioanalytical methods (e.g., ELISA for total antibody and ADC, LC-MS/MS for free this compound) to quantify the different analytes in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, AUC, CL, Vd, t1/2) for each analyte using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Conclusion
The use of this compound as a payload in novel antibody-drug conjugates holds significant promise for the development of highly effective and targeted cancer therapies. The protocols and guidelines presented in these application notes provide a solid framework for the preclinical development and evaluation of such ADCs. Rigorous characterization of the in vitro and in vivo properties of this compound-based ADCs is essential for identifying promising candidates for further clinical development. As research in this area progresses, the generation and dissemination of quantitative data will be crucial for advancing the field and ultimately benefiting patients.
References
Troubleshooting & Optimization
Navigating Tomaymycin DM ADC Aggregation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and mitigate the aggregation of Tomaymycin DM Antibody-Drug Conjugates (ADCs). Aggregation is a critical quality attribute that can impact the efficacy, safety, and stability of ADCs. This guide offers practical solutions and detailed experimental protocols to address challenges encountered during the development of this compound ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
A1: The aggregation of this compound ADCs is a multifaceted issue primarily driven by the hydrophobicity of the this compound payload, which is a pyrrolobenzodiazepine (PBD) derivative.[1] Key contributing factors include:
-
Payload Hydrophobicity: this compound, like other PBDs, is highly hydrophobic. When conjugated to an antibody, it increases the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.[1][]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the surface hydrophobicity, which often correlates with a greater propensity for aggregation.[][3]
-
Conjugation Process Stress: The chemical and physical stresses during the conjugation process, such as the use of organic co-solvents to solubilize the payload, unfavorable pH conditions, or elevated temperatures, can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.
-
Suboptimal Formulation: An inappropriate buffer system, including pH and ionic strength, can fail to stabilize the ADC. If the formulation pH is close to the antibody's isoelectric point (pI), the ADC's solubility can decrease, leading to aggregation.
-
Storage and Handling: Physical stresses such as freeze-thaw cycles, agitation, and exposure to light can destabilize the ADC and induce aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the aggregation of this compound ADCs?
A2: The DAR is a critical parameter influencing the stability of ADCs. Generally, a higher DAR, meaning more this compound molecules per antibody, leads to a greater tendency for aggregation. This is because the increased number of hydrophobic payloads enhances the overall hydrophobicity of the ADC molecule. ADCs with higher DARs have been shown to have faster systemic clearance and a narrower therapeutic index. Therefore, optimizing the DAR is a crucial step in developing a stable and effective this compound ADC, balancing potency with manufacturability and stability. While a higher DAR can enhance cytotoxicity, it may compromise the ADC's physicochemical properties.
Q3: What are the most effective formulation strategies to prevent the aggregation of this compound ADCs?
A3: A well-designed formulation is essential for the long-term stability of this compound ADCs. Key strategies include:
-
pH and Buffer Selection: Maintaining the pH of the formulation away from the isoelectric point (pI) of the antibody is critical. Histidine and citrate buffers are commonly used, with a pH range of 6.0-7.0 often providing good stability for ADCs.
-
Use of Stabilizing Excipients: Incorporating specific excipients can significantly reduce aggregation. Common classes of stabilizers include:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) are widely used to prevent surface-induced aggregation and stabilize the ADC.
-
Sugars: Sugars like sucrose and trehalose can act as cryoprotectants and lyoprotectants, preventing aggregation during freeze-thawing and lyophilization.
-
Amino Acids: Arginine and glycine can suppress aggregation by interacting with hydrophobic patches on the protein surface.
-
-
Ionic Strength Optimization: Adjusting the ionic strength with salts like NaCl can help to minimize protein-protein interactions that may lead to aggregation.
Troubleshooting Guide
This section provides a question-and-answer style guide to troubleshoot common aggregation issues observed during experiments with this compound ADCs.
Problem 1: I observe significant precipitation of my this compound ADC immediately after the conjugation reaction.
-
Question: What are the likely causes and how can I resolve this?
-
Answer: This is often due to the high hydrophobicity of the this compound payload and the stress of the conjugation conditions.
-
Immediate Action:
-
Reduce Organic Solvent: Minimize the amount of organic co-solvent used to dissolve the this compound-linker. Use just enough to achieve dissolution and add it slowly to the antibody solution with gentle mixing.
-
Optimize pH: Ensure the pH of the conjugation buffer is optimal for both the reaction and the stability of the antibody. A pH slightly below neutral (e.g., 6.5-7.0) is often a good starting point.
-
-
Long-Term Strategy:
-
Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support (e.g., resin) before conjugation. This physically separates the antibody molecules, preventing them from aggregating during the reaction. After conjugation, the ADC can be released into a stabilizing formulation buffer.
-
Hydrophilic Linkers/PEGylation: Incorporate hydrophilic linkers or polyethylene glycol (PEG) chains into your linker design. This can help to counteract the hydrophobicity of the this compound payload and improve the solubility of the resulting ADC.
-
-
Problem 2: My purified this compound ADC is monomeric initially but shows increasing levels of high molecular weight (HMW) species upon storage.
-
Question: How can I improve the long-term stability of my ADC?
-
Answer: This indicates a formulation issue. The storage buffer is not adequately stabilizing the ADC.
-
Formulation Optimization:
-
Screen Excipients: Perform a formulation screening study to identify the optimal combination of stabilizers. Refer to the table below for a starting point.
-
pH and Ionic Strength Adjustment: Systematically vary the pH and ionic strength of your storage buffer to find the conditions that minimize aggregation over time.
-
-
Lyophilization:
-
Consider Lyophilization: For long-term storage, lyophilization (freeze-drying) can significantly improve stability. A formulation containing cryoprotectants like sucrose or trehalose is essential for a successful lyophilization cycle.
-
Reconstitution Studies: After lyophilization, it is crucial to assess the ADC's stability upon reconstitution. Issues with aggregation can still occur at this stage if the reconstitution buffer is not optimal.
-
-
Problem 3: I am using Size Exclusion Chromatography (SEC) to analyze my this compound ADC, but I am getting poor peak shape and inconsistent results.
-
Question: How can I optimize my SEC method for hydrophobic ADCs?
-
Answer: Hydrophobic interactions between the ADC and the SEC column matrix can lead to poor chromatography.
-
Mobile Phase Modification:
-
Add Organic Modifier: The addition of a small percentage of an organic solvent (e.g., 15% isopropanol or acetonitrile) to the mobile phase can disrupt these hydrophobic interactions and improve peak shape and resolution.
-
Optimize Salt Concentration: Adjusting the salt concentration in the mobile phase can also help to minimize secondary interactions with the column.
-
-
Column Selection:
-
Choose an Appropriate Column: Use a column specifically designed for biomolecule separations and ensure it is compatible with the organic modifiers you are using.
-
-
Data Presentation: Formulation Components for ADC Stabilization
The following table summarizes common excipients used to prevent ADC aggregation and their typical concentration ranges. These should be optimized for each specific this compound ADC.
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Reduce surface-induced aggregation and stabilize the protein. |
| Sugars | Sucrose, Trehalose | 5% - 10% (w/v) | Act as cryo- and lyoprotectants, maintaining protein structure during freezing and drying. |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppress self-association by interacting with hydrophobic patches. |
| Buffers | Histidine, Citrate, Phosphate | 10 - 50 mM | Maintain a stable pH away from the antibody's isoelectric point. |
| Salts | Sodium Chloride (NaCl) | 50 - 150 mM | Modulate ionic strength to reduce intermolecular interactions. |
Experimental Protocols
Protocol 1: Generic Formulation Screening for a this compound ADC
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your purified this compound ADC, buffers, and excipients.
-
Design of Experiment (DoE): Set up a DoE matrix to test various combinations of pH, buffer types, and excipients (surfactants, sugars, amino acids) at different concentrations.
-
Sample Preparation: Prepare small-scale formulations of the ADC according to the DoE matrix.
-
Initial Analysis (T=0): Analyze each formulation immediately after preparation using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to determine the initial percentage of monomer and high molecular weight (HMW) species.
-
Stress Conditions: Subject the formulations to accelerated stability studies (e.g., incubation at 40°C for 1-4 weeks) and/or freeze-thaw cycles.
-
Time-Point Analysis: Analyze the samples at various time points using SEC-MALS to monitor the change in the percentage of monomer and HMW species.
-
Data Analysis: Analyze the data to identify the formulation conditions that provide the greatest stability for your this compound ADC.
Protocol 2: Standard Operating Procedure for SEC-MALS Analysis of ADC Aggregation
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector and an autosampler.
-
Detectors: A multi-angle light scattering (MALS) detector and a differential refractive index (dRI) detector.
-
Column: A size exclusion chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Prepare a filtered and degassed mobile phase, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 6.8, with 15% isopropanol (if needed for a hydrophobic ADC).
-
-
Instrument Setup and Calibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.
-
Perform system calibration as per the manufacturer's instructions.
-
-
Sample Analysis:
-
Inject a known concentration of your this compound ADC sample (e.g., 100 µg).
-
Collect the data from the UV, MALS, and dRI detectors.
-
-
Data Processing:
-
Use the appropriate software (e.g., ASTRA) to analyze the SEC-MALS data.
-
Determine the molar mass of the eluting species across the chromatogram.
-
Integrate the peaks corresponding to the monomer and HMW species to calculate their relative percentages.
-
Visualizations
Caption: Factors leading to the aggregation of this compound ADCs.
Caption: Troubleshooting workflow for this compound ADC aggregation.
Caption: Experimental workflow for SEC-MALS analysis of ADC aggregation.
References
Optimizing the drug-to-antibody ratio for Tomaymycin DM conjugates.
Welcome to the technical support center for the optimization of drug-to-antibody ratios (DAR) for Tomaymycin DM and other pyrrolobenzodiazepine (PBD) antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during ADC development.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it critical for this compound ADCs?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1] For highly potent payloads like this compound, a PBD dimer, the DAR is a key determinant of the ADC's therapeutic window. It directly influences the efficacy, toxicity, pharmacokinetics (PK), and overall stability of the conjugate.[1][2][3] An optimal DAR ensures maximum potency against target cancer cells while minimizing off-target toxicity.[4]
Q2: What is a typical target DAR for a PBD-based ADC?
While the optimal DAR is specific to the antibody, target, and linker chemistry, many PBD-based ADCs in development aim for a low, homogeneous DAR, often around 2. This is because the high potency of PBDs can lead to significant toxicity at higher DAR values. Higher DARs can also increase the hydrophobicity of the ADC, leading to faster clearance and an increased risk of aggregation. Site-specific conjugation technologies are often employed to generate homogeneous ADCs with a DAR of 2, improving their therapeutic index.
Q3: How does DAR impact the efficacy and toxicity of a this compound ADC?
The DAR has a direct and significant impact on the balance between an ADC's efficacy and its toxicity.
-
Efficacy: Theoretically, a higher DAR delivers more cytotoxic payload to the tumor cell, potentially leading to greater potency.
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity. This can be due to premature release of the payload or off-target effects. ADCs with high DARs (e.g., >8) can exhibit faster clearance from circulation and accumulate in organs like the liver, narrowing the therapeutic window.
-
Therapeutic Index: The goal of DAR optimization is to find the ratio that provides the best therapeutic index—maximizing anti-tumor activity while keeping toxicity at a manageable level. For potent PBDs, this often means a lower DAR is preferable.
Q4: What are the primary methods for determining the average DAR?
Several analytical techniques are routinely used to measure the average DAR and assess the distribution of drug-loaded species.
-
Hydrophobic Interaction Chromatography (HIC): HIC is considered a gold-standard technique for characterizing cysteine-conjugated ADCs. It separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules, allowing for the quantification of each DAR species (DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: This is a simple and rapid method for determining the average DAR, provided the drug and antibody have distinct maximum absorbance wavelengths. However, it does not provide information on drug distribution and can be skewed by the presence of free drug.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the DAR and the distribution of different drug-loaded species. It can also identify the specific sites of conjugation. Deglycosylation and reduction of the ADC into light and heavy chains are often performed prior to analysis.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another common method, often used to analyze the light and heavy chains of the ADC after reduction. The weighted average DAR is calculated from the peak areas of the drug-conjugated and unconjugated chains.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound and the characterization of the resulting ADC.
Issue 1: Low or Inconsistent DAR
Question: My conjugation reaction is resulting in a Drug-to-Antibody Ratio that is consistently lower than the target value, or the DAR varies significantly between batches. What are the potential causes and solutions?
| Potential Cause | Recommended Solution |
| Incomplete Reduction of Interchain Disulfides | Optimize the reduction step. Vary the molar excess of the reducing agent (e.g., TCEP or DTT) and the incubation time/temperature. Ensure the reducing agent is fresh and accurately quantified. |
| Re-oxidation of Thiol Groups | Perform the conjugation reaction promptly after the reduction and buffer exchange steps. Use buffers degassed and purged with nitrogen or argon to minimize oxygen exposure. The inclusion of a chelating agent like EDTA (e.g., 1-2 mM) can prevent metal-catalyzed oxidation. |
| Hydrolysis or Instability of Maleimide Linker | Ensure the pH of the conjugation buffer is maintained within the optimal range for maleimide-thiol reactions (typically pH 6.5-7.5). Avoid high pH conditions which can accelerate maleimide hydrolysis. Use freshly prepared drug-linker solutions. |
| Inaccurate Reagent Concentrations | Verify the concentration of the antibody stock solution using A280 absorbance. Accurately determine the concentration of the this compound drug-linker stock solution, as solvents like DMSO can be hygroscopic. |
| Antibody Buffer Interference | Ensure the antibody is in a suitable buffer (e.g., PBS) free from interfering substances like primary amines (e.g., Tris) or nucleophiles that can react with the linker. If necessary, perform a buffer exchange prior to reduction. |
Issue 2: ADC Aggregation
Question: I am observing high levels of aggregation in my ADC preparation, either during the reaction or upon storage. How can I mitigate this?
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity | PBD payloads are highly hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting self-association and aggregation. Consider targeting a lower DAR (e.g., 2 or 4). |
| Use of Organic Co-solvents | Solvents like DMSO or DMF, used to dissolve the hydrophobic drug-linker, can partially denature the antibody, exposing hydrophobic patches and leading to aggregation. Minimize the percentage of organic solvent in the final reaction mixture (typically ≤10-20%). Add the drug-linker solution slowly to the antibody solution with gentle mixing. |
| Unfavorable Buffer Conditions | Sub-optimal pH or low ionic strength can lead to colloidal instability. Screen different buffer formulations for the final ADC product. The pH should be kept away from the antibody's isoelectric point. Including excipients like polysorbates or sugars can improve stability. |
| Conjugation Process Stress | Physical stress from prolonged mixing, temperature fluctuations, or multiple purification steps can induce aggregation. Optimize the process to be as gentle and efficient as possible. Consider immobilization techniques where the antibody is bound to a solid support during conjugation to prevent molecule-molecule interactions. |
| Free Thiol Re-bridging | Incomplete conjugation can leave reactive thiol groups on the antibody surface, which can form incorrect disulfide bonds leading to aggregation. After conjugation, cap any unreacted thiols with a quenching agent like N-ethylmaleimide. |
Issue 3: Heterogeneous DAR Profile
Question: My HIC analysis shows a broad distribution of DAR species (e.g., DAR0, 2, 4, 6, 8), but I want a more homogeneous product. How can I improve this?
| Potential Cause | Recommended Solution |
| Non-Specific Conjugation Method | Traditional cysteine conjugation relies on the partial reduction of native interchain disulfides, which can be difficult to control precisely, leading to a mix of species. |
| Variability in Reduction Step | Inconsistent reduction will generate a variable number of available thiol groups for conjugation across the antibody population. Tightly control the amount of reducing agent, temperature, and reaction time. |
| Use of Engineered Antibodies | For the most homogeneous product, employ site-specific conjugation methods. This involves using engineered antibodies with cysteine mutations at specific sites (e.g., THIOMABs) or enzymatic conjugation approaches. This allows for precise control over the location and number of conjugated drugs, often yielding a single DAR species. |
| Purification Strategy | While challenging, it is possible to enrich for certain DAR species using preparative HIC or other chromatographic methods, although this often leads to significant yield loss. The primary solution is to optimize the conjugation reaction itself. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound
This protocol describes a general method for conjugating a maleimide-functionalized this compound derivative to an IgG antibody via partial reduction of interchain disulfides.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4) at >2 mg/mL.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water).
-
Drug-Linker: Maleimide-functionalized this compound derivative dissolved in DMSO (e.g., 10 mM).
-
Conjugation Buffer: PBS containing 2 mM EDTA, pH 7.2-7.4, degassed.
-
Quenching Solution: N-ethylmaleimide (NEM) in DMSO.
-
Purification: Sephadex G-25 desalting column or tangential flow filtration (TFF) system.
Methodology:
-
Antibody Preparation:
-
Start with a purified antibody at a known concentration (e.g., 5-10 mg/mL).
-
If the antibody buffer contains interfering substances, perform a buffer exchange into the Conjugation Buffer.
-
-
Reduction of mAb:
-
In a reaction vessel, add the required volume of antibody.
-
Add a calculated molar excess of TCEP (e.g., 2.5 to 5 equivalents) to the antibody solution. The exact amount needs to be optimized to achieve the desired number of free thiols.
-
Incubate at 37°C for 30-60 minutes with gentle mixing.
-
-
Purification of Reduced mAb:
-
Immediately following incubation, remove excess TCEP using a pre-equilibrated G-25 desalting column or TFF with the Conjugation Buffer. This step is critical to stop the reduction reaction.
-
-
Conjugation:
-
Adjust the reduced antibody concentration to ~2.5-5 mg/mL with cold Conjugation Buffer.
-
Calculate the required volume of the this compound drug-linker solution. A molar excess of drug-linker over available thiols (e.g., 1.5 to 2-fold) is typical.
-
Slowly add the drug-linker solution to the reduced antibody while gently stirring on ice. The final concentration of organic solvent (DMSO) should be kept below 10% (v/v).
-
Allow the reaction to proceed on ice or at 4°C for 1-2 hours.
-
-
Quenching:
-
Add a 2-fold molar excess of NEM (relative to the initial TCEP amount) to cap any unreacted thiols.
-
Incubate for 20 minutes at 4°C.
-
-
Purification of ADC:
-
Remove unreacted drug-linker and quenching agent by purifying the ADC using a G-25 column, TFF, or other size-exclusion chromatography methods, exchanging into the final formulation buffer.
-
-
Characterization:
-
Determine the final ADC concentration, average DAR, aggregation levels, and amount of free drug using the methods described below.
-
Protocol 2: DAR Determination by HIC-HPLC
This protocol provides a generic method for analyzing the DAR distribution of a cysteine-linked ADC.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
ADC Sample: Diluted to 1 mg/mL in Mobile Phase A.
Methodology:
-
Sample Preparation:
-
Dilute the purified ADC sample to 1.0 mg/mL using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20-50 µL
-
-
Gradient Elution:
-
A typical gradient runs from high salt to low salt concentration to elute species of increasing hydrophobicity.
-
0-3 min: 0% B (100% A)
-
3-23 min: Linear gradient from 0% to 100% B
-
23-28 min: 100% B (column wash)
-
28-33 min: 0% B (re-equilibration)
-
-
Data Analysis:
-
The chromatogram will show a series of peaks. The first major peak is typically the unconjugated antibody (DAR0), with subsequent peaks representing species with increasing numbers of drugs (DAR2, DAR4, etc.).
-
Integrate the area of each peak corresponding to a specific DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) Where i corresponds to each DAR species (e.g., DAR0, DAR2, DAR4).
-
Data Presentation
Table 1: Example of Conjugation Conditions vs. Resulting DAR
This table illustrates how varying the molar ratio of the reducing agent (TCEP) can impact the final average DAR and the distribution of ADC species.
| TCEP : mAb Molar Ratio | Average DAR (by HIC) | % DAR0 | % DAR2 | % DAR4 | % DAR6+ | % Aggregation (by SEC) |
| 2.0 : 1 | 1.8 | 15 | 75 | 10 | 0 | < 1% |
| 3.0 : 1 | 3.5 | 5 | 25 | 65 | 5 | < 2% |
| 4.0 : 1 | 5.1 | 2 | 10 | 40 | 48 | ~ 5% |
| 5.0 : 1 | 6.2 | < 1 | 5 | 25 | 70 | > 8% |
Data are illustrative and will vary based on the specific antibody and conjugation conditions.
Table 2: Comparison of DAR Analysis Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HIC-HPLC | Separation by hydrophobicity | Average DAR, DAR distribution | Gold standard for Cys-ADCs, preserves native structure. | Not suitable for all ADC types (e.g., Lysine-ADCs). |
| UV/Vis Spectroscopy | Differential absorbance of protein and drug | Average DAR only | Simple, rapid, and convenient. | No distribution data, inaccurate if free drug is present. |
| LC-MS | Mass determination of intact or reduced ADC | Precise mass, average DAR, distribution, conjugation sites | Provides the most detailed information. | Requires complex instrumentation and data analysis. |
| RP-HPLC | Separation by polarity (hydrophobicity) | Average DAR, distribution (on reduced chains) | Good resolution for light/heavy chains. | Denaturing conditions, may not reflect native state. |
Visualizations
ADC Conjugation and Troubleshooting Workflow
Caption: Workflow for this compound ADC conjugation and troubleshooting.
Impact of DAR on ADC Therapeutic Window
Caption: Conceptual impact of DAR on the therapeutic window of PBD ADCs.
HIC-HPLC Analysis Logic
Caption: Logical workflow for DAR determination using HIC-HPLC.
References
- 1. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
Troubleshooting low conjugation efficiency with Tomaymycin DM.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomaymycin DM antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and low yields after conjugating our antibody with a this compound-linker payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency with this compound-based ADCs are often linked to the hydrophobic nature of the PBD monomer payload, especially when combined with certain linker chemistries. This hydrophobicity can lead to poor solubility of the linker-payload in aqueous conjugation buffers, reducing its availability to react with the antibody. Additionally, the conjugated ADC itself can become prone to aggregation, leading to loss of monomeric product during purification.
Here are the primary causes and troubleshooting steps:
-
Cause 1: Poor Solubility of this compound-Linker.
-
Solution:
-
Introduce a Co-solvent: Add a small amount of a water-miscible organic co-solvent such as DMSO or DMA to the reaction buffer to increase the solubility of the hydrophobic this compound-linker. Start with 5-10% (v/v) and optimize, being cautious as high concentrations can denature the antibody.
-
Use a Hydrophilic Linker: If possible, utilize a more hydrophilic linker. Incorporating polyethylene glycol (PEG) chains into the linker design can significantly improve the water solubility of the linker-payload and the resulting ADC, leading to higher conjugation efficiency and reduced aggregation.
-
-
-
Cause 2: Suboptimal Reaction Conditions.
-
Solution:
-
Optimize Molar Ratio: Increase the molar excess of the this compound-linker relative to the antibody. A higher concentration of the linker-payload can drive the reaction towards a higher DAR. A 10- to 20-fold molar excess is a good starting point for optimization.
-
Adjust pH: For maleimide-thiol conjugation, the optimal pH range is typically 6.5-7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.
-
Optimize Time and Temperature: Systematically optimize the incubation time and temperature. While longer reaction times can increase conjugation, they may also promote aggregation. A typical starting point is 2 hours at room temperature or overnight at 4°C.
-
-
-
Cause 3: Inefficient Antibody Reduction (for thiol-based conjugation).
-
Solution:
-
Ensure Complete Reduction: Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure complete and controlled reduction of the interchain disulfide bonds of the antibody.
-
Remove Excess Reducing Agent: It is critical to remove the excess reducing agent before adding the this compound-linker to prevent it from reacting with the maleimide group of the linker. This can be achieved through dialysis or using a desalting column.
-
-
Issue 2: ADC Aggregation During or After Conjugation
Question: We are observing significant aggregation of our ADC product, leading to low recovery of the monomeric form. How can we prevent this?
Answer: ADC aggregation is a common issue, particularly with hydrophobic payloads like this compound. The increased hydrophobicity of the ADC compared to the naked antibody can lead to self-association and precipitation.
-
Cause 1: High Hydrophobicity of the ADC.
-
Solution:
-
Hydrophilic Linkers: As with low conjugation efficiency, incorporating hydrophilic linkers (e.g., PEG) is a highly effective strategy to reduce the overall hydrophobicity of the ADC and minimize aggregation.
-
Formulation Optimization: The choice of formulation buffer is critical. The inclusion of excipients such as polysorbate 20 or 80 can help to stabilize the ADC and prevent aggregation.
-
-
-
Cause 2: High DAR.
-
Solution:
-
Control the DAR: A higher DAR increases the hydrophobicity of the ADC. If aggregation is a persistent issue, consider targeting a lower DAR by reducing the molar excess of the this compound-linker during the conjugation reaction. For potent payloads like PBDs, a lower DAR (e.g., 2) is often sufficient for efficacy.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended conjugation chemistry for this compound?
A1: The most common and recommended method for conjugating payloads like this compound is maleimide-thiol chemistry . This involves first reducing the interchain disulfide bonds of the antibody to generate free thiol groups. A this compound molecule functionalized with a maleimide-containing linker is then reacted with the thiols on the antibody to form a stable thioether bond.
Q2: How should I prepare and store my this compound-linker stock solution?
A2: this compound and its linker derivatives are typically hydrophobic and sensitive to hydrolysis. It is recommended to dissolve the this compound-linker in an anhydrous, water-miscible organic solvent such as DMSO or DMA to prepare a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For use, thaw the stock solution and add it directly to the reaction buffer.
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A3: For highly potent PBD monomer payloads like this compound, a lower DAR is often desirable to balance efficacy and toxicity. A typical target DAR is in the range of 2 to 4. The final DAR will depend on the specific antibody, the linker chemistry, and the intended therapeutic application.
Q4: How can I determine the DAR of my this compound ADC?
A4: The DAR of an ADC can be determined by several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength where the payload has a distinct absorbance, the concentrations of the antibody and the payload can be calculated, and thus the DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR species and the calculation of the average DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise measurement of the mass of the different drug-loaded species, from which the DAR can be accurately calculated.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Conjugation (Thiol-Maleimide Chemistry)
| Parameter | Recommended Range | Starting Point | Notes |
| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations may increase aggregation risk. |
| Reducing Agent (TCEP) | 10 - 50 molar excess | 20x molar excess | Ensure complete reduction of interchain disulfides. |
| Reduction Time | 1 - 3 hours | 2 hours | At room temperature or 37°C. |
| Conjugation pH | 6.5 - 7.5 | 7.2 | Optimal for selective reaction of maleimide with thiols. |
| This compound-Linker | 5 - 20 molar excess | 10x molar excess | Higher excess can increase DAR but also aggregation. |
| Co-solvent (DMSO/DMA) | 0 - 20% (v/v) | 10% (v/v) | Add to improve solubility of hydrophobic payload. |
| Conjugation Time | 2 - 16 hours | 2h RT or 16h at 4°C | Optimize based on reaction kinetics and stability. |
| Quenching Agent | 10x molar excess over linker | 10x molar excess | N-acetylcysteine or cysteine to cap unreacted maleimides. |
Experimental Protocols
Protocol 1: Conjugation of this compound-Maleimide to a Non-Engineered Antibody
This protocol describes a general method for conjugating a maleimide-functionalized this compound to the native interchain cysteines of an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-maleimide linker construct
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., 50 mM Tris, 2 mM EDTA, pH 7.2)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in conjugation buffer)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours with gentle mixing.
-
-
Purification of Reduced Antibody:
-
Immediately after reduction, remove excess TCEP by passing the solution through a desalting column pre-equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of the this compound-maleimide linker in anhydrous DMSO.
-
Add a 10-fold molar excess of the this compound-maleimide linker to the reduced antibody. If the final DMSO concentration is above 10%, add it dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the this compound-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated payload and other small molecules using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), exchanging into the final formulation buffer.
-
-
Characterization:
-
Determine the protein concentration, DAR, and percentage of monomeric ADC using appropriate analytical techniques (UV-Vis, HIC, SEC, MS).
-
Mandatory Visualization
Caption: General experimental workflow for ADC conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Caption: DNA damage and apoptosis signaling pathway.
Technical Support Center: Enhancing the Stability of Tomaymycin DM-Based ADCs
Welcome to the technical support center for Tomaymycin DM-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of ADCs incorporating the potent pyrrolobenzodiazepine (PBD) payload, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound-based ADCs?
A1: The main stability challenges stem from the inherent hydrophobicity of the PBD payload and the stability of the linker used for conjugation. These can lead to:
-
Aggregation: The hydrophobic nature of this compound can cause ADC molecules to clump together, forming soluble and insoluble aggregates. This can reduce efficacy and potentially increase immunogenicity.[1][2][3]
-
Deconjugation: The linker connecting the antibody to the payload can be unstable, leading to premature release of the cytotoxic drug. This can result in off-target toxicity and decreased therapeutic index.[4]
Q2: How does the drug-to-antibody ratio (DAR) affect the stability of this compound-based ADCs?
A2: A higher DAR generally increases the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation. While a higher DAR can deliver more payload to the target cell, it can also negatively impact the ADC's stability and pharmacokinetic properties. Finding the optimal DAR is a critical aspect of ADC development.[5]
Q3: What is the "retro-Michael reaction" and how does it impact ADC stability?
A3: The retro-Michael reaction is a common degradation pathway for ADCs conjugated via thiol-maleimide linkages. It is the reverse of the initial conjugation reaction and results in the deconjugation of the payload from the antibody. This can be a significant issue for ADCs in circulation, leading to premature drug release.
Q4: Are there linker technologies that can mitigate the retro-Michael reaction?
A4: Yes, using N-aryl maleimides (e.g., N-phenyl maleimide) instead of traditional N-alkyl maleimides can significantly improve linker stability. N-aryl maleimides promote the hydrolysis of the thiosuccinimide ring formed after conjugation, creating a stable, ring-opened product that is not susceptible to the retro-Michael reaction.
Q5: What is the difference in stability between cleavable and non-cleavable linkers?
A5:
-
Cleavable linkers are designed to release the payload under specific conditions within the target cell (e.g., acidic pH in lysosomes or presence of certain enzymes). Their stability in systemic circulation is a critical parameter to avoid premature drug release.
-
Non-cleavable linkers are more stable in circulation and release the payload after the entire ADC is degraded in the lysosome. This generally leads to lower off-target toxicity but may have a reduced "bystander effect" (killing of neighboring antigen-negative tumor cells).
Troubleshooting Guides
Problem 1: ADC Aggregation Observed During or After Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity of Payload | Optimize the Drug-to-Antibody Ratio (DAR) to the lowest effective level. | A lower DAR reduces the overall hydrophobicity of the ADC, decreasing the driving force for aggregation. |
| Incorporate hydrophilic linkers or PEGylation. | Hydrophilic modifications can help to mask the hydrophobicity of the PBD payload and improve solubility. | |
| Use formulation strategies such as including excipients like polysorbates or arginine. | These excipients can help to stabilize the ADC and prevent aggregation. | |
| Inappropriate Buffer Conditions | Screen different buffer systems, pH, and ionic strengths. | The optimal buffer conditions can significantly impact ADC stability. PBD-based ADCs are often more stable in slightly acidic conditions. |
| Avoid freeze-thaw cycles. | Repeated freezing and thawing can induce stress and promote aggregation. | |
| Conjugation Process | Optimize conjugation reaction conditions (e.g., temperature, reaction time, reagent concentrations). | Harsh reaction conditions can lead to protein unfolding and aggregation. |
| Consider site-specific conjugation technologies. | A more homogeneous ADC product from site-specific conjugation can have improved stability profiles compared to heterogeneous mixtures from lysine or cysteine conjugation. |
Problem 2: Premature Payload Deconjugation
| Potential Cause | Troubleshooting Step | Rationale |
| Retro-Michael Reaction (for thiol-maleimide conjugates) | Replace N-alkyl maleimide linkers with N-aryl maleimide linkers. | N-aryl maleimides promote thiosuccinimide ring hydrolysis, leading to a more stable linkage. |
| Evaluate different conjugation sites. | The local microenvironment of the conjugation site on the antibody can influence the stability of the maleimide linkage. | |
| Linker Instability in Plasma | For cleavable linkers, assess stability in plasma from different species (e.g., mouse, rat, human). | Linker cleavage can be species-dependent due to different enzymatic activities in the plasma. |
| If using a cleavable linker, consider switching to a more stable cleavable linker or a non-cleavable linker. | The choice of linker chemistry has a direct impact on plasma stability. Non-cleavable linkers are generally more stable in circulation. | |
| Analytical Method-Induced Degradation | Ensure analytical methods (e.g., RP-HPLC) are optimized to minimize harsh conditions (e.g., high temperature, extreme pH). | The analytical process itself can sometimes cause degradation of the ADC. |
Quantitative Data Summary
Table 1: Comparison of Linker Stability in Rat Serum
| Linker Type | Linker Chemistry | Payload | % Payload Loss after 7 days in Rat Serum |
| Cleavable | N-alkyl maleimide | PBD Dimer | ~45% |
| Cleavable | N-phenyl maleimide | PBD Dimer | <20% |
| Non-cleavable | N-alkyl maleimide | PBD Dimer | ~45% |
| Non-cleavable | N-phenyl maleimide | PBD Dimer | <20% |
Data adapted from studies on PBD dimer ADCs, demonstrating the enhanced stability of N-phenyl maleimide-based linkers.
Table 2: Impact of DAR on ADC Pharmacokinetics in Rats
| ADC Construct | DAR | Total Antibody Clearance (mL/day/kg) | Conjugated Antibody Clearance (mL/day/kg) |
| Trastuzumab-SG3584 | 2 | 6.5 | 7.8 |
| Trastuzumab-SG3584 | 4 | 6.8 | 8.5 |
| Trastuzumab-SG3584 | 8 | 7.2 | 10.1 |
Data from a study with a low-potency PBD dimer showing a slight increase in the clearance of the conjugated antibody with increasing DAR.
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, aggregate, and fragment in a this compound-based ADC sample.
Materials:
-
Size Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
HPLC or UHPLC system with a UV detector.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For hydrophobic ADCs, the mobile phase may require the addition of an organic modifier like acetonitrile to improve peak shape.
-
ADC sample.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm filter if necessary.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the aggregate, monomer, and fragment.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in a this compound-based ADC sample.
Materials:
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Tosoh TSKgel Butyl-NPR).
-
HPLC or UHPLC system with a UV detector.
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
ADC sample.
Procedure:
-
System Preparation:
-
Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the peak areas and the corresponding DAR of each species.
-
Protocol 3: Quantification of Free this compound by Reversed-Phase HPLC (RP-HPLC)
Objective: To quantify the amount of unconjugated (free) this compound in an ADC sample.
Materials:
-
Reversed-Phase (RP) HPLC column (e.g., C18 column).
-
HPLC or UHPLC system with a UV or mass spectrometry (MS) detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
ADC sample.
-
This compound standard.
Procedure:
-
System Preparation:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Precipitate the protein from the ADC sample by adding an organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the protein and collect the supernatant containing the free drug.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards and generate a calibration curve of peak area versus concentration.
-
-
Chromatographic Run:
-
Inject the prepared sample supernatant onto the column.
-
Elute the free drug using a gradient of increasing Mobile Phase B.
-
Monitor the elution at a wavelength specific to this compound or by MS.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the sample chromatogram.
-
Quantify the concentration of free drug in the sample using the calibration curve.
-
Visualizations
Caption: Mechanism of action for a this compound-based ADC.
Caption: Retro-Michael reaction and stabilization via hydrolysis.
Caption: Experimental workflow for assessing ADC stability.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Overcoming challenges in the synthesis of Tomaymycin DM analogs.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Tomaymycin DM analogs. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Issue 1: Low Yield in the PBD Core Formation
Q: My reaction to form the pyrrolobenzodiazepine (PBD) core is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A: Low yields in PBD core formation are a common issue. Several factors can contribute to this problem. Here are some troubleshooting steps:
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Incomplete Nitro Group Reduction: The reduction of the aromatic nitro group to an amine is a critical step preceding cyclization. Incomplete reduction will result in a lower concentration of the necessary precursor.
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Solution: Ensure the freshness of your reducing agent (e.g., SnCl₂·2H₂O). Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) until the starting material is fully consumed. You may need to increase the equivalents of the reducing agent or extend the reaction time.
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Side Reactions During Deprotection: The deprotection of the thioacetal to reveal the aldehyde for cyclization can sometimes lead to side products.
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Solution: Use of mercury(II) chloride and calcium carbonate is a common method for this deprotection. Ensure the reaction is performed under anhydrous conditions to minimize unwanted hydrolysis. Alternative deprotection strategies might be necessary depending on the specific substrate.
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Inefficient Cyclization: The final cyclization to form the diazepine ring can be sluggish.
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Solution: This step is often spontaneous after the formation of the amino aldehyde. Running the reaction at a slightly elevated temperature might facilitate cyclization. Ensure the pH of the reaction mixture is suitable for imine formation.
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Issue 2: Difficulty in Purifying the Final this compound Analog
Q: I am struggling with the purification of my final this compound analog. The crude product shows multiple spots on TLC/peaks in HPLC, and column chromatography is not providing a clean separation.
A: Purification of PBD analogs can be challenging due to their potential instability and the presence of closely related impurities.
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Common Impurities: Common impurities can include unreacted starting materials, diastereomers, or degradation products.
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Solution:
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Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate closely eluting compounds. Using high-quality silica gel is also important.
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Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. A chiral column may be required to separate enantiomers or diastereomers.
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Crystallization: If the compound is a solid, attempting crystallization from various solvent systems could yield a pure product.
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Issue 3: Protecting Group Removal is Incomplete or Leads to Decomposition
Q: I am having trouble with the deprotection of a specific functional group in my synthetic intermediate. The reaction is either incomplete or leads to the decomposition of my compound.
A: The choice and removal of protecting groups are critical for a successful synthesis.[1][2][3]
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Incomplete Deprotection:
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Solution: Ensure you are using the correct deprotection conditions for the specific protecting group. For example, acid-labile groups like Boc require acidic conditions (e.g., TFA), while Fmoc is removed with a base (e.g., piperidine).[1] Increase the reaction time or the concentration of the deprotection reagent.
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Decomposition of the Compound:
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Solution: Your molecule may be sensitive to the deprotection conditions.
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Milder Reagents: Explore milder deprotection reagents. For example, if strong acid is causing decomposition, a weaker acid or enzymatic deprotection might be an option.
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Orthogonal Protecting Groups: In a multi-step synthesis, employing an orthogonal protecting group strategy is crucial. This allows for the selective removal of one protecting group without affecting others. For instance, using a combination of Boc (acid-labile) and Fmoc (base-labile) protecting groups allows for their independent removal.
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Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanisms
Q1: What are the key steps in a typical synthesis of a this compound analog?
A1: A general synthetic route involves the preparation of a substituted aromatic precursor and a chiral pyrrolidine derivative. These two fragments are then coupled, followed by a sequence of reactions including nitro group reduction, deprotection of a latent aldehyde, and subsequent cyclization to form the characteristic PBD core. Further modifications can be made to the aromatic ring or the pyrrolidine moiety to generate various analogs.
Q2: I am having issues with the imine formation step during the cyclization to form the PBD core. What conditions are optimal?
A2: Imine formation is a reversible reaction and is pH-sensitive.
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pH Control: The reaction is typically acid-catalyzed. A slightly acidic pH (around 4-5) is often optimal to protonate the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile.
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Water Removal: The reaction produces water as a byproduct. Removing water can drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
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Solvent: Aprotic solvents like toluene or dichloromethane are commonly used.
Purification and Analysis
Q3: How can I confirm the chiral purity of my synthesized this compound analog?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric or diastereomeric purity of chiral compounds.
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Chiral Stationary Phases (CSPs): You will need to use a chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral molecules.
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Method Development: Method development involves screening different chiral columns and mobile phases (both normal and reversed-phase) to achieve baseline separation of the stereoisomers.
Q4: What are the expected spectral characteristics for a this compound analog in NMR and Mass Spectrometry?
A4:
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¹H NMR: You should expect to see characteristic signals for the aromatic protons on the A-ring, protons of the diazepine and pyrrolidine rings, and any substituents. The chemical shifts and coupling constants will be specific to the exact analog.
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Mass Spectrometry: Electrospray ionization (ESI) is a common technique for PBD analogs. You should observe the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of your target compound.
Stability and Storage
Q5: Are this compound analogs stable? What are the recommended storage conditions?
A5: this compound and its analogs can be sensitive to hydrolysis, especially at the imine or carbinolamine functionality. They are also light-sensitive.
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Storage: It is recommended to store the compounds as a solid in a cool, dark, and dry place. For long-term storage, keeping them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) is advisable. Solutions should be prepared fresh before use.
Data Presentation
Table 1: Example Yields for Key Synthetic Steps in PBD Analog Synthesis
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Nitro Group Reduction | SnCl₂·2H₂O, MeOH, reflux | 85-95 |
| 2 | Thioacetal Deprotection | HgCl₂, CaCO₃, MeCN/H₂O | 70-85 |
| 3 | PBD Core Cyclization | Spontaneous upon deprotection | 60-80 |
| 4 | Protecting Group Removal (Boc) | TFA, DCM | 90-99 |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Table 2: Example HPLC Conditions for Chiral Purity Analysis of a PBD Analog
| Parameter | Condition |
| Column | Chiralpak® IA (or similar polysaccharide-based chiral column) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Note: These are starting conditions and may require optimization for specific analogs.
Experimental Protocols & Visualizations
General Experimental Workflow for PBD Analog Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a this compound analog.
Caption: Generalized workflow for this compound analog synthesis.
Signaling Pathway: DNA Alkylation by Tomaymycin Analogs
The cytotoxic effect of Tomaymycin analogs stems from their ability to alkylate DNA.
Caption: Mechanism of DNA alkylation by Tomaymycin analogs.
Logical Relationship: Troubleshooting Low Reaction Yield
This diagram outlines a logical approach to troubleshooting low yields in a chemical reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Strategies to enhance the therapeutic window of Tomaymycin DM ADCs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomaymycin DM-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other PBD payloads?
This compound is a derivative of Tomaymycin, which belongs to the pyrrolobenzodiazepine (PBD) family of DNA-alkylating agents.[1][2] PBDs are known for their potent antitumor activity, which stems from their ability to bind to the minor groove of DNA and form covalent adducts, leading to DNA cross-linking.[1][3][4] This action causes minimal distortion of the DNA helix, which can evade cellular repair mechanisms, contributing to their high cytotoxicity. This compound is a PBD monomer, meaning it consists of a single PBD unit. In contrast, PBD dimers, which are two PBD units linked together, are also commonly used as ADC payloads and are capable of forming interstrand DNA cross-links, which are generally more cytotoxic.
Q2: What are the key strategies to widen the therapeutic window of this compound ADCs?
Several strategies can be employed to enhance the therapeutic window of this compound and other PBD-based ADCs:
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Linker Optimization: The linker connecting the antibody to the payload is critical. Utilizing stable linkers, such as those with N-phenyl maleimide for thiol conjugation, can prevent premature payload release in circulation, thereby reducing off-target toxicity. The choice between cleavable and non-cleavable linkers depends on the target and desired mechanism of action.
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Payload Attenuation: Using PBD payloads with reduced potency can increase the maximum tolerated dose and improve the therapeutic index. Another approach is the use of a "pro-drug" strategy, where the payload is temporarily inactivated with a "cap" that is removed specifically in the tumor microenvironment.
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Dosing Regimen Modification: Fractionated dosing, where the total dose is administered in several smaller doses over time, can improve the tolerability of PBD ADCs. This approach can lower the peak concentration (Cmax) of the ADC in the bloodstream, which is often associated with toxicity, while maintaining the total exposure (AUC) required for efficacy.
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Antibody Engineering: Site-specific conjugation allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This can lead to improved pharmacokinetics and a better safety profile compared to heterogeneously conjugated ADCs. Optimizing the DAR is also crucial, as a lower DAR may be better tolerated.
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Combination Therapies: Combining this compound ADCs with other therapies, such as immunotherapy, may lead to synergistic effects, potentially allowing for lower and less toxic doses of the ADC to be used.
Q3: What are the common off-target toxicities associated with PBD-based ADCs and how can they be mitigated?
Common dose-limiting toxicities observed with PBD ADCs include hematological toxicities like neutropenia and thrombocytopenia, as well as hepatotoxicity. These toxicities can arise from several mechanisms:
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Premature Payload Release: Unstable linkers can lead to the release of the potent PBD payload into systemic circulation, causing damage to healthy tissues.
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"On-target, Off-tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.
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Antigen-Independent Uptake: ADCs can be taken up by cells, such as those in the liver, through mechanisms independent of target antigen binding.
Mitigation strategies include:
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Improving Linker Stability: Employing more stable linker chemistries is a primary strategy.
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Careful Target Selection: Choosing targets with high tumor-specific expression is crucial.
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Antibody Engineering: Modifying the antibody's Fc region can reduce uptake by immune cells that contribute to off-target toxicity.
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Inverse Targeting: This novel approach involves co-administering a "payload-binding selectivity enhancer" that can bind to and neutralize any prematurely released payload in the circulation.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Causes | Recommended Solutions |
| Low in vitro Potency (High IC50) | 1. Low target antigen expression on the cell line. 2. Inefficient ADC internalization. 3. Resistance of the cell line to the PBD payload. 4. Inappropriate assay conditions. 5. ADC aggregation or degradation. | 1. Confirm target expression using flow cytometry or western blot. 2. Perform an internalization assay to verify ADC uptake. 3. Test the free this compound payload on the cell line to assess intrinsic sensitivity. 4. Optimize cell seeding density and incubation time for the cytotoxicity assay. 5. Characterize the ADC for aggregation and purity using size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC). |
| High IC50 in Bystander Killing Assay | 1. The released payload is not cell-permeable. 2. Insufficient amount of payload is released. 3. The antigen-negative cells are resistant to the payload. | 1. This compound is generally cell-permeable; however, confirm this with a free drug treatment. 2. Ensure a cleavable linker is being used and that the cleavage mechanism is active in the co-culture system. 3. Test the sensitivity of the antigen-negative cell line to the free payload. |
| Inconsistent Results in Cytotoxicity Assays | 1. Variability in cell health and passage number. 2. Inaccurate ADC concentration determination. 3. Edge effects in the microplate. | 1. Use cells within a consistent passage number range and ensure high viability before seeding. 2. Accurately measure the ADC concentration using UV-Vis spectroscopy or another appropriate method. 3. Avoid using the outer wells of the microplate for treatment conditions. |
In Vivo Experiments
| Problem | Possible Causes | Recommended Solutions |
| High Off-Target Toxicity (e.g., weight loss, mortality) | 1. Premature payload release due to linker instability in vivo. 2. "On-target, off-tumor" toxicity in the animal model. 3. The dose is too high. 4. The ADC is aggregating, leading to altered pharmacokinetics. | 1. Perform a plasma stability study to assess linker stability. Consider re-engineering the linker for improved stability. 2. Evaluate target expression in the healthy tissues of the animal model. 3. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). Consider a fractionated dosing schedule. 4. Analyze the formulation for aggregates before injection. |
| Lack of in vivo Efficacy | 1. Insufficient ADC dose reaching the tumor. 2. Poor tumor penetration of the ADC. 3. The xenograft model is resistant to the payload. 4. Rapid clearance of the ADC. | 1. Increase the dose, if tolerated, or consider a more potent payload if using an attenuated version. 2. Evaluate ADC localization in the tumor using imaging techniques or ex vivo analysis. 3. Test the efficacy of the free payload in the same tumor model. 4. Conduct a pharmacokinetic study to determine the ADC's half-life. |
| Discrepancy between in vitro and in vivo Results | 1. The in vitro model does not accurately reflect the in vivo tumor microenvironment. 2. Differences in ADC stability between in vitro media and in vivo circulation. 3. The animal model metabolizes the ADC differently than expected. | 1. Consider using 3D cell culture models or patient-derived xenografts (PDXs) for more predictive in vitro testing. 2. A plasma stability assay is crucial to identify this issue. 3. Perform pharmacokinetic analysis in the chosen animal model. |
Data Summary Tables
Table 1: In Vitro Potency of PBD-Based ADCs
| ADC | Target | Cell Line | IC50 (pM) | Reference |
| A07-108-T289C SG3249 | 5T4 | HCT116 | <10 | |
| A07-108-T289C SG3544 | 5T4 | HCT116 | <10 | |
| A07-108-T289C SG3376 | 5T4 | HCT116 | <10 | |
| A07-108-T289C SG3683 | 5T4 | HCT116 | <10 | |
| MEDI0641 | 5T4 | MDA-MB-361 | N/A (potency shown graphically) |
Note: this compound is a PBD monomer, while the payloads in the table (derivatives of SG3199) are PBD dimers. This data is provided to give a general sense of the high potency of PBD-based ADCs.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol is adapted from established methods for assessing ADC cytotoxicity.
Materials:
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Target antigen-positive and -negative cell lines
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Complete cell culture medium
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96-well cell culture plates
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This compound ADC and isotype control ADC
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium. Include wells with medium only as a blank control.
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Incubation: Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
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ADC Treatment: Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium. Add 50 µL of the diluted ADCs to the respective wells. Add 50 µL of fresh medium to control wells.
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Incubation: Incubate the plate for a duration relevant to the payload's mechanism of action (e.g., 72-144 hours).
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
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Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: ADC Serum Stability Assay
This protocol is based on common methods for evaluating ADC stability in serum.
Materials:
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This compound ADC
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Mouse, rat, or human serum
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Phosphate-buffered saline (PBS)
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Protein A or Protein G magnetic beads
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Incubator at 37°C
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LC-MS system
Procedure:
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Incubation: Incubate the this compound ADC in serum at a specified concentration (e.g., 100 µg/mL) at 37°C.
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Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
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Immunocapture: Add Protein A or G magnetic beads to the serum aliquots to capture the ADC. Incubate according to the manufacturer's instructions.
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Washing: Wash the beads with PBS to remove unbound serum proteins.
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Elution and Analysis: Elute the ADC from the beads. Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.
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Data Analysis: Plot the average DAR versus time to assess the stability of the ADC in serum.
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: A simplified troubleshooting workflow for ADC experiments.
Caption: A decision logic for selecting an appropriate ADC linker.
References
- 1. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Common Issues with Hydrophobic Payloads like Tomaymycin DM
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic payloads, with a special focus on Tomaymycin DM. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when working with hydrophobic payloads like this compound?
A1: The primary challenges associated with hydrophobic payloads stem from their poor solubility in aqueous solutions. This often leads to a cascade of issues including:
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Aggregation: The payload molecules clump together to minimize contact with water, forming aggregates that can lead to inaccurate experimental results and reduced efficacy.
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Poor Solubility: Difficulty in dissolving the payload in buffers required for biological assays can lead to inconsistent concentrations and unreliable data.
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Non-Specific Binding: Hydrophobic molecules tend to stick to plasticware, other proteins, and cell membranes, reducing the effective concentration of the payload and leading to off-target effects.
Q2: How does the hydrophobicity of a payload impact the stability and efficacy of an Antibody-Drug Conjugate (ADC)?
A2: The hydrophobicity of the payload can significantly impact the overall properties of an ADC. A higher drug-to-antibody ratio (DAR) with a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation. This aggregation can reduce the ADC's solubility, stability in circulation, and ultimately its therapeutic efficacy. It can also lead to faster clearance from the body and potential off-target toxicities.
Q3: What is this compound and what is its mechanism of action?
A3: this compound is a derivative of Tomaymycin, a potent antitumor antibiotic. It belongs to the pyrrolo[1][2]benzodiazepine (PBD) family of compounds. Its mechanism of action involves binding to the minor groove of DNA and forming a covalent bond (alkylation), primarily with a guanine base.[3] This DNA adduct distorts the DNA helix and interferes with DNA replication and transcription, ultimately leading to cell death.[4]
II. Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Question: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS) for my cell-based assay. I see precipitation or a cloudy solution. What can I do?
Answer: This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps you can take, starting with the simplest:
Troubleshooting Steps:
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Prepare a High-Concentration Stock in an Organic Solvent: this compound is highly soluble in DMSO (100 mg/mL).[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.
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Optimize the Final DMSO Concentration: When preparing your working solution, add the DMSO stock to your aqueous buffer. It is crucial to keep the final concentration of DMSO in your assay as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
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Use a "Pluronic" Co-solvent System: For highly sensitive assays where even low DMSO concentrations are a concern, consider using a co-solvent system with a non-ionic surfactant like Pluronic F-68.
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Sonication: After adding the DMSO stock to the aqueous buffer, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
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Gentle Warming: Gently warm the aqueous buffer (e.g., to 37°C) before adding the DMSO stock. This can sometimes improve solubility. However, be cautious about the thermal stability of your payload.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method can be used to determine the thermodynamic solubility of this compound in your specific aqueous buffer.
Methodology:
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Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
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Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
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Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
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After equilibration, carefully remove the vial and let any undissolved solid settle.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
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Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
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The measured concentration represents the thermodynamic solubility of this compound in that specific buffer.
Issue 2: Observation of Aggregates in Solution
Question: I suspect that my this compound is aggregating in my experimental setup. How can I confirm this and what can I do to prevent it?
Answer: Aggregation can significantly impact your results. Here’s how you can address this issue:
Troubleshooting Steps:
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Visual Inspection: The first sign of aggregation can be a faint cloudiness or opalescence in your solution.
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Dynamic Light Scattering (DLS): DLS is a powerful technique to detect and quantify the size of particles in a solution. An increase in the hydrodynamic radius of the particles over time or at higher concentrations is indicative of aggregation.
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Optimize Payload Concentration: Aggregation is often concentration-dependent. Try to work at the lowest effective concentration of this compound.
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Incorporate Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68 (typically below their critical micelle concentration), to your buffer can help prevent hydrophobic molecules from aggregating.
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Modify the Linker (for ADCs): In the context of ADCs, the linker chemistry plays a crucial role. Using more hydrophilic linkers can help to mitigate the aggregation propensity of the hydrophobic payload.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis
Methodology:
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Sample Preparation: Prepare your this compound solution in the desired buffer at the concentration you intend to use in your experiment. Ensure the solution is filtered through a 0.22 µm filter to remove any dust or extraneous particles.
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Instrument Setup: Use a DLS instrument and allow it to equilibrate to the desired temperature.
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Measurement:
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Pipette the filtered sample into a clean DLS cuvette.
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Place the cuvette in the instrument and allow the temperature to stabilize.
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Perform multiple measurements to ensure reproducibility.
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Data Analysis: The instrument's software will provide information on the size distribution of particles in your sample. Look for the presence of larger particles or an increase in the average particle size, which would indicate aggregation.
Issue 3: High Non-Specific Binding
Question: I am observing high background signal or a loss of my compound in my assay, which I suspect is due to non-specific binding of this compound. How can I minimize this?
Answer: Non-specific binding is a common problem with hydrophobic compounds. Here are some strategies to mitigate it:
Troubleshooting Steps:
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Use Low-Binding Plastics: Whenever possible, use low-protein-binding microplates and pipette tips.
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Include a Blocking Agent: Add a blocking agent like Bovine Serum Albumin (BSA) to your assay buffer. BSA can coat the surfaces of your plasticware and other proteins, reducing the sites available for non-specific binding of your hydrophobic payload.
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Incorporate a Surfactant: A small amount of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) in your buffers can help to keep the hydrophobic payload in solution and reduce its interaction with surfaces.
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Optimize Incubation Times: Shorter incubation times can sometimes reduce the extent of non-specific binding.
Experimental Protocol: Equilibrium Dialysis for Non-Specific Binding Assessment
This method can be used to quantify the extent of non-specific binding of this compound to proteins, such as albumin.
Methodology:
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Prepare the Dialysis Unit: Use a rapid equilibrium dialysis (RED) device or a similar equilibrium dialysis setup with a semi-permeable membrane (e.g., 10 kDa molecular weight cut-off).
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Sample Preparation:
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In one chamber of the dialysis unit, add a solution of the protein you are testing for binding (e.g., human serum albumin in PBS).
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In the other chamber, add the same buffer without the protein.
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Add a known concentration of this compound to the protein-containing chamber.
-
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Equilibration: Incubate the dialysis unit on a shaker at a controlled temperature (e.g., 37°C) for a sufficient time to allow the unbound this compound to reach equilibrium across the membrane (typically 4-6 hours).
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Sample Analysis: After equilibration, collect samples from both chambers.
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Quantification: Determine the concentration of this compound in both chambers using a sensitive analytical method like LC-MS/MS.
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Calculation: The percentage of non-specific binding can be calculated based on the difference in the concentration of this compound between the two chambers.
III. Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Other Hydrophobic Payloads
| Property | This compound | Tomaymycin |
| Molecular Weight ( g/mol ) | 258.27 | 304.34 |
| Calculated logP | 0.6 | 1.4 |
| Solubility in DMSO | 100 mg/mL | Not readily available |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution | Key Experimental Check |
| Poor Solubility | High hydrophobicity of the payload. | Use a co-solvent (e.g., DMSO), add surfactants (e.g., Pluronic F-68), sonicate, or gently warm the solution. | Shake-Flask Solubility Assay |
| Aggregation | High concentration, hydrophobic interactions. | Reduce payload concentration, add surfactants, or use more hydrophilic linkers in ADCs. | Dynamic Light Scattering (DLS) |
| Non-Specific Binding | Hydrophobic interactions with surfaces and other proteins. | Use low-binding plastics, add blocking agents (e.g., BSA), and incorporate surfactants in buffers. | Equilibrium Dialysis |
IV. Visualizations
Caption: A logical workflow for troubleshooting common issues with hydrophobic payloads.
Caption: Signaling pathway of this compound-induced DNA damage and cell response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Template-directed design of a DNA-DNA cross-linker based upon a bis-tomaymycin-duplex adduct [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tomaymycin DM Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of antibody-drug conjugates (ADCs) containing the cytotoxic payload, Tomaymycin DM. The focus is on the critical step of removing the free, unconjugated this compound to ensure the safety and efficacy of the final ADC product.
While specific process parameters are highly dependent on the individual antibody and conjugation chemistry, this guide outlines the key principles, common challenges, and established methodologies for ADC purification that are applicable to this compound ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing free this compound from my ADC preparation?
A1: The most common and effective methods for removing small molecule impurities like free this compound from larger antibody conjugates are based on differences in size, hydrophobicity, and charge. These include:
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Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): A widely used technique for buffer exchange and the removal of small molecules. It is highly efficient for clearing solvents and unconjugated drugs.[1][2] The yield for this step is typically high, often exceeding 90%.[1][2]
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Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing small molecules and aggregates.[2]
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Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic payload like this compound increases the antibody's hydrophobicity, HIC is particularly useful for separating the ADC from the unconjugated antibody and for fractionating different drug-to-antibody ratio (DAR) species.
-
Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge. It can be effective in removing process-related impurities.
-
Membrane Chromatography: A newer technique that uses membranes with chromatographic properties. It can be used to effectively remove aggregates and free drug linkers.
Q2: How does Tangential Flow Filtration (TFF) work to remove free this compound?
A2: TFF, specifically using the diafiltration mode, is a pressure-driven filtration process that separates molecules based on size. The ADC, being a large molecule (around 150 kDa), is retained by a membrane with a specific molecular weight cut-off (e.g., 30 kDa). The smaller, free this compound and other process-related impurities pass through the membrane pores with the permeate. By continuously adding fresh buffer (diafiltration), the concentration of these small molecule impurities in the retentate (the solution containing the ADC) is significantly reduced.
Q3: Can HIC be used for more than just removing the free drug?
A3: Yes, HIC is a powerful tool in ADC purification. Besides removing the highly hydrophobic free this compound, it can also separate different ADC species based on their DAR. ADCs with a higher DAR are more hydrophobic and will bind more strongly to the HIC resin, eluting at lower salt concentrations. This allows for the isolation of a more homogeneous ADC product with a desired DAR profile, which is a critical quality attribute.
Q4: What analytical methods should I use to confirm the removal of free this compound?
A4: Quantifying the level of free payload is essential. Several analytical techniques can be employed:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for separating and quantifying small hydrophobic molecules like this compound.
-
Two-Dimensional Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (2D-LC/Q-TOF): This advanced technique combines size exclusion chromatography in the first dimension to separate the ADC from small molecules, followed by reversed-phase separation and mass spectrometry in the second dimension for sensitive and specific detection of the free drug.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA formats can be developed to detect and quantify the free drug.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Levels of Free this compound Post-Purification | 1. Inefficient diafiltration (TFF).2. Insufficient washing during chromatography (HIC, IEC).3. Instability of the linker, leading to drug shedding post-purification. | 1. Increase the number of diavolumes during TFF. A 10-diavolume wash can reduce small molecule impurities by over 10,000-fold. Ensure the correct membrane pore size is used.2. Optimize the wash steps in your chromatography protocol. For HIC, a longer wash with the binding buffer before starting the elution gradient can be effective. For membrane chromatography, a 10-membrane-volume wash has been shown to achieve significant clearance of free payload.3. Investigate linker stability under your formulation conditions. Consider alternative, more stable linker chemistries if necessary. |
| ADC Aggregation | 1. High hydrophobicity of the ADC, especially at high DARs.2. Exposure to harsh conditions (e.g., pH, temperature) during purification.3. High protein concentration. | 1. Use HIC to fractionate and remove high-DAR species that are more prone to aggregation.2. Optimize buffer conditions (pH, excipients) to improve colloidal stability. SEC can be used as a final polishing step to remove aggregates.3. Perform purification steps at lower protein concentrations. |
| Low ADC Yield | 1. Non-specific binding to chromatography resins or filter membranes.2. Precipitation of the ADC during purification steps.3. Loss of product during TFF due to improper membrane selection. | 1. Add organic modifiers or detergents to buffers to reduce non-specific interactions, but ensure they are compatible with your ADC. Screen different chromatography resins.2. Adjust buffer composition to improve solubility.3. Ensure the molecular weight cut-off of the TFF membrane is appropriate to retain your ADC. |
| Poor Separation of DAR Species in HIC | 1. Suboptimal salt concentrations in buffers.2. Inappropriate HIC resin selection. | 1. Optimize the salt concentration in the binding buffer and the gradient for elution. A shallower gradient can improve resolution.2. Screen different HIC resins (e.g., Phenyl, Butyl, Ether) to find the one with the best selectivity for your ADC. Phenyl-based resins are often a good starting point. |
Data Presentation
Table 1: Comparison of Common Purification Methods for Free Drug Removal
| Method | Principle | Primary Application | Typical Yield | Key Advantage |
| TFF/UFDF | Size-based separation | Bulk removal of free drug and buffer exchange | > 90% | High throughput, scalable |
| SEC | Size-based separation | Removal of aggregates and final buffer exchange | > 90% | Mild conditions, preserves protein integrity |
| HIC | Hydrophobicity | Removal of free drug and DAR fractionation | 60-85% | High resolution for DAR species |
| IEC | Charge | Removal of charged impurities | > 90% | High recovery, effective for impurity removal |
Experimental Protocols
Note: These are generalized protocols and must be optimized for your specific this compound ADC.
Protocol 1: Free Drug Removal using TFF/UFDF
-
System Preparation: Sanitize and equilibrate the TFF system with a suitable buffer (e.g., PBS, pH 7.4).
-
Concentration: Concentrate the crude ADC solution to a target concentration, typically 25-30 g/L.
-
Diafiltration: Perform constant-volume diafiltration for 8-10 diavolumes with the final formulation buffer. This is generally sufficient to reduce small molecule impurities to acceptable levels.
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration.
-
Recovery: Recover the product from the TFF system.
Protocol 2: DAR Fractionation using HIC
-
Column and Buffers: Use a HIC column (e.g., ToyoPearl Phenyl-650S). Prepare a high-salt binding buffer (Buffer A: e.g., 50 mM sodium phosphate, 2 M NaCl, pH 7.0) and a low-salt elution buffer (Buffer B: e.g., 50 mM sodium phosphate, pH 7.0).
-
Equilibration: Equilibrate the column with Buffer A.
-
Sample Loading: Dilute the ADC sample with Buffer A to ensure binding and load it onto the column.
-
Elution: Apply a linear or step gradient from Buffer A to Buffer B. ADC species with lower DAR will elute first, followed by higher DAR species as the salt concentration decreases.
-
Fraction Collection: Collect fractions and analyze for DAR and purity.
Visualizations
Diagram 1: General Workflow for ADC Purification
Caption: A typical multi-step workflow for the purification of ADCs to remove impurities and isolate the desired product.
Diagram 2: Troubleshooting Decision Tree for High Free Drug
Caption: A logical decision tree to troubleshoot the issue of high residual free this compound in an ADC preparation.
Diagram 3: Mechanism of Action of this compound
Caption: The mechanism of action for a this compound ADC, from cell surface binding to the induction of apoptosis.
References
- 1. Design and Mechanism of Action of a New Prototype of Combi-Molecule “Programed” to Release Bioactive Species at a pH Range Akin to That of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Cleavage for Controlled Payload Release
Welcome to the technical support center for optimizing linker cleavage in drug development. This resource is designed for researchers, scientists, and professionals working to enhance the controlled release of therapeutic payloads. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in optimizing linker cleavage for controlled payload release?
A1: The main challenge lies in balancing linker stability in systemic circulation with efficient cleavage at the target site.[][2] Overly stable linkers can result in insufficient payload release within tumor cells, thereby reducing drug potency.[] Conversely, linkers that are not stable enough may release the payload prematurely in plasma, leading to off-target toxicity and a limited therapeutic window.[][3]
Q2: What are the most common types of cleavable linkers and their release mechanisms?
A2: The most prevalent cleavable linkers are:
-
Enzyme-cleavable linkers: These typically incorporate a peptide sequence (e.g., valine-citrulline) that is recognized and cleaved by proteases like Cathepsin B, which are often overexpressed in tumor cell lysosomes.
-
pH-sensitive (acid-labile) linkers: These contain chemical bonds, such as hydrazones, that are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Redox-sensitive (disulfide) linkers: These linkers feature a disulfide bond that is rapidly cleaved in the reducing environment of the cell, which has a high concentration of glutathione, compared to the bloodstream.
Q3: How does the choice of linker impact the overall properties of an antibody-drug conjugate (ADC)?
A3: The linker is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. It affects the drug-to-antibody ratio (DAR), solubility, and potential for aggregation. The linker's design dictates the mechanism and rate of payload release, which in turn affects the therapeutic index by balancing on-target efficacy with off-target toxicities.
Q4: What is the "bystander effect" and how is it related to linker cleavage?
A4: The bystander effect occurs when a payload released from a targeted cancer cell diffuses to and kills adjacent, antigen-negative tumor cells. This is particularly relevant for cleavable linkers that release membrane-permeable drugs. The efficiency of the bystander effect is dependent on the rate and completeness of linker cleavage and payload release within the tumor microenvironment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
Issue 1: Inefficient or Incomplete Payload Release in Vitro
Question: My in vitro cell-based/enzymatic assay is showing low levels of payload release. What are the potential causes and how can I troubleshoot this?
Answer: Inefficient payload release can stem from several factors related to the enzyme, the ADC itself, or the assay conditions.
Troubleshooting Steps:
-
Verify Enzyme Activity (for enzyme-cleavable linkers):
-
Problem: The protease (e.g., Cathepsin B) may be inactive.
-
Solution: Run a control experiment with a known substrate for the enzyme to confirm its activity. Ensure proper storage and handling of the enzyme.
-
-
Check Cellular Uptake and Lysosomal Trafficking:
-
Problem: The ADC may not be efficiently internalized by the target cells or trafficked to the lysosome.
-
Solution: Use fluorescence microscopy to visualize ADC internalization and co-localization with lysosomal markers.
-
-
Optimize Assay Conditions:
-
Problem: The pH, temperature, or incubation time of the assay may not be optimal for linker cleavage.
-
Solution: For pH-sensitive linkers, ensure the buffer pH is within the target cleavage range (e.g., pH 4.5-5.0). For enzymatic assays, use the optimal buffer and temperature for the specific enzyme. Perform a time-course experiment to determine the optimal incubation period.
-
-
Assess Linker Accessibility:
-
Problem: The linker may be sterically hindered, preventing access by the cleavage-inducing agent (e.g., enzyme, reducing agent).
-
Solution: Consider redesigning the linker with a different length or composition to improve accessibility.
-
Issue 2: Premature Payload Release in Plasma Stability Assays
Question: I am observing significant payload release in my in vitro plasma stability assay, suggesting poor in vivo stability. What could be the cause and what are the solutions?
Answer: Premature payload release is a common issue that can lead to off-target toxicity.
Troubleshooting Steps:
-
Identify the Cause of Instability:
-
Problem: The linker may be susceptible to cleavage by plasma enzymes or hydrolysis at physiological pH. For example, standard valine-citrulline linkers can be prematurely cleaved by carboxylesterase Ces1c in mouse plasma.
-
Solution: Analyze the plasma sample using LC-MS to identify the cleaved linker fragments and confirm the cleavage site.
-
-
Modify the Linker Chemistry:
-
Problem: The inherent chemical structure of the linker is not stable enough in circulation.
-
Solution:
-
For enzyme-cleavable linkers, introduce chemical modifications to enhance stability. For instance, using a glutamic acid-valine-citrulline (Glu-Val-Cit) sequence can increase resistance to cleavage by mouse carboxylesterases.
-
For disulfide linkers, introducing steric hindrance around the disulfide bond can reduce susceptibility to cleavage by glutathione in the blood.
-
For pH-sensitive linkers, tuning the electronics of the linker can modulate its hydrolysis rate at neutral pH.
-
-
-
Evaluate Conjugation Site:
-
Problem: The site of conjugation on the antibody can influence linker stability.
-
Solution: Employ site-specific conjugation methods to attach the linker to more stable and less exposed sites on the antibody.
-
Quantitative Data on Linker Stability
The stability of a linker is often evaluated by its half-life in plasma. The following tables provide a summary of reported stability data for different linker types.
| Linker Type | Linker Chemistry | ADC Example | Species | Stability Metric | Value | Reference(s) |
| Enzyme-Cleavable | Valine-Citrulline (VCit) | anti-HER2-MMAF | Mouse | >95% payload loss | 14 days | |
| Glutamic acid-valine-citrulline (EVCit) | anti-HER2-MMAF | Mouse | Almost no cleavage | 14 days | ||
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Half-life (t1/2) | ~144 hours (6.0 days) | ||
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent half-life (t1/2) | ~230 hours (9.6 days) | ||
| pH-Sensitive | Trityl-based | Doxorubicin conjugate | In vitro | Half-life (t1/2) at pH 5.0 | < 1 hour | |
| Trityl-based | Doxorubicin conjugate | In vitro | Half-life (t1/2) at pH 7.4 | > 24 hours | ||
| Redox-Sensitive | Diazaborine-based | SN-38 conjugate | In vitro | Half-life (t1/2) in physiological buffer | > 130 hours | |
| Diazaborine-based | SN-38 conjugate | In vitro | Half-life (t1/2) under oxidative conditions | 8.1 hours | ||
| Non-Cleavable | Thioether (SMCC) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) | 10.4 days |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the potential for premature payload release in plasma.
Materials:
-
ADC of interest
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots.
-
Sample Processing: Immediately precipitate plasma proteins by adding cold acetonitrile. Centrifuge to pellet the proteins.
-
Analysis of Free Payload: Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.
-
Analysis of Intact ADC (Optional): The remaining intact ADC in the pellet can be analyzed to determine the change in the drug-to-antibody ratio (DAR) over time.
-
Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero. Calculate the half-life of the linker.
Protocol 2: Enzymatic Cleavage Assay
Objective: To determine the rate and extent of payload release from an enzyme-cleavable linker in the presence of a specific protease.
Materials:
-
ADC with an enzyme-cleavable linker
-
Purified protease (e.g., Cathepsin B)
-
Assay buffer (specific to the enzyme)
-
Protease inhibitor or denaturing agent
-
RP-HPLC or LC-MS/MS system
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and the assay buffer.
-
Initiate Reaction: Add the purified protease to initiate the cleavage reaction. Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., adding a strong acid or organic solvent).
-
Analysis: Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.
-
Data Analysis: Determine the rate and extent of payload release by quantifying the amount of free payload at each time point.
Visualizations: Pathways and Workflows
Caption: Major intracellular linker cleavage pathways.
Caption: Workflow for assessing linker stability and cleavage.
References
Mitigating Immunogenicity of PBD-Based Antibody-Drug Conjugates: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the immunogenicity of Pyrrolobenzodiazepine (PBD)-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the immunogenicity assessment of PBD-based ADCs in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TG001 | High background in Anti-Drug Antibody (ADA) ELISA | 1. Non-specific binding: Antibodies or other proteins in the sample matrix are binding non-specifically to the plate or detection reagents.2. Reagent quality: Poor quality coating antigen (ADC), detection reagents, or contaminated buffers.3. Insufficient blocking: The blocking buffer is not effectively preventing non-specific binding.4. Inadequate washing: Residual unbound reagents are left in the wells. | 1. Optimize blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer. The addition of a non-ionic detergent like Tween-20 to the blocking buffer can also help. 2. Increase washing stringency: Increase the number of wash steps and the soaking time between washes.3. Reagent titration: Re-titer the capture and detection reagents to find the optimal concentrations that maximize signal-to-noise ratio.4. Sample dilution: Dilute the samples to reduce the concentration of interfering matrix components. |
| TG002 | Low or no signal in ADA ELISA | 1. Improper reagent storage or handling: Degradation of critical reagents.2. Incorrect assay setup: Errors in reagent concentrations, incubation times, or temperatures.3. Low immunogenicity: The PBD-ADC may not be inducing a strong ADA response in the study subjects.4. Drug interference: High concentrations of the PBD-ADC in the sample can interfere with the detection of ADAs. | 1. Verify reagent activity: Use positive controls to confirm the activity of all reagents.2. Review protocol: Double-check all steps of the protocol for accuracy.3. Confirm immunogenicity: Use a highly immunogenic positive control to ensure the assay is capable of detecting an immune response.4. Address drug interference: Implement methods to mitigate drug interference, such as acid dissociation of immune complexes or using drug-tolerant assay formats. |
| TG003 | High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent pipetting.2. Inadequate mixing: Reagents or samples are not mixed thoroughly.3. Edge effects: Temperature or evaporation gradients across the plate.4. Plate washer issues: Inconsistent washing across the plate. | 1. Improve pipetting technique: Use calibrated pipettes and ensure proper technique.2. Ensure thorough mixing: Mix all reagents and samples thoroughly before adding to the plate.3. Minimize edge effects: Avoid using the outer wells of the plate or incubate plates in a humidified chamber.4. Maintain plate washer: Ensure the plate washer is properly maintained and functioning correctly. |
| TG004 | Unexpected positive results in negative controls | 1. Cross-reactivity: The detection antibody is cross-reacting with components in the negative control samples.2. Contamination: Contamination of reagents or samples with the target analyte or other interfering substances. | 1. Use specific antibodies: Ensure the use of highly specific capture and detection antibodies.2. Prepare fresh reagents: Prepare all buffers and reagent solutions fresh to avoid contamination. |
| TG005 | Difficulty in developing a cell-based neutralizing antibody (NAb) assay | 1. Inappropriate cell line: The chosen cell line may not be sensitive enough to the cytotoxic effects of the PBD payload.2. Low signal-to-noise ratio: The assay window between neutralized and non-neutralized samples is too small.3. Matrix effects: Components in the sample matrix interfere with the assay. | 1. Screen multiple cell lines: Test a panel of cell lines to identify one with optimal sensitivity to the PBD-ADC.2. Optimize assay conditions: Adjust parameters such as cell seeding density, ADC concentration, and incubation time to maximize the assay window.3. Sample pre-treatment: Implement sample pre-treatment steps to minimize matrix effects. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the immunogenicity of PBD-based ADCs.
| FAQ ID | Question | Answer |
| FAQ001 | What are the main drivers of immunogenicity for PBD-based ADCs? | The immunogenicity of PBD-based ADCs is multifactorial and can be influenced by the antibody, the linker, and the PBD payload. The antibody itself can elicit an immune response, especially if it is not fully humanized. The linker and PBD payload can act as haptens, forming neo-epitopes that can be recognized by the immune system.[1] |
| FAQ002 | How can the immunogenicity of the antibody component be minimized? | Humanization of the monoclonal antibody is a key strategy to reduce its immunogenicity. This involves replacing non-human sequences with human ones, particularly in the framework regions of the antibody.[2] Computational tools can be used to predict and remove potential T-cell epitopes from the antibody sequence. |
| FAQ003 | What is the role of the linker in the immunogenicity of PBD-ADCs? | The linker can influence immunogenicity in several ways. The stability of the linker is crucial; premature release of the PBD payload in circulation can lead to off-target toxicity and potentially enhance immunogenicity. The chemical nature of the linker itself can also contribute to the formation of neo-antigens. Studies have compared cleavable and non-cleavable linkers, with non-cleavable linkers generally associated with lower systemic toxicities, which may translate to a lower immunogenicity risk.[3] |
| FAQ004 | Can the PBD payload itself be immunogenic? | While small molecules like PBDs are generally not immunogenic on their own, they can become immunogenic when conjugated to a larger carrier protein like an antibody (the hapten effect). The PBD-linker-amino acid complex can be processed and presented by antigen-presenting cells, leading to an immune response against the payload.[4] |
| FAQ005 | What are the key in vitro assays for assessing the immunogenicity of PBD-ADCs? | Key in vitro assays include: - Anti-Drug Antibody (ADA) ELISA: To detect and quantify antibodies against the ADC. - Neutralizing Antibody (NAb) Assays: To determine if the ADAs can inhibit the biological activity of the ADC. - T-cell Proliferation Assays: To measure the activation and proliferation of T-cells in response to the ADC. - Cytokine Release Assays: To quantify the release of pro-inflammatory cytokines from immune cells upon exposure to the ADC. |
| FAQ006 | What are the challenges in developing immunogenicity assays for PBD-ADCs? | Challenges include: - Drug Interference: The presence of the ADC in clinical samples can interfere with ADA detection. - Matrix Effects: Components in the patient's serum or plasma can affect assay performance. - Cytotoxicity of the Payload: In cell-based NAb assays, the potent PBD payload can cause non-specific cell death, making it difficult to assess neutralization.[5] |
| FAQ007 | How does the drug-to-antibody ratio (DAR) affect the immunogenicity of PBD-ADCs? | A higher DAR can potentially increase the immunogenicity of an ADC by creating more neo-epitopes and increasing the overall hydrophobicity of the molecule, which can lead to aggregation. However, the relationship is complex and can depend on the specific antibody, linker, and payload. Optimizing the DAR is a critical aspect of ADC development to balance efficacy and immunogenicity. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on PBD-based ADCs.
Table 1: In Vivo Efficacy of PBD-ADCs with Different Linkers
| ADC Configuration | Linker Type | Dose (mg/kg) | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| A07-108-T289C-SG3249 | Cleavable (N-alkyl maleimide) | 0.3 | MDA-MB-361 | Ineffective | |
| A07-108-T289C-SG3544 | Cleavable (N-phenyl maleimide) | 0.3 | MDA-MB-361 | Modest TGI | |
| A07-108-T289C-SG3376 | Non-cleavable (N-alkyl maleimide) | 1 | MDA-MB-361 | No TGI | |
| A07-108-T289C-SG3683 | Non-cleavable (N-phenyl maleimide) | 1 | MDA-MB-361 | Tumor Stasis |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Tolerability of a PBD-ADC
| ADC | DAR | Maximum Tolerated Dose (MTD) in Rats (mg/kg) | Reference |
| Trastuzumab-Flexmab-SG3710 | 1 | > 2.0 | |
| Site-specific ADC-SG3249 | 2 | 1.0 |
Experimental Protocols
Detailed methodologies for key immunogenicity assays are provided below.
Anti-Drug Antibody (ADA) Bridging ELISA Protocol
Objective: To detect and quantify ADAs against a PBD-based ADC in serum or plasma samples.
Materials:
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High-binding 96-well microtiter plates
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PBD-ADC (for coating and detection)
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Biotinylation reagent
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Streptavidin-HRP
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TMB substrate
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Stop solution (e.g., 1M H₂SO₄)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample diluent (e.g., blocking buffer)
-
Positive and negative control samples
Procedure:
-
Preparation of Reagents:
-
Biotinylate the PBD-ADC according to the manufacturer's instructions.
-
Prepare a separate stock of unconjugated PBD-ADC for coating.
-
-
Coating:
-
Coat the microtiter plate wells with 100 µL of unconjugated PBD-ADC (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 50 µL of sample diluent to each well.
-
Add 50 µL of standards, controls, and samples (pre-diluted in sample diluent) to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of biotinylated PBD-ADC (at an optimized concentration) to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP (at an optimized dilution) to each well and incubate for 30 minutes at room temperature in the dark.
-
-
Development and Reading:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
In Vitro T-cell Proliferation Assay Protocol
Objective: To assess the potential of a PBD-ADC to induce T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
PBD-ADC
-
Positive control (e.g., PHA or anti-CD3/CD28 antibodies)
-
Negative control (e.g., vehicle)
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Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
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Complete RPMI-1640 medium
-
96-well U-bottom plates
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
-
Assay Setup:
-
Seed the labeled PBMCs at a density of 1-2 x 10⁵ cells/well in a 96-well U-bottom plate.
-
Add the PBD-ADC at various concentrations, positive control, and negative control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry to determine the percentage of proliferating T-cells (identified by the dilution of the proliferation dye).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: T-cell dependent ADA formation pathway for PBD-ADCs.
Caption: Tiered approach for ADA assay workflow.
References
- 1. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Data from Efficacy, Tolerability, and Pharmacokinetic Studies of AntibodyâDrug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetics of Tomaymycin DM ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetics of Tomaymycin DM Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the development and characterization of this compound ADCs.
1. High Levels of Aggregation in this compound ADC Preparations
Q1: My this compound ADC preparation shows a high percentage of aggregates in Size Exclusion Chromatography (SEC). What are the likely causes and how can I resolve this?
A1: High aggregation levels in this compound ADCs are often attributed to the hydrophobic nature of the pyrrolobenzodiazepine (PBD) payload.[1][2][3] Increased hydrophobicity, especially at higher drug-to-antibody ratios (DAR), can lead to intermolecular interactions and the formation of soluble aggregates.[2][3]
Immediate Troubleshooting Steps:
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Review Formulation Buffer: Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point (pI) or incorrect salt concentrations, can promote aggregation.
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Action: Conduct a pH screening study to identify a pH that maximizes ADC stability. Ensure the buffer has an adequate ionic strength.
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Optimize ADC Concentration: Higher protein concentrations can accelerate aggregation.
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Action: If the experimental design allows, assess the impact of lowering the ADC concentration during conjugation and for the final formulation.
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-
Refine Conjugation Process: The conjugation chemistry itself can introduce stress on the antibody, leading to unfolding and aggregation.
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Action: Consider using "Lock-Release" technologies where the antibody is immobilized on a solid support during conjugation to prevent intermolecular aggregation.
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Caption: Troubleshooting workflow for high aggregation in this compound ADCs.
2. Premature Payload Release
Q2: I am observing significant off-target toxicity in my in vitro/in vivo experiments, suggesting premature release of this compound. How can I investigate and address this?
A2: Premature payload release is a critical issue that can undermine the therapeutic index of an ADC. The stability of the linker connecting the this compound to the antibody is paramount.
Troubleshooting and Optimization Strategies:
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Linker Stability Assessment:
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Action: Perform in vitro plasma stability assays to quantify the rate of drug deconjugation over time. This involves incubating the ADC in plasma and measuring the amount of free payload at different time points using RP-HPLC or LC-MS/MS.
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-
Linker Chemistry Modification:
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Action: If the current linker is too labile, consider alternative linker chemistries. For thiol-maleimide conjugations, hydrolysis of the thiosuccinimide ring can prevent retro-Michael reactions and subsequent drug loss. The use of N-phenyl maleimide has been shown to enhance thiosuccinimide hydrolysis and improve ADC stability.
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References
Validation & Comparative
A Comparative Guide to ADC Efficacy: Tomaymycin DM vs. MMAE
This guide provides a detailed comparison of two distinct cytotoxic payloads used in the development of Antibody-Drug Conjugates (ADCs): Tomaymycin DM, a DNA alkylating agent, and Monomethyl Auristatin E (MMAE), a microtubule inhibitor. The selection of a payload is a critical determinant of an ADC's potency, therapeutic index, and overall clinical success. This document outlines their mechanisms of action, presents a comparative summary of their characteristics, and provides standardized protocols for evaluating ADC efficacy.
Mechanisms of Action: Two Distinct Approaches to Cytotoxicity
The fundamental difference between this compound and MMAE lies in their cellular targets and mechanisms of inducing cell death.
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This compound : As a pyrrolobenzodiazepine (PBD) monomer, this compound is a potent DNA alkylating agent.[1] After being released within the cancer cell, it binds to the minor groove of DNA, forming a covalent bond (alkylation) that crosslinks the DNA strands.[][3] This distortion of the DNA helix obstructs essential cellular processes like DNA replication and transcription, ultimately leading to apoptotic cell death.[]
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Monomethyl Auristatin E (MMAE) : MMAE is a synthetic analog of the natural product dolastatin 10 and functions as a highly potent antimitotic agent.[4] Upon intracellular release, MMAE disrupts cellular division by binding to tubulin and inhibiting its polymerization into microtubules. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Comparative Data Summary
| Feature | This compound | Monomethyl Auristatin E (MMAE) |
| Payload Class | Pyrrolobenzodiazepine (PBD) Monomer | Auristatin |
| Mechanism of Action | DNA Alkylating Agent; binds to DNA minor groove. | Microtubule Inhibitor; prevents tubulin polymerization. |
| Potency | Picomolar range; generally considered more potent than tubulin inhibitors. | Sub-nanomolar range; 100-1000 times more potent than doxorubicin. |
| Bystander Effect | Capable of bystander killing due to cell permeability. | Highly cell-permeable, resulting in a potent bystander effect. |
| Common Toxicities | Hematological toxicities. | Neutropenia, peripheral neuropathy. |
Note: The data presented are general characteristics of the payload classes. Specific outcomes are highly dependent on the antibody, linker, drug-to-antibody ratio (DAR), and tumor model.
Standardized Experimental Protocols
Evaluating the efficacy of a novel ADC requires a series of robust in vitro and in vivo experiments. The following are standardized, representative protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
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Cell Seeding : Plate antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells in separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
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ADC Treatment : Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in culture medium. Add 50 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 100 µL.
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Incubation : Incubate the plates for a period of 48 to 144 hours at 37°C.
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MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
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Data Acquisition : Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to untreated control cells and plot the results to determine the IC50 value.
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells after being released from target antigen-positive cells.
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Cell Preparation : Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein, such as Green Fluorescent Protein (GFP), for easy identification.
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Co-Culture Seeding : Seed a mixture of Ag+ cells and GFP-expressing Ag- cells into 96-well plates. The ratio can be varied (e.g., 1:1, 1:3) to assess dependency on the proportion of target cells. Include monoculture wells of Ag+ only and Ag- only as controls.
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ADC Treatment : After allowing cells to adhere overnight, treat the wells with serial dilutions of the ADC or controls as described in the cytotoxicity protocol.
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Incubation : Incubate the plate for 48 to 144 hours.
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Data Acquisition : Measure the viability of the Ag- (GFP-positive) cell population by reading fluorescence (e.g., 485 nm excitation / 535 nm emission). A significant decrease in the viability of Ag- cells in the co-culture group compared to the Ag- monoculture group indicates a bystander effect.
Protocol 3: In Vivo Efficacy in a Xenograft Model
This study assesses the anti-tumor activity of the ADC in a living organism.
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Model Establishment : Implant human tumor cells (e.g., 2-5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., SCID or NOD/SCID). Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
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Randomization and Treatment : Randomize mice into treatment groups (e.g., Vehicle control, isotype control ADC, ADC). Administer the ADC intravenously (i.v.) at predetermined doses and schedules.
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Monitoring : Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly (e.g., twice weekly).
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Endpoint Analysis : The study may conclude when tumors in the control group reach a predetermined maximum size. At necropsy, tumors are excised and weighed. The primary efficacy endpoint is typically tumor growth inhibition.
Conclusion
This compound and MMAE represent two distinct classes of highly potent ADC payloads that kill cancer cells through fundamentally different mechanisms. This compound, a PBD, targets DNA, while MMAE, an auristatin, targets microtubules. The selection between a DNA-damaging agent and a microtubule inhibitor depends on numerous factors, including the biology of the target, the tumor's resistance mechanisms, and the desired safety profile. The protocols provided herein offer a standardized framework for the preclinical evaluation necessary to characterize the efficacy and therapeutic potential of ADCs constructed with either class of payload.
References
A Comparative Analysis of the Cytotoxic Properties of Tomaymycin DM and Duocarmycin
In the landscape of potent cytotoxic agents for cancer therapy, Tomaymycin DM and duocarmycin represent two formidable classes of DNA-interactive compounds. Both hailing from natural product origins, these molecules, and their derivatives, have garnered significant interest for their exceptional potency, particularly as payloads in antibody-drug conjugates (ADCs). This guide provides a detailed comparison of their cytotoxic profiles, mechanisms of action, and the cellular pathways they trigger, supported by available experimental data.
Executive Summary
This compound, a pyrrolobenzodiazepine (PBD) monomer, and duocarmycin are highly potent DNA alkylating agents that induce cell death at picomolar to nanomolar concentrations. While both bind to the minor groove of DNA, they exhibit distinct differences in their specific DNA targets and the nature of the adducts they form. Duocarmycins demonstrate exceptionally low IC50 values, often in the picomolar range, while data for the parent compound Tomaymycin shows IC50 values in the low nanomolar to sub-nanomolar range. The specific cytotoxicity of the derivative this compound as a standalone agent is not extensively reported in publicly available literature; however, as a PBD monomer, it is expected to exhibit similar high potency. Their profound cytotoxicity stems from the induction of DNA damage, which activates complex cellular signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for various derivatives of duocarmycin and the parent compound, tomaymycin, across a range of cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Cytotoxicity of Duocarmycin Derivatives
| Compound | Cell Line | Cancer Type | IC50 |
| Duocarmycin DM | HT-29 | Colon Carcinoma | 22 pM[1] |
| Duocarmycin DM | CL1-5 | Lung Cancer | 13.8 pM[1] |
| Duocarmycin DM | Caski | Cervical Cancer | 3.87 pM[1] |
| Duocarmycin DM | EJ | Bladder Carcinoma | 15.4 pM[1] |
| Duocarmycin DM | LS174T | Colorectal Adenocarcinoma | 7.31 pM[1] |
| Duocarmycin SA (DSA) | HeLa S3 | Cervical Carcinoma | 0.00069 nM |
| Duocarmycin A (DUMA) | HeLa S3 | Cervical Carcinoma | 0.006 nM |
| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 11.12 pM |
| Duocarmycin SA (DSA) | HL-60 | Acute Promyelocytic Leukemia | 112.7 pM |
Table 2: Cytotoxicity of Tomaymycin
| Compound | Cell Line | Cancer Type | IC50 |
| Tomaymycin | Leukemia | Leukemia | 3.7 nM |
| Tomaymycin | Plasmacytoma | Plasmacytoma | 1.8 nM |
| Tomaymycin | Ovarian Cancer | Ovarian Cancer | 0.13 nM |
Mechanism of Action: A Tale of Two Alkylators
Both this compound and duocarmycin exert their cytotoxic effects by covalently binding to DNA, but their targets and the resulting adducts differ.
Duocarmycin: Duocarmycins are a class of DNA minor groove, AT-sequence selective, and adenine-N3 alkylating agents. Their characteristic curved indole structure allows them to fit snugly into the minor groove of DNA. The key reactive feature is a spirocyclopropylcyclohexadienone electrophile which, upon activation, alkylates the N3 position of adenine bases, predominantly in AT-rich sequences. This irreversible covalent bond distorts the DNA helix, interfering with the functions of DNA-binding proteins and enzymes, thereby inhibiting DNA replication and transcription.
This compound: As a pyrrolobenzodiazepine (PBD) monomer, this compound also binds to the DNA minor groove. However, PBDs are known to selectively alkylate the C2-amino group of a guanine base. This covalent adduct also causes significant distortion of the DNA helix, leading to the inhibition of critical cellular processes that rely on DNA integrity.
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References
Evaluating the Bystander Effect of Tomaymycin DM1 versus SN-38: A Comparative Guide
In the landscape of antibody-drug conjugate (ADC) development, the bystander effect—a phenomenon where the cytotoxic payload released from a target cancer cell kills adjacent, antigen-negative cells—is a critical attribute for enhancing therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a detailed comparison of the bystander effects of two distinct ADC payloads: Tomaymycin DM1, a pyrrolobenzodiazepine (PBD) dimer, and SN-38, the active metabolite of irinotecan.
Executive Summary
This guide offers a comparative analysis of Tomaymycin DM1 and SN-38, focusing on their mechanisms of action, key factors influencing their bystander effects, and the experimental protocols used for their evaluation. While direct comparative quantitative data is limited, this guide synthesizes available evidence to provide a comprehensive overview for researchers, scientists, and drug development professionals. PBDs, including Tomaymycin DM1, are recognized for their potent bystander killing capabilities, attributed to their high cell permeability. In contrast, SN-38 exhibits a more moderate bystander effect, with its efficacy influenced by its lower cell permeability and susceptibility to efflux pumps.
Quantitative Data Presentation
The following tables summarize the key characteristics and available quantitative data for Tomaymycin DM1 and SN-38, facilitating a side-by-side comparison.
Table 1: Physicochemical and Mechanistic Properties
| Feature | Tomaymycin DM1 (PBD Dimer) | SN-38 |
| Mechanism of Action | DNA minor groove alkylating agent, forming covalent adducts and interstrand crosslinks. | Topoisomerase I inhibitor, stabilizing the topoisomerase I-DNA complex. |
| Cell Cycle Specificity | Acts throughout the cell cycle.[] | Primarily S-phase specific.[2] |
| Potency | High (pM to nM IC50).[3] | Moderate (nM IC50).[4] |
Table 2: Bystander Effect Characteristics
| Feature | Tomaymycin DM1 (PBD Dimer) | SN-38 |
| Reported Bystander Effect | Potent.[5] | Present, but can be limited. |
| Cell Permeability | Generally high due to lipophilic nature. | Low, and is a substrate for efflux pumps (e.g., P-gp). |
| Key Influencing Factors | High potency and cell permeability. | Linker chemistry, local concentration, and cell-specific efflux pump expression. |
Table 3: Quantitative Data on Bystander Effect and Permeability
| Parameter | Tomaymycin DM1 (PBD Dimer) | SN-38 |
| In Vitro Bystander Killing | Can mediate bystander killing in admixed tumors with as little as 34% antigen-positive cells. | Demonstrates a bystander effect in co-culture experiments. |
| Apparent Permeability (Papp) | Data not specifically available for Tomaymycin DM1, but PBDs are generally considered highly permeable. | Low. One study reported a Papp of 0.2 x 10⁻⁶ cm/s in Caco-2 cells. |
| Efflux Ratio (B-A/A-B) | Not specifically available. | High (>50 in Caco-2 cells), indicating significant efflux. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the bystander effect. The following are standard in vitro protocols.
In Vitro Co-culture Bystander Killing Assay
This assay directly assesses the ability of an ADC to kill antigen-negative cells when cultured with antigen-positive cells.
a. Cell Line Selection and Preparation:
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Antigen-positive (Ag+) cells: A cell line endogenously expressing the target antigen.
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Antigen-negative (Ag-) cells: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload. To distinguish between the two cell lines, the Ag- cells are often engineered to express a fluorescent protein (e.g., GFP).
b. Co-culture Seeding:
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Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
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Include control wells with only Ag- cells to determine the direct toxicity of the ADC on this population.
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Allow cells to adhere overnight.
c. ADC Treatment:
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Prepare serial dilutions of the test ADCs (e.g., Tomaymycin DM1-ADC and SN-38-ADC) and a relevant isotype control ADC.
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Add the ADC solutions to the co-culture and control wells.
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Incubate for a predetermined period (e.g., 72-96 hours).
d. Data Acquisition and Analysis:
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Stain the cells with a viability dye (e.g., propidium iodide) to label dead cells.
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Acquire images using a high-content imager or analyze by flow cytometry.
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Quantify the percentage of viable and non-viable Ag- (GFP-positive) cells in the co-culture wells compared to the Ag- only control wells. A significant increase in the death of Ag- cells in the co-culture setup indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
a. Generation of Conditioned Medium:
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Seed Ag+ cells in a larger format vessel (e.g., T-75 flask) and allow them to reach 70-80% confluency.
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Treat the Ag+ cells with a cytotoxic concentration of the ADC for a specified duration (e.g., 48 hours). Include a vehicle-treated control.
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Collect the culture supernatant (conditioned medium).
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Centrifuge the conditioned medium to pellet any detached cells and debris.
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Filter the supernatant through a 0.22 µm filter to sterilize it.
b. Treatment of Bystander Cells:
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Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
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Remove the existing medium and replace it with the conditioned medium from the ADC-treated and vehicle-treated Ag+ cells.
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Include a control where Ag- cells are treated with fresh medium containing the ADC to assess direct toxicity.
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Incubate for 48-72 hours.
c. Data Analysis:
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Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
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Compare the viability of bystander cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated cells. A significant reduction in viability indicates a bystander effect mediated by secreted factors.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of Tomaymycin DM1 and SN-38, and the workflow for a co-culture bystander effect assay.
Conclusion
The evaluation of the bystander effect is a multifaceted process that is critical for the preclinical assessment of ADCs. Tomaymycin DM1, as a representative of the PBD payload class, is characterized by its high potency and permeability, leading to a robust bystander effect. In contrast, SN-38 demonstrates a more nuanced bystander activity that is dependent on its cellular transport and local concentration. The choice between these, and other payloads, will ultimately depend on the specific target, tumor microenvironment, and desired therapeutic window. The experimental protocols and mechanistic understanding provided in this guide serve as a foundational resource for researchers to design and interpret studies aimed at characterizing the bystander effect of novel ADC candidates.
References
A Comparative Guide to the In Vivo Stability of PBD and Auristatin Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature release of the cytotoxic payload can lead to off-target toxicity, while insufficient payload liberation at the tumor site can compromise anti-cancer activity. This guide provides an objective comparison of the in vivo stability of two prominent classes of ADC payloads: pyrrolobenzodiazepines (PBDs) and auristatins.
This comparison is based on a comprehensive review of preclinical data. It is important to note that direct head-to-head in vivo stability studies under identical experimental conditions for PBD and auristatin ADCs are not extensively available in the public domain. Therefore, this guide synthesizes data from separate studies to draw comparative insights.
Mechanism of Action and Key Stability Considerations
The journey of an ADC from administration to payload-induced cell death is a multi-step process where stability at each stage is paramount.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
The stability of the ADC in systemic circulation is primarily dictated by the linker connecting the payload to the antibody. Premature cleavage of this linker leads to systemic exposure to the highly potent payload, which is a major cause of off-target toxicity.
Comparative In Vivo Stability Data
The following table summarizes available quantitative data on the in vivo stability of ADCs featuring auristatin and PBD payloads.
| Payload Class | ADC Model | Linker Type | Animal Model | Key Stability Findings | Reference |
| Auristatin | cAC10-vc-MMAE | Valine-Citrulline (cleavable) | Mouse (SCID) | Apparent linker half-life of ~144 hours (6.0 days). | [1] |
| Auristatin | cAC10-vc-MMAE | Valine-Citrulline (cleavable) | Cynomolgus Monkey | Apparent linker half-life of ~230 hours (9.6 days). | [1] |
| PBD | aCD22-PBD | Hindered Disulfide (cleavable) | Mouse | Stable in circulation, with payload release efficiency being highly dependent on the steric hindrance of the disulfide linker. | [2][3] |
| PBD | EC-mAb-PBD | Site-specific engineered cysteine | Preclinical models | Demonstrated improved stability compared to traditional cysteine-linked ADCs. | [4] |
In-Depth Analysis of Payload Stability
Auristatin Payloads
Auristatins, such as monomethyl auristatin E (MMAE) and F (MMAF), are potent tubulin inhibitors. The in vivo stability of auristatin-based ADCs is significantly influenced by the linker technology employed. The widely used valine-citrulline (vc) linker is designed to be cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of tumor cells.
Studies have shown that ADCs with dipeptide linkers, like the cAC10-valine-citrulline-MMAE, exhibit substantial stability in circulation. For instance, one study reported a linker half-life of approximately 144 hours in mice and 230 hours in cynomolgus monkeys. This indicates a low rate of premature payload release in the bloodstream, which is crucial for minimizing systemic toxicity. However, it's also noted that even with stable linkers, the hydrophobicity of the auristatin payload can contribute to faster clearance of ADCs with a high drug-to-antibody ratio (DAR).
PBD Payloads
Pyrrolobenzodiazepine (PBD) dimers are DNA-crosslinking agents that are significantly more potent than auristatins. The development of PBD-based ADCs has focused on creating stable linker technologies to mitigate the risk of systemic toxicity associated with such a powerful payload.
Linker design is paramount for the in vivo stability of PBD-ADCs. Studies have shown that the stability and payload release kinetics are highly dependent on the specific linker chemistry and conjugation site. For example, the use of hindered disulfide linkers has been explored to balance stability in circulation with efficient payload release within the tumor. Furthermore, site-specific conjugation technologies, such as engineered cysteine monoclonal antibodies (EC-mAbs), have been shown to produce more uniform and stable PBD-ADCs compared to traditional stochastic conjugation methods. While direct quantitative comparisons of in vivo half-life with auristatin ADCs are scarce, the emphasis in PBD ADC development has been on maximizing linker stability to ensure a favorable therapeutic window.
Experimental Protocols for Assessing In Vivo Stability
The evaluation of ADC stability in vivo requires robust and sensitive bioanalytical methods to quantify the intact ADC, total antibody, and free payload over time.
Caption: General workflow for in vivo ADC stability assessment.
Enzyme-Linked Immunosorbent Assay (ELISA) for Intact ADC Quantification
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Principle: This method quantifies the amount of ADC that remains fully intact in circulation.
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Protocol Outline:
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Animal Dosing: Administer the ADC intravenously to the selected animal model.
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Sample Collection: Collect blood samples at various time points and process to obtain plasma.
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Immuno-capture: Use a plate coated with an anti-payload antibody to capture the ADC.
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Detection: Use a labeled secondary antibody that binds to the primary antibody of the ADC for detection.
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Quantification: The signal is proportional to the concentration of intact ADC and is quantified against a standard curve.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload Quantification
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Principle: This highly sensitive method measures the amount of payload that has been prematurely released from the ADC into circulation.
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Protocol Outline:
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Sample Preparation: Plasma samples are subjected to protein precipitation to remove large molecules.
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Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the free payload from other plasma components.
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Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. The payload is ionized, and specific mass-to-charge ratio transitions are monitored for highly selective and sensitive quantification.
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Data Analysis: The concentration of the free payload is determined by comparing the signal to a standard curve of the pure payload.
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Conclusion
Both auristatin and PBD payloads have been successfully incorporated into clinically approved and investigational ADCs, underscoring that stable and effective conjugates can be developed with both classes of cytotoxic agents. The key to in vivo stability lies not just in the payload itself, but critically in the design and optimization of the linker technology and the method of conjugation.
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Auristatin-based ADCs with well-designed cleavable linkers, such as the valine-citrulline linker, have demonstrated significant stability in preclinical models, with long linker half-lives in circulation.
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PBD-based ADCs necessitate exceptionally stable linkers due to the high potency of the payload. Research in this area has focused on developing highly stable linker chemistries and site-specific conjugation methods to ensure a favorable safety profile.
For drug development professionals, the choice between an auristatin and a PBD payload will depend on a multitude of factors, including the target antigen, the tumor type, and the desired therapeutic window. A thorough preclinical evaluation of in vivo stability, using robust bioanalytical methods, is essential for the successful clinical translation of any ADC, regardless of the payload. Further head-to-head comparative studies would be invaluable to the field for making more informed decisions in the rational design of next-generation ADCs.
References
Head-to-Head Comparison: Tomaymycin DM vs. Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Antibody-Drug Conjugates (ADCs) utilizing two distinct DNA-damaging payloads: Tomaymycin DM, a pyrrolobenzodiazepine (PBD) monomer, and Calicheamicin, an enediyne antibiotic. This document is intended to be an objective resource, summarizing available preclinical data to inform payload selection and ADC development strategies.
Executive Summary
This compound and Calicheamicin are both highly potent cytotoxic agents that induce cell death by damaging DNA, making them effective payloads for ADCs. However, they differ significantly in their specific mechanisms of action, potency, and the cellular pathways they trigger. This compound, a PBD monomer, acts as a DNA alkylating agent, binding to the minor groove of DNA.[1][2] In contrast, Calicheamicin belongs to the enediyne class of antibiotics and causes double-strand DNA breaks through a complex chemical reaction.[2][3]
Preclinical studies show that ADCs developed with both payload classes exhibit potent anti-tumor activity at very low concentrations. PBD-based ADCs have demonstrated cytotoxicity in the picomolar range.[4] Similarly, Calicheamicin-based ADCs have also shown high potency. While direct head-to-head comparative studies are limited, this guide compiles available data to facilitate an informed evaluation.
Mechanism of Action
The distinct mechanisms by which this compound and Calicheamicin induce DNA damage are crucial to understanding their biological activity and potential therapeutic applications.
This compound (PBD Monomer)
This compound is a member of the pyrrolobenzodiazepine (PBD) family. As a PBD monomer, it covalently binds to the C2-amino group of a guanine base in the minor groove of DNA, forming a DNA adduct. This alkylation of DNA interferes with essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis. PBDs are known to activate the DNA Damage Response (DDR) pathway, involving the activation of kinases such as ATM, ATR, and DNA-PK, which leads to G2 cell cycle arrest.
Calicheamicin
Calicheamicin operates through a more complex mechanism. Once released inside the cell, its trisulfide group is reduced, triggering a Bergman cyclization to form a highly reactive para-benzyne diradical. This diradical abstracts hydrogen atoms from the phosphodiester backbone of DNA, leading to double-strand breaks. This severe DNA damage induces a signaling cascade that results in apoptosis, which has been shown to proceed through a caspase-mediated mitochondrial amplification loop in a Bax-dependent manner.
Quantitative Data Comparison
The following tables summarize available preclinical data for ADCs using PBDs (monomers and dimers) and Calicheamicin.
Disclaimer: The data presented below is compiled from different studies with varying experimental conditions (e.g., antibodies, linkers, cell lines, and animal models). Therefore, a direct comparison of absolute values may be misleading. This information is intended to provide a general overview of the potency and efficacy of these payload classes.
Table 1: In Vitro Cytotoxicity
| Payload Class | Cell Line | Target Antigen | Reported IC50/EC50 | Citation |
| PBD Monomer | Various HER2-expressing | HER2 | 10⁻¹¹ - 10⁻⁸ M (unconjugated) | |
| PBD Dimer | Various | 5T4 | Single-digit pM | |
| Calicheamicin | WSU-DLCL2 | CD22 | 0.05 nM | |
| Calicheamicin | BJAB | CD22 | 0.12 nM | |
| Calicheamicin | HCC-1569 x 2 | Ly6E | 87 nM | |
| Calicheamicin | NCI-1781 | Ly6E | 111 nM | |
| Calicheamicin | Various ALL cell lines | CD22 | 0.15 - 4.9 ng/mL |
Table 2: In Vivo Efficacy in Xenograft Models
| Payload Class | Tumor Model | Dosing | Outcome | Citation |
| PBD Monomer ADC | HER2-positive xenograft | Not specified | Potent tumor suppression | |
| PBD Dimer ADC | MDA-MB-361 (5T4-positive) | 1 mg/kg, single dose | Tumor stasis | |
| Calicheamicin ADC | WSU-DLCL2 (CD22-positive) | 0.3 - 3 mg/kg, single dose | Tumor regression | |
| Calicheamicin ADC | HCC-1569 x 2 (Ly6E-positive) | 0.3 - 3 mg/kg, single dose | Tumor regression | |
| Calicheamicin ADC | TNBC xenografts | 0.27, 0.36 mg/kg | Significant tumor regression |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental results. Below are representative protocols for key assays used in the preclinical evaluation of ADCs.
Experimental Workflow: In Vitro and In Vivo ADC Evaluation
In Vitro Cytotoxicity Assay (MTT Protocol)
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Cell Seeding:
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Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.
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Harvest cells and seed them in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well).
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Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
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ADC Treatment:
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Prepare serial dilutions of the ADC in culture medium.
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Remove the old medium from the wells and add the ADC dilutions. Include untreated and vehicle-treated controls.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-144 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.
-
Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
-
In Vivo Efficacy Study (Xenograft Model Protocol)
-
Xenograft Model Establishment:
-
Harvest cancer cells from culture.
-
Subcutaneously inject a suspension of the cells (e.g., 2 x 10⁶ cells) into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC, vehicle control, and any isotype control ADCs to the respective groups, typically via intravenous injection.
-
Dosing can be a single administration or a multi-dose regimen.
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, calculate tumor growth inhibition (TGI) and assess statistical significance.
-
Tumors may be excised for further pharmacodynamic analysis.
-
Conclusion
Both this compound and Calicheamicin are highly potent payloads for the development of effective ADCs. This compound, as a PBD monomer, offers a distinct DNA alkylation mechanism, while Calicheamicin induces potent DNA double-strand breaks. The choice of payload will depend on various factors, including the target antigen, tumor type, and desired safety profile. The data and protocols presented in this guide provide a foundation for the rational design and preclinical evaluation of ADCs utilizing these powerful cytotoxic agents. Further head-to-head studies under standardized conditions are warranted to enable a more direct and definitive comparison.
References
Tomaymycin DM: A Superior Payload for Next-Generation Antibody-Drug Conjugates
For Immediate Release
[City, State] – November 28, 2025 – In the rapidly evolving landscape of targeted cancer therapy, the choice of cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Emerging preclinical data highlights Tomaymycin DM, a potent DNA-alkylating agent, as a superior alternative to commonly used tubulin inhibitors like Monomethyl Auristatin E (MMAE) and Mertansine (DM1). This comparison guide provides an objective analysis of this compound, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a pyrrolobenzodiazepine (PBD) monomer, distinguishes itself through a fundamentally different mechanism of action. Unlike auristatins and maytansinoids which disrupt microtubule dynamics, this compound exerts its cytotoxic effect by binding to the minor groove of DNA and alkylating it. This action is highly effective in inducing cell death, even in non-dividing cells, and can overcome resistance mechanisms associated with tubulin-targeting agents.
Comparative Performance Overview
The superiority of a this compound payload is evident across key preclinical performance metrics: in vitro cytotoxicity, in vivo efficacy, and ADC stability.
In Vitro Cytotoxicity
ADCs armed with PBD-based payloads consistently demonstrate exceptional potency, often with IC50 values in the low picomolar range. This represents a significant potency advantage over many ADCs utilizing MMAE or DM1, which typically exhibit IC50 values in the sub-nanomolar to nanomolar range.
| Payload Class | Target Cancer Cell Line | IC50 Value |
| PBD (this compound surrogate) | Various | Low pM |
| Auristatin (MMAE) | Pancreatic, Breast | 0.28 - 1.19 nM[1] |
| Maytansinoid (DM1) | Breast, Ovarian | Sub-nanomolar to Nanomolar[2] |
| Note: Direct comparative IC50 values for a this compound ADC in the same cell lines as MMAE and DM1 ADCs were not available in the searched literature. PBD ADCs, in general, show very high potency. |
In Vivo Efficacy
The high potency of PBD payloads translates to remarkable tumor growth inhibition in xenograft models. While direct comparative studies with this compound are limited, PBD-based ADCs have shown the potential for complete tumor regressions at well-tolerated doses, suggesting a wider therapeutic window compared to ADCs with tubulin-inhibiting payloads.
| Payload Class | Xenograft Model | Outcome |
| PBD (this compound surrogate) | Various solid tumors | Potent and durable tumor regression |
| Auristatin (MMAE) | Pancreatic, Breast | Significant tumor growth inhibition, complete regression in some models[1] |
| Maytansinoid (DM1) | Breast, Gastric | Significant tumor growth inhibition |
ADC Stability and Pharmacokinetics
The stability of an ADC in circulation is paramount to its safety and efficacy. While specific comparative stability data for this compound-based ADCs is emerging, the development of stable linkers for PBD payloads is a key area of research. Pharmacokinetic profiles of ADCs are highly dependent on the entire construct, including the antibody and linker. However, the high potency of this compound allows for a lower drug-to-antibody ratio (DAR), which can contribute to a more favorable pharmacokinetic profile and better tolerability.
Mechanism of Action: A Differentiated Approach
The distinct mechanism of this compound offers a strategic advantage in cancer therapy.
Mechanism of action for a this compound-based ADC.
In contrast, MMAE and DM1 disrupt the formation of microtubules, which are essential for cell division.
Mechanism of action for MMAE/DM1-based ADCs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population (IC50).
Workflow for an in vitro cytotoxicity (MTT) assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Workflow for an in vivo efficacy study using a xenograft model.
Protocol:
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
ADC Administration: Administer the ADC via an appropriate route (typically intravenous) at specified intervals.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.
ADC Stability Assay (Plasma Incubation followed by LC-MS)
This assay assesses the stability of the ADC and the premature release of the payload in plasma.
Protocol:
-
Incubation: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins to stop the reaction and extract the ADC and any released payload.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and free payload.
-
Data Analysis: Determine the half-life of the ADC in plasma and the rate of payload release.
Conclusion
The distinct DNA-alkylating mechanism of action and the exceptional potency of this compound position it as a highly promising payload for the development of next-generation ADCs. Its ability to overcome resistance to tubulin inhibitors and its potential for a wider therapeutic window make it a compelling choice for targeting a broad range of cancers. The provided experimental frameworks will enable researchers to conduct robust comparative studies and validate the superior performance of this compound-based ADCs in their specific applications.
References
A Comparative Guide to Tomaymycin DM and Maytansinoid (DM1/DM4) Antibody-Drug Conjugate Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing Tomaymycin DM and maytansinoid (DM1/DM4) payloads. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting a comprehensive overview of their mechanisms of action, bystander effects, stability, and cytotoxicity, supported by experimental data.
Mechanism of Action
Maytansinoids (DM1/DM4): Tubulin Inhibitors
Maytansinoids, including the derivatives DM1 and DM4, are potent mitotic inhibitors.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules.[2] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, signaling, and structure.[2] By binding to the vinca domain of tubulin, maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][3] This targeted disruption of microtubule function makes maytansinoids highly effective against rapidly dividing cancer cells. The cytotoxic potency of maytansinoids is significant, with IC50 values in the sub-nanomolar range, making them up to 1000 times more potent than conventional chemotherapeutic agents like doxorubicin.
This compound: A DNA-Alkylating Agent
In contrast, this compound is a derivative of tomaymycin, which belongs to the pyrrolobenzodiazepine (PBD) family of antibiotics. Its mechanism of action involves the alkylation of DNA. Tomaymycin binds to the minor groove of DNA and forms a covalent bond, leading to DNA strand cross-linking. This action inhibits DNA replication and transcription, ultimately triggering cell death.
DOT Diagram: ADC Mechanism of Action
Caption: General mechanism of action for ADCs, highlighting payload targets.
Bystander Effect
The bystander effect, where an ADC's payload kills not only the target cancer cell but also neighboring antigen-negative tumor cells, is a crucial factor in ADC efficacy, especially in heterogeneous tumors.
Maytansinoid (DM1/DM4) ADCs:
The bystander killing ability of maytansinoid ADCs is highly dependent on the linker used to attach the payload to the antibody.
-
Non-cleavable linkers , such as the one used in ado-trastuzumab emtansine (Kadcyla®), produce charged metabolites upon internalization and degradation. These charged metabolites have limited membrane permeability and therefore exhibit a poor bystander effect.
-
Cleavable linkers , such as disulfide or peptide linkers, can release neutral, membrane-permeable metabolites. These metabolites can diffuse out of the target cell and kill adjacent cancer cells, leading to a significant bystander effect. Studies have shown that ADCs with cleavable linkers can induce greater in vitro bystander killing compared to those with non-cleavable linkers. For instance, certain peptide-linked maytansinoid ADCs required approximately 3-fold fewer antigen-positive cells to kill 50% of co-cultured antigen-negative cells compared to a non-cleavable linked ADC.
This compound ADCs:
Information specifically comparing the bystander effect of this compound ADCs to maytansinoid ADCs is limited in the currently available search results. However, the bystander effect of any ADC is fundamentally linked to the physicochemical properties of the released payload, particularly its ability to cross cell membranes. For a this compound ADC to exert a bystander effect, the released this compound metabolite would need to be sufficiently membrane-permeable to diffuse into neighboring cells.
DOT Diagram: Bystander Effect Workflow
Caption: Illustration of the ADC bystander killing mechanism.
Stability
The stability of an ADC in circulation is critical to minimize off-target toxicity and maximize the delivery of the payload to the tumor.
Maytansinoid (DM1/DM4) ADCs:
The stability of maytansinoid ADCs is influenced by the linker.
-
Thioether (non-cleavable) linkers , like SMCC in T-DM1, are generally very stable in circulation. However, some studies suggest a slightly faster clearance of the ADC compared to the total antibody, possibly due to a low rate of deconjugation.
-
Disulfide (cleavable) linkers are designed to be cleaved in the reducing environment of the cell. Their stability in plasma can be modulated by introducing steric hindrance around the disulfide bond. More hindered disulfide linkers exhibit greater stability.
This compound ADCs:
Cytotoxicity and In Vivo Efficacy
Maytansinoid (DM1/DM4) ADCs:
Maytansinoid ADCs have demonstrated potent in vitro cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the sub-nanomolar range. In vivo, the efficacy of maytansinoid ADCs is well-established. For example, ado-trastuzumab emtansine (T-DM1) is an FDA-approved ADC for HER2-positive breast cancer. The choice of linker can significantly impact in vivo efficacy. Disulfide-linked maytansinoid ADCs have shown superior efficacy in mouse tumor xenograft models compared to conjugates with non-cleavable linkers, which is attributed to the bystander killing effect.
This compound ADCs:
While this compound is described as a payload for ADCs, specific comparative in vitro cytotoxicity and in vivo efficacy data against maytansinoid ADCs are not detailed in the search results. The high potency of PBDs as a class suggests that this compound ADCs would also exhibit significant cytotoxicity.
Quantitative Data Summary
| Parameter | Maytansinoid (DM1/DM4) ADCs | This compound ADCs |
| Mechanism of Action | Tubulin Polymerization Inhibition | DNA Alkylation |
| In Vitro Potency (IC50) | Sub-nanomolar range | Data not available |
| Bystander Effect | Linker-dependent; significant with cleavable linkers | Dependent on metabolite membrane permeability |
| Linker Stability | Non-cleavable (e.g., SMCC) are highly stable; disulfide linker stability is tunable | Dependent on the specific linker used |
| Approved Drugs | Ado-trastuzumab emtansine (Kadcyla®), Mirvetuximab soravtansine (Elahere™) | None identified in search results |
Experimental Protocols
In Vitro Bystander Killing Assay (Co-culture method):
-
Cell Seeding: Co-culture antigen-positive (e.g., SKBR3) and antigen-negative (e.g., MCF7) cells in the same well.
-
ADC Treatment: 24 hours after seeding, expose the cells to various dilutions of the ADC.
-
Monitoring: Use a real-time cell analysis system (e.g., Agilent xCELLigence RTCA eSight) to monitor cell viability through impedance measurements and live-cell imaging for several days.
-
Analysis: Quantify the reduction in viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC to determine the extent of the bystander effect.
In Vitro Bystander Killing Assay (Conditioned Medium Transfer):
-
ADC Treatment of Target Cells: Treat antigen-positive cells (e.g., SKBR3) with the ADC.
-
Conditioned Medium Collection: After a set incubation period, collect the cell culture medium, which now contains any released, cell-permeable payload.
-
Treatment of Bystander Cells: Add the collected conditioned medium to a culture of antigen-negative cells (e.g., MCF7).
-
Monitoring and Analysis: Monitor the viability of the antigen-negative cells over time to assess the cytotoxic effect of the released payload.
In Vivo Efficacy Study (Xenograft Model):
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., COLO 205) into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Allow tumors to grow to a predetermined size.
-
ADC Administration: Administer the ADCs intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth inhibition between different ADC treatment groups and a vehicle control group to determine in vivo efficacy.
DOT Diagram: In Vitro Bystander Assay Workflow
Caption: Workflows for two in vitro bystander effect assays.
References
Assessing the Therapeutic Index of Tomaymycin DM in Comparison to Other Payloads: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The therapeutic index (TI), a measure of a drug's safety margin, is a key parameter in this selection process. This guide provides a comparative assessment of the therapeutic index of Tomaymycin DM, a member of the pyrrolobenzodiazepine (PBD) family, against other commonly used ADC payloads, including monomethyl auristatin E (MMAE), maytansinoid derivatives (DM4), and the topoisomerase I inhibitor SN-38. This comparison is supported by a summary of available preclinical data and detailed experimental protocols.
Understanding the Therapeutic Index in ADCs
The therapeutic index is a quantitative measure of the relative safety of a drug. It is typically calculated as the ratio of the maximum tolerated dose (MTD) to the minimal effective dose (MED). A wider therapeutic index indicates a greater margin of safety for the drug. In the context of ADCs, the TI is influenced by a multitude of factors, including the potency of the payload, the stability of the linker, the specificity of the antibody, and the expression level of the target antigen.[1] Off-target toxicity, where the payload affects healthy cells, is a major factor that can narrow the therapeutic index.[2]
Comparative Analysis of ADC Payloads
The following sections provide an overview of this compound and other prominent ADC payloads, along with available preclinical data to facilitate a comparative assessment of their therapeutic indices.
This compound: A Pyrrolobenzodiazepine Monomer
This compound is a derivative of tomaymycin, a naturally occurring antitumor antibiotic belonging to the PBD class of DNA-alkylating agents.[3] As a PBD monomer, it exerts its cytotoxic effect by binding to the minor groove of DNA and inducing DNA damage, ultimately leading to cell death.[3] While PBD dimers are known for their high potency, often in the picomolar range, this compound as a monomer offers a potentially different efficacy and toxicity profile.[4]
Quantitative preclinical data for ADCs utilizing this compound is emerging. For a direct comparison, further preclinical studies reporting the MTD and effective dose of this compound-based ADCs are needed.
Pyrrolobenzodiazepine (PBD) Dimers
PBD dimers are highly potent DNA cross-linking agents that have shown significant antitumor activity in preclinical models. They are noted for their ability to induce cell death in both dividing and non-dividing cells. However, the high potency of PBD dimers can also be associated with significant toxicity, which can narrow their therapeutic index. Studies have shown that the maximum tolerated dose of an ADC with a PBD bis-imine payload was approximately 3-fold lower than that of an ADC with a PBD mono-imine payload, suggesting a potentially wider therapeutic index for the latter.
Monomethyl Auristatin E (MMAE)
MMAE is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. It is a widely used payload in approved ADCs. The lipophilic nature of MMAE allows it to diffuse across cell membranes, potentially leading to a "bystander effect" where it can kill neighboring antigen-negative tumor cells. However, this property can also contribute to off-target toxicity. The maximum tolerated doses of ADCs with MMAE payloads are influenced by the drug-to-antibody ratio (DAR), with higher DARs often leading to faster clearance and a lower MTD.
Maytansinoid Derivatives (DM1 and DM4)
Maytansinoids, such as DM1 and DM4, are also microtubule inhibitors. Hepatotoxicity is a notable off-target toxicity associated with both DM1- and DM4-conjugated ADCs. Ocular toxicity is more commonly associated with DM4-conjugated ADCs.
SN-38
SN-38 is the active metabolite of the chemotherapy drug irinotecan and functions as a topoisomerase I inhibitor, leading to DNA damage and cell death. ADCs utilizing SN-38 have shown promising preclinical and clinical activity. The potency of SN-38 is generally in the nanomolar range.
Quantitative Data Summary
A direct quantitative comparison of the therapeutic index requires consistent preclinical data from head-to-head studies. The table below summarizes available representative preclinical data for various ADC payloads to provide a preliminary comparison. It is important to note that these values can vary significantly based on the specific ADC construct (antibody, linker), the tumor model, and the experimental conditions.
| Payload Class | ADC Example (Target) | Cell Line | In Vitro IC50 | In Vivo Efficacy Model | Effective Dose | Maximum Tolerated Dose (MTD) | Calculated Therapeutic Index (MTD/ED) |
| PBD Dimer | Anti-CD22-PBD | WSU-DLCL2 Xenograft | N/A | WSU-DLCL2 Xenograft | 0.5 mg/kg (significant tumor growth inhibition) | 2.5 mg/kg (peptide linker) | ~5 |
| MMAE | cAC10 (anti-CD30) | L540cy (CD30+) | E8 < E4 < E2 | L540cy Xenograft | E4 comparable to E8 at equal mAb doses | MTD of E2 > E4 > E8 | Increased with lower drug loading |
| SN-38 | hRS7 (anti-Trop-2) | Calu-3, Capan-1, BxPC-3, COLO 205 | ~2.2 nM | Multiple Xenografts | Significant antitumor effects at non-toxic doses | > 2 x 12 mg/kg (mice) | High (not explicitly calculated) |
Note: This table is populated with illustrative data from different studies and should not be considered a direct head-to-head comparison. The therapeutic index is highly dependent on the specific ADC and experimental context. N/A indicates that the data was not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and comparison of therapeutic indices. Below are standardized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vivo Efficacy and Tolerability Studies (Xenograft Model)
These studies are essential to determine the minimal effective dose (MED) and the maximum tolerated dose (MTD) in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells for xenograft implantation
-
ADC of interest
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC via an appropriate route (e.g., intravenous injection) at various dose levels. Include a vehicle control group.
-
Efficacy Assessment: Measure tumor volume with calipers at regular intervals throughout the study. The MED is the lowest dose that produces a significant antitumor effect.
-
Tolerability Assessment: Monitor the general health of the mice, including body weight, at regular intervals. The MTD is the highest dose that does not cause unacceptable toxicity (e.g., significant body weight loss, mortality).
-
Data Analysis: Plot tumor growth curves and survival curves. Calculate the therapeutic index by dividing the MTD by the MED.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the assessment of ADCs.
Mechanism of Action of a DNA-Alkylating ADC
The following diagram illustrates the general mechanism of action for an ADC with a DNA-alkylating payload like this compound.
References
Unraveling the Cross-Resistance Maze: Tomaymycin DM vs. Other DNA Damaging Agents
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the emergence of drug resistance remains a formidable challenge. Understanding the cross-resistance profiles of novel anti-cancer agents is paramount for predicting clinical outcomes and designing effective combination therapies. This guide provides a comprehensive comparison of the cross-resistance profiles of Tomaymycin DM, a potent DNA alkylating agent of the pyrrolobenzodiazepine (PBD) monomer family, with other established DNA damaging agents such as cisplatin, doxorubicin, and mitomycin C.
Executive Summary
This compound, often utilized as a payload in Antibody-Drug Conjugates (ADCs), exerts its cytotoxic effects by binding to the minor groove of DNA and inducing DNA damage.[1] While resistance to conventional DNA damaging agents is a well-documented phenomenon, the cross-resistance profile of this compound presents a more nuanced picture. Evidence suggests that the mechanisms of resistance to PBDs may not always overlap with those of other DNA damaging agents, offering a potential therapeutic window for patients with tumors resistant to conventional chemotherapies. However, this lack of cross-resistance is not universal and appears to be cell-line dependent.
Comparative Cytotoxicity and Cross-Resistance Profiles
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is not as extensively published as for older drugs. However, based on available literature for PBDs and other DNA damaging agents, we can compile a representative comparison. It is crucial to note that IC50 values can vary significantly between different studies and cell lines due to varying experimental conditions.[2][3][4]
Table 1: Representative IC50 Values of DNA Damaging Agents in Various Cancer Cell Lines
| Cell Line | This compound (as PBD monomer payload) | Cisplatin | Doxorubicin | Mitomycin C |
| MCF-7 (Breast Cancer) | Not widely reported | ~2.50 - 12.18 µM[5] | ~0.1 - 2.50 µM | ~6 µg/ml |
| A549 (Lung Cancer) | Not widely reported | > 20 µM | > 20 µM | Not widely reported |
| HepG2 (Liver Cancer) | Not widely reported | > 20 µM | ~12.18 µM | Not widely reported |
| HeLa (Cervical Cancer) | Not widely reported | ~2.92 µM | Not widely reported | Not widely reported |
| Karpas-299 (Anaplastic Large Cell Lymphoma) | Resistant cells showed no cross-resistance to Cisplatin, Doxorubicin, Melphalan | Not applicable | Not applicable | Not applicable |
| NCI-N87 (Gastric Cancer) | Resistant cells showed decreased sensitivity to Cisplatin, Doxorubicin, Melphalan | Not applicable | Not applicable | Not applicable |
Key Observation: A pivotal study on cell lines with acquired resistance to a PBD dimer-based ADC and the PBD dimer itself (SG3199) revealed cell-line specific cross-resistance patterns. In the Karpas-299 lymphoma cell line, resistance to the PBD agents did not confer cross-resistance to cisplatin, doxorubicin, or melphalan. In contrast, the NCI-N87 gastric cancer cell line resistant to PBDs showed a decreased sensitivity to these conventional chemotherapeutics, suggesting a shared resistance mechanism in this particular cellular context.
Mechanisms of Resistance and Signaling Pathways
Resistance to DNA damaging agents is a multifaceted process involving various cellular mechanisms and signaling pathways.
This compound (PBDs): The primary mechanisms of acquired resistance to PBDs, including this compound, involve:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, specifically ABCG2 and ABCC2, has been shown to confer resistance to PBD-based ADCs by actively pumping the cytotoxic payload out of the cell. Notably, this resistance mechanism does not always involve the well-known MDR1 (ABCB1) transporter.
-
Downregulation of SLFN11: Schlafen family member 11 (SLFN11) is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents. Its downregulation has been strongly associated with resistance to PBD dimers.
-
DNA Damage Response (DDR) Pathway Alterations: Resistance to PBDs can be overcome by inhibiting components of the DDR pathway, particularly the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This suggests that alterations in the ATR/CHK1 signaling cascade play a crucial role in mediating PBD resistance.
Other DNA Damaging Agents:
-
Cisplatin: Resistance mechanisms include reduced drug uptake, increased detoxification by glutathione and metallothioneins, and enhanced DNA repair, particularly through the nucleotide excision repair (NER) pathway.
-
Doxorubicin: Resistance is often mediated by increased drug efflux via the MDR1 (P-glycoprotein) transporter, alterations in topoisomerase II, and enhanced cellular detoxification mechanisms.
-
Mitomycin C: Resistance can arise from increased drug inactivation, enhanced DNA repair, and alterations in cellular redox state.
Experimental Protocols
1. Generation of Drug-Resistant Cell Lines
A standard method for developing drug-resistant cell lines involves continuous or pulsed exposure to escalating concentrations of the drug.
-
Cell Seeding: Plate cancer cells at a low density in appropriate culture vessels.
-
Initial Drug Exposure: Treat cells with the desired drug at a concentration around its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the drug concentration in subsequent passages.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of the drug to ensure the stability of the resistant phenotype.
-
Verification: Regularly assess the IC50 of the resistant cell line compared to the parental cell line to confirm the level of resistance.
2. Cytotoxicity Assay (MTT/CCK-8 Assay)
This colorimetric assay is widely used to assess cell viability and determine the IC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (this compound, cisplatin, doxorubicin, mitomycin C) for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Concepts
Diagram 1: Experimental Workflow for Cross-Resistance Analysis
Caption: Workflow for determining cross-resistance profiles.
Diagram 2: DNA Damage Response and Resistance Pathways
References
- 1. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
Safety Operating Guide
Personal protective equipment for handling Tomaymycin DM
Essential Safety and Handling Guide for Tomaymycin DM
This guide provides critical safety and logistical information for handling this compound, a potent DNA alkylating agent. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance on personal protective equipment, operational handling, and disposal.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent inhalation, skin, and eye contact. All personnel must be trained in the proper use of PPE.[3]
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over goggles, especially when there is a risk of splashing.[4] |
| Skin and Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, disposable gown made of polyethylene-coated polypropylene or other laminate material resistant to hazardous drug permeability is required. It should have a solid front and tight-fitting cuffs. |
| Double Gloving | Wear two pairs of powder-free chemotherapy gloves that meet ASTM D6978 standards. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated or damaged. | |
| Shoe Covers | Disposable shoe covers must be worn to prevent the spread of contamination. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood. |
| Respirator | For large spills or work outside a fume hood, a NIOSH-approved respirator with appropriate chemical cartridges is necessary. Surgical masks offer no protection and should not be used. |
Operational and Disposal Plan
Strict adherence to the following operational and disposal procedures is critical to ensure safety and prevent contamination.
| Phase | Procedure |
| Receiving and Storage | 1. Upon receipt, visually inspect the container for any damage or leaks without opening it. 2. Store this compound in a clearly labeled, sealed container in a designated, locked, and ventilated hazardous substance storage area. 3. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen. |
| Preparation and Handling | 1. Obtain special instructions and ensure all safety precautions have been read and understood before handling. 2. Prepare all necessary materials and equipment within the chemical fume hood before handling the compound. 3. Do not eat, drink, or smoke in the handling area. 4. Wear all required PPE as specified in the table above. 5. Conduct all manipulations of this compound (weighing, reconstitution, aliquoting) within a certified chemical fume hood to minimize aerosol generation. |
| Disposal | 1. All contaminated waste, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous waste. 2. Place all contaminated solid waste in a labeled, sealed, and puncture-proof hazardous waste container. 3. Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. |
Experimental Protocols
Due to the high potency of this compound, no direct experimental protocols for testing PPE are provided. The recommendations are based on established best practices for handling highly hazardous cytotoxic compounds.
Visual Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the emergency response to accidental exposure.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
